molecular formula C₂₃H₂₄D₅NO₃ B1158826 ADL 08-0011-d5

ADL 08-0011-d5

Cat. No.: B1158826
M. Wt: 372.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADL 08-0011-d5 is a deuterium-labeled analog of ADL 08-0011, which is a key metabolite of Alvimopan formed by the action of gut microbes . This compound is primarily designed for use as an internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic studies of the parent metabolite. ADL 08-0011 itself is a peripherally acting mu-opioid receptor antagonist (PAMORA) with a high binding affinity (Ki = 0.25 nM) . Its primary research value lies in its role in counteracting the peripheral gastrointestinal effects of opioids, such as constipation, without affecting central analgesia, making it a critical tool for investigating postoperative ileus and opioid-induced bowel dysfunction . Research involving this deuterated standard is fundamental to understanding the metabolic fate, bioavailability, and excretion pathways of alvimopan, thereby supporting drug development and toxicological investigations.

Properties

Molecular Formula

C₂₃H₂₄D₅NO₃

Molecular Weight

372.51

Synonyms

(αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl-d5)-1-piperidinepropanoic Acid;  [3R-[1(S*),3α,4α]]-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-_x000B_(phenylmethyl-d5)-1-piperidinepropanoic Acid; 

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Bioanalytical Protocol Subject: Deuterated Internal Standard for Alvimopan Metabolite (Amide Hydrolysis Product)

Executive Summary & Molecular Identity

ADL 08-0011-d5 is the stable isotope-labeled analog (isotopologue) of ADL 08-0011 , the primary pharmacologically active metabolite of the peripherally acting


-opioid receptor antagonist (PAMORA) Alvimopan  (Entereg®).

While Alvimopan is designed to be peripherally restricted (minimizing CNS entry), its metabolite ADL 08-0011 is formed via gut microbiota-mediated hydrolysis and is systemically absorbed. Consequently, ADL 08-0011 circulates at significantly higher plasma concentrations than the parent drug. ADL 08-0011-d5 serves as the critical Internal Standard (IS) for the precise quantification of this metabolite in biological matrices (plasma, urine) using LC-MS/MS, correcting for matrix effects and ionization suppression.

Chemical Specifications
PropertyADL 08-0011 (Analyte)ADL 08-0011-d5 (Internal Standard)
Chemical Name (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid(S)-2-(phenyl-d5 -methyl)-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Formula


Molecular Weight 367.49 g/mol 372.51 g/mol
Role Primary Metabolite (Systemic)Bioanalytical Internal Standard
Origin Gut Flora HydrolysisSynthetic Isotope Labeling
Physiological Context: The "Gut-First" Metabolic Pathway

Unlike most opioids metabolized by hepatic Cytochrome P450 (CYP) enzymes, Alvimopan undergoes a unique metabolic activation in the intestinal lumen.

  • Ingestion: Alvimopan is administered orally.[1][2]

  • Microbial Hydrolysis: Commensal gut bacteria express amidases that cleave the amide bond of Alvimopan.[3]

  • Systemic Absorption: This cleavage produces ADL 08-0011 (a carboxylic acid). Unlike the parent drug, ADL 08-0011 is readily absorbed into the systemic circulation.

  • Excretion: ADL 08-0011 is primarily excreted renally.

Critical Research Insight: Because ADL 08-0011 relies on gut flora for formation, its plasma concentration can be drastically altered by concomitant antibiotic use (which kills the flora) or renal impairment (which reduces clearance).

Visualization: Metabolic Trajectory

AlvimopanMetabolism Alvimopan Alvimopan (Parent) (Peripherally Restricted) GutFlora Gut Microbiota (Amidase Activity) Alvimopan->GutFlora Oral Administration ADL080011 ADL 08-0011 (Systemic Metabolite) GutFlora->ADL080011 Amide Hydrolysis (Cleavage) Kidney Renal Excretion ADL080011->Kidney Systemic Circulation (High Plasma Exposure)

Figure 1: The unique bio-activation pathway of Alvimopan. Note that the metabolite ADL 08-0011 is formed in the gut lumen before absorption.

Bioanalytical Methodology: LC-MS/MS Protocol

The following protocol utilizes ADL 08-0011-d5 to validate plasma concentrations of the metabolite. This method is designed to overcome the significant ion suppression often observed in plasma samples containing high levels of urea or concomitant medications.

A. Reagent Preparation
  • Stock Solution: Dissolve ADL 08-0011-d5 in Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Sample Extraction (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but Protein Precipitation (PPT) is often sufficient for ADL 08-0011 due to its high plasma concentration relative to the parent.

  • Aliquot: Transfer 50

    
    L of plasma sample into a 96-well plate.
    
  • IS Spike: Add 20

    
    L of ADL 08-0011-d5  Working Solution.
    
  • Precipitation: Add 200

    
    L of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Inject 5

    
    L of the supernatant into the LC-MS/MS.
    
C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5

    
    m.
    
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
ADL 08-0011 368.2

134.1 / 107.125 - 30
ADL 08-0011-d5 373.2

139.1 / 112.125 - 30

Note: The mass shift of +5 corresponds to the deuterated phenyl ring.[4] The product ions must also retain the label to be valid transitions.

Visualization: Analytical Workflow

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (ADL 08-0011-d5) Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (4000rpm, 10 min) Precip->Centrifuge LC Liquid Chromatography (C18 Reverse Phase) Centrifuge->LC Supernatant MS Mass Spectrometry (MRM Mode: 368 -> 134) LC->MS Quantification

Figure 2: Step-by-step bioanalytical workflow for quantifying ADL 08-0011 using the d5 internal standard.

Pharmacokinetic & Safety Implications

The measurement of ADL 08-0011 is clinically more relevant than the parent drug for safety monitoring in specific populations.

ParameterAlvimopan (Parent)ADL 08-0011 (Metabolite)Clinical Consequence
Bioavailability < 6% (Poor)High (Systemic)Metabolite is the major circulating species.
Half-life (

)
10 - 17 hours10 - 18 hoursAccumulation potential in chronic dosing.
Clearance Biliary (Faecal)Renal (Urine)Renal Impairment: Increases metabolite exposure significantly.
Antibiotic Effect MinimalHigh Impact Oral antibiotics kill gut flora

Reduced metabolite formation.

Safety Note: Although ADL 08-0011 has high affinity for the


-opioid receptor (

nM), it does not cross the Blood-Brain Barrier (BBB) effectively. Therefore, even at high systemic concentrations, it maintains the peripherally restricted therapeutic index, avoiding CNS opioid antagonism (e.g., reversal of analgesia).
References
  • FDA Center for Drug Evaluation and Research. (2008). Entereg (Alvimopan) Clinical Pharmacology and Biopharmaceutics Review. Application No: 21-775. Retrieved from

  • Foss, J. F., et al. (2008).[5] Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials.[2][5] Clinical Pharmacology & Therapeutics, 83(5), 770-776.[5] Retrieved from

  • Cayman Chemical. (2023). ADL 08-0011 (hydrochloride) Product Information.[6][3][1][4][7][5][8] Item No. 23902.[3] Retrieved from

  • Lee, J. K., et al. (2011). Safety and efficacy update: Alvimopan in postoperative ileus.[9][2][5] Clinical and Experimental Gastroenterology, 4, 1-13. Retrieved from

Sources

An In-Depth Technical Guide to ADL 08-0011-d5: Chemical Structure, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ADL 08-0011-d5, a critical analytical tool in the development and study of the peripherally acting μ-opioid receptor antagonist, Alvimopan. We will delve into the chemical identity, properties, and, most importantly, the practical application of this deuterated internal standard, offering field-proven insights to support your research endeavors.

Introduction: The Significance of ADL 08-0011 and its Deuterated Analog

ADL 08-0011 is the primary and pharmacologically active metabolite of Alvimopan, a drug used to accelerate gastrointestinal recovery following surgery.[1][2] Alvimopan itself is a potent and selective antagonist of the μ-opioid receptor.[3] Its therapeutic action is localized to the gastrointestinal tract due to its limited systemic absorption.[4]

The formation of ADL 08-0011 occurs through amide hydrolysis of Alvimopan, a process mediated by the gut microbiota rather than hepatic metabolism.[1][2] While ADL 08-0011 is a potent μ-opioid receptor antagonist in its own right, it is not considered essential for the clinical efficacy of Alvimopan in managing postoperative ileus.[5][6]

To accurately quantify Alvimopan and its active metabolite, ADL 08-0011, in biological matrices, a reliable internal standard is paramount. This is the critical role of ADL 08-0011-d5. As a stable isotope-labeled analog, it exhibits nearly identical chemical and physical properties to the unlabeled metabolite, ensuring accurate and precise quantification in mass spectrometry-based assays.[7]

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and properties.

Chemical Identity
Identifier Value Source
Chemical Name (S)-3-((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)-2-((phenyl-d5)methyl)propanoic AcidN/A
Synonyms Alvimopan Metabolite 1-d5[7]
Molecular Formula C₂₃H₂₄D₅NO₃N/A
Molecular Weight 372.51 g/mol N/A
Parent Compound Alvimopan[2]
Metabolite ADL 08-0011[2]
CAS Number Not availableN/A
Physicochemical Properties (Inferred from ADL 08-0011)
Property Value (for ADL 08-0011) Source
Molecular Weight 367.49 g/mol [8]
Solubility Soluble in Methanol[8]
Storage Condition 2-8 °C[8]

The introduction of five deuterium atoms results in a slight increase in molecular weight but is not expected to significantly alter properties such as solubility and pKa.

Pharmacological Profile of the Parent Metabolite (ADL 08-0011)

Understanding the pharmacology of the unlabeled metabolite is crucial for contextualizing the importance of its quantification.

Mechanism of Action

ADL 08-0011 is a potent and selective μ-opioid receptor antagonist.[2] It exhibits a high binding affinity for the μ-opioid receptor, with a Ki value of 0.25 nM.[1][2] Its selectivity for the μ-opioid receptor is significantly higher than for the κ- and δ-opioid receptors (Kis of 15.8 and 31.6 nM, respectively).[1][2]

Functionally, ADL 08-0011 acts as an antagonist with negative intrinsic activity, meaning it does not activate the receptor upon binding and can reduce basal receptor signaling.[9] This is in contrast to partial agonists which may exhibit some level of receptor activation.

Pharmacokinetics

The terminal half-life of ADL 08-0011 is reported to be between 10 to 18 hours, which is similar to that of the parent drug, Alvimopan.[10] The plasma concentrations of ADL 08-0011 can be influenced by factors that affect the gut microbiota, such as the use of antibiotics.

Synthesis of ADL 08-0011-d5: A Conceptual Approach

A specific, detailed synthesis protocol for ADL 08-0011-d5 is not publicly available. However, based on general principles of deuteration, a plausible synthetic route can be conceptualized. The deuteration would likely target the phenyl ring of the benzyl group, as indicated by the "-d5" nomenclature.

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange using a deuterated acid and a deuterated solvent.[11]

Synthesis_Pathway start ADL 08-0011 Precursor reaction Hydrogen-Deuterium Exchange start->reaction reagents Deuterated Acid (e.g., D₂SO₄) Deuterated Solvent (e.g., CD₃OD) reagents->reaction product ADL 08-0011-d5 reaction->product Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample IS Add ADL 08-0011-d5 (IS) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data MS->Data Data Acquisition & Quantification

Sources

Technical Monograph: ADL 08-0011 Mechanism of Action & Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADL 08-0011-d5 (Active Metabolite of Alvimopan & Deuterated Standard) Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Bioanalytical Scientists, and Pharmacologists

Executive Summary & Compound Identity

ADL 08-0011 is the primary, pharmacologically active metabolite of Alvimopan (Entereg), a peripherally acting


-opioid receptor (MOR) antagonist.[] Unlike typical hepatic metabolites, ADL 08-0011 is formed uniquely via amide hydrolysis mediated by gut microbiota .

ADL 08-0011-d5 refers specifically to the deuterated stable isotope (containing 5 deuterium atoms on the phenyl ring). It serves as the critical internal standard (IS) for the precise quantification of ADL 08-0011 in pharmacokinetic (PK) and toxicokinetic studies using LC-MS/MS.

While the "mechanism of action" in a pharmacological context refers to the receptor antagonism of the parent molecule, the "d5" variant is a bioanalytical tool. This guide synthesizes both: the molecular pharmacology of the active entity and the methodological application of the isotope standard.

Molecular Mechanism of Action (Pharmacology)
2.1 Target Specificity & Binding Kinetics

ADL 08-0011 functions as a potent, competitive antagonist at the


-opioid receptor.[2] Its affinity is comparable to, and in some assays exceeds, that of the parent drug Alvimopan.[3]
  • Primary Target:

    
    -Opioid Receptor (MOR).
    
  • Binding Affinity (

    
    ):  ~0.25 nM (High Affinity).[3]
    
  • Selectivity:

    • 
       vs 
      
      
      
      : >60-fold selectivity (
      
      
      
      
      
      
      15.8 nM).[3]
    • 
       vs 
      
      
      
      : >120-fold selectivity (
      
      
      
      
      
      
      31.6 nM).
  • Functional Potency (

    
    ):  9.4 (Guinea pig ileum assay).[2]
    
2.2 Signaling Pathway Blockade

Opioid agonists (e.g., morphine) bind to enteric MORs, triggering


-protein coupling. This inhibits adenylyl cyclase, reduces cAMP, and hyperpolarizes enteric neurons via potassium channel efflux, leading to halted peristalsis (Opioid-Induced Bowel Dysfunction).

ADL 08-0011 occupies the orthosteric site of the MOR but does not induce the conformational change required for G-protein activation. By sterically preventing agonist binding, it preserves normal enteric neural transmission.

Key Differentiator (Peripheral Restriction): Like Alvimopan, ADL 08-0011 possesses a zwitterionic structure (charged amine and carboxylic acid). This high polarity prevents passive diffusion across the Blood-Brain Barrier (BBB), ensuring it antagonizes peripheral gut receptors without reversing central analgesia.[]

2.3 Visualization: MOR Signaling Antagonism

The following diagram illustrates the competitive antagonism mechanism within the enteric nervous system.

MOR_Signaling cluster_membrane Enteric Neuron Membrane MOR Mu-Opioid Receptor (GPCR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Chan K+ Channel (Efflux) Gi->K_Chan Opens (Hyperpolarization) Agonist Opioid Agonist (Morphine) Agonist->MOR Binds & Activates ADL ADL 08-0011 (Antagonist) ADL->MOR Blocks Binding (Competitive) cAMP cAMP Levels AC->cAMP Reduces Motility Intestinal Motility (Peristalsis) cAMP->Motility Normal Levels Support K_Chan->Motility Hyperpolarization Inhibits

Figure 1: Mechanism of ADL 08-0011 at the Enteric Mu-Opioid Receptor.[][2][3] The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase, preserving motility.

Bioanalytical Application: ADL 08-0011-d5 (Internal Standard)

In drug development, distinguishing the metabolite from the parent drug and endogenous interferences is critical. ADL 08-0011-d5 is synthesized by incorporating five deuterium atoms into the benzyl ring.

3.1 Principle of Stable Isotope Dilution (SIDA)
  • Mass Shift: The d5 analog has a molecular weight approximately 5 Daltons higher than the analyte (ADL 08-0011).

  • Co-Elution: Being chemically identical (isotopolog), it co-elutes with the analyte during chromatography, experiencing the exact same matrix effects (ion suppression/enhancement).

  • Normalization: The ratio of the analyte peak area to the d5-IS peak area is used for quantification, mathematically canceling out variability in extraction efficiency and ionization.

3.2 Quantitative Data Summary

The following table summarizes the comparative physicochemical properties for bioanalytical method development.

PropertyADL 08-0011 (Analyte)ADL 08-0011-d5 (Internal Standard)
Molecular Formula


Molecular Weight ~367.48 g/mol ~372.51 g/mol
Precursor Ion (ESI+) m/z 368.2

m/z 373.2

Key Product Ion m/z 172.1 (Piperidine fragment)m/z 177.1 (Deuterated fragment)
Retention Time Co-eluting (e.g., 2.4 min)Co-eluting (e.g., 2.4 min)
Solubility DMSO, MethanolDMSO, Methanol
Experimental Protocols
4.1 Protocol A: In Vitro Competitive Binding Assay

Objective: Determine the


 of ADL 08-0011 for the 

-opioid receptor.
  • Membrane Preparation: Use CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use

    
    -Diprenorphine (~0.2 nM final concentration).
    
  • Incubation:

    • Prepare serial dilutions of ADL 08-0011 (

      
       M to 
      
      
      
      M).
    • Incubate membranes + Radioligand + ADL 08-0011 for 60 mins at 25°C.

    • Nonspecific Binding (NSB): Define using 10

      
      M Naloxone.
      
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
4.2 Protocol B: LC-MS/MS Quantification using ADL 08-0011-d5

Objective: Quantify ADL 08-0011 in plasma samples.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L of plasma.
      
    • Add 200

      
      L of Internal Standard Solution  (ADL 08-0011-d5 at 100 ng/mL in Acetonitrile).
      
    • Vortex for 1 min; Centrifuge at 10,000 x g for 5 mins.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 mins.

  • Mass Spectrometry (MRM Mode):

    • Transition 1 (Analyte): 368.2

      
       172.1 (Quantifier).
      
    • Transition 2 (IS - d5): 373.2

      
       177.1.
      
  • Data Processing:

    • Construct calibration curve using Peak Area Ratio (Analyte/IS) vs. Concentration.

4.3 Visualization: Bioanalytical Workflow

Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Unknown Conc.) Precip Protein Precipitation (Acetonitrile) Plasma->Precip IS Add ADL 08-0011-d5 (Fixed Conc.) IS->Precip LC HPLC Separation (Co-elution) Precip->LC Supernatant MS Mass Spec Detection (MRM Mode) LC->MS Result Quantification (Ratio: Analyte/d5) MS->Result m/z 368 vs 373

Figure 2: Workflow for using ADL 08-0011-d5 to quantify the active metabolite in biological matrices.

References
  • Beattie, D. T., et al. (2007).[2] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205-220.[2]

  • FDA Center for Drug Evaluation and Research. (2008). "Pharmacology/Toxicology Review: Entereg (Alvimopan)." Application Number: 21-775.[4]

  • Cayman Chemical. "ADL 08-0011 (hydrochloride) Product Information." Item No. 17668.

  • BOC Sciences. "Alvimopan and Metabolite ADL 08-0011 Properties." Technical Dossier.

Sources

An In-Depth Technical Guide to the Synthesis of ADL 08-0011-d5: A Peripherally Restricted μ-Opioid Receptor Antagonist Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a proposed synthetic pathway for ADL 08-0011-d5, the deuterated analog of the active metabolite of Alvimopan. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical synthesis, including the rationale behind strategic choices, step-by-step protocols, and relevant analytical data.

Introduction

ADL 08-0011, chemically known as (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid, is the primary and active metabolite of Alvimopan, a peripherally acting μ-opioid receptor antagonist.[1] Alvimopan is utilized to accelerate the recovery of gastrointestinal function following surgery.[1] The deuterated analog, ADL 08-0011-d5, where the five hydrogen atoms on the phenyl ring of the benzyl group are replaced by deuterium, serves as a valuable tool in pharmacokinetic and metabolic studies. This guide outlines a plausible and efficient synthetic route to this important molecule.

The proposed synthesis is a convergent one, involving the preparation of two key intermediates: the chiral piperidine core, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, and the deuterated side chain, (S)-2-(benzyl-d5)-3-halopropanoic acid ester. These intermediates are then coupled, followed by deprotection to yield the final product.

Overall Synthetic Strategy

The retrosynthetic analysis of ADL 08-0011-d5 reveals two main building blocks: the piperidine core and the deuterated propanoic acid side chain.

G ADL_d5 ADL 08-0011-d5 Coupling N-Alkylation ADL_d5->Coupling Piperidine (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Coupling->Piperidine Side_chain_d5 (S)-2-(benzyl-d5)-3-halopropanoic acid ester Coupling->Side_chain_d5 Zimmerman Zimmerman et al. Synthesis Piperidine->Zimmerman via Deuterated_starting_material Deuterated Benzaldehyde Side_chain_d5->Deuterated_starting_material from

Figure 1: Retrosynthetic analysis of ADL 08-0011-d5.

This convergent approach allows for the independent synthesis of the two complex fragments, maximizing efficiency and allowing for late-stage introduction of the deuterated component.

Part 1: Synthesis of the Piperidine Core

The synthesis of the key intermediate, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is based on the well-established route described by Zimmerman et al.[2] This multi-step synthesis starts from the commercially available 1,3-dimethyl-4-piperidinone.

Key Stages in the Synthesis of the Piperidine Core:
  • Grignard Reaction: Reaction of 1,3-dimethyl-4-piperidinone with a Grignard reagent derived from 3-bromoanisole to introduce the methoxyphenyl group.

  • Dehydration: Selective dehydration of the resulting tertiary alcohol.

  • Stereoselective Alkylation: Deprotonation to form a metalloenamine followed by stereoselective methylation to introduce the second methyl group in the desired trans configuration.

  • Reduction and Demethylation: Reduction of the double bond and demethylation of the methoxy group to yield the final piperidine core.

G Start 1,3-dimethyl-4-piperidinone Grignard Grignard Reaction (3-MeOPhMgBr) Start->Grignard Alcohol Tertiary Alcohol Grignard->Alcohol Dehydration Dehydration Alcohol->Dehydration Tetrahydropyridine Tetrahydropyridine derivative Dehydration->Tetrahydropyridine Alkylation Stereoselective Alkylation (MeI) Tetrahydropyridine->Alkylation trans_Product trans-3,4-dimethyl tetrahydropyridine Alkylation->trans_Product Reduction Reduction & Demethylation trans_Product->Reduction Piperidine_Core (3R,4R)-3,4-dimethyl-4- (3-hydroxyphenyl)piperidine Reduction->Piperidine_Core

Figure 2: Synthetic pathway for the piperidine core.

Part 2: Synthesis of the Deuterated Side Chain

The synthesis of the (S)-2-(benzyl-d5)-3-halopropanoic acid ester side chain is crucial for introducing the deuterium label. A plausible route starts from commercially available benzaldehyde-d5.

Proposed Synthesis of the Deuterated Side Chain:
  • Knoevenagel Condensation: Condensation of benzaldehyde-d5 with diethyl malonate to form a deuterated benzylidene malonate.

  • Michael Addition: Asymmetric Michael addition of a methyl group to the benzylidene malonate using a chiral catalyst to establish the (S)-stereocenter.

  • Hydrolysis and Decarboxylation: Selective hydrolysis of one ester group followed by decarboxylation to yield (S)-2-(benzyl-d5)propanoic acid.

  • Halogenation: Conversion of the carboxylic acid to an ester followed by alpha-bromination or conversion of a hydroxyl precursor to a halide to introduce a leaving group for the subsequent coupling reaction.

G Benzaldehyde_d5 Benzaldehyde-d5 Knoevenagel Knoevenagel Condensation Benzaldehyde_d5->Knoevenagel Malonate Diethyl benzylidene-d5 malonate Knoevenagel->Malonate Michael Asymmetric Michael Addition (MeCuLi, chiral ligand) Malonate->Michael Chiral_malonate Chiral deuterated malonate Michael->Chiral_malonate Hydrolysis Hydrolysis & Decarboxylation Chiral_malonate->Hydrolysis Propanoic_acid_d5 (S)-2-(benzyl-d5)propanoic acid Hydrolysis->Propanoic_acid_d5 Esterification_Halogenation Esterification & Halogenation Propanoic_acid_d5->Esterification_Halogenation Side_Chain (S)-2-(benzyl-d5)-3-halopropanoic acid ester Esterification_Halogenation->Side_Chain

Figure 3: Proposed synthetic pathway for the deuterated side chain.

Part 3: Coupling and Final Deprotection

The final steps of the synthesis involve the coupling of the piperidine core with the deuterated side chain, followed by the removal of any protecting groups. An N-alkylation reaction is a suitable method for this coupling.

Coupling and Deprotection Protocol:
  • N-Alkylation: The secondary amine of the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is reacted with the synthesized (S)-2-(benzyl-d5)-3-halopropanoic acid ester. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the generated acid.

  • Ester Hydrolysis: The ester group on the side chain is hydrolyzed under basic conditions to yield the final carboxylic acid, ADL 08-0011-d5.

StepReactionKey ReagentsSolventTemperature
1N-Alkylation(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, (S)-2-(benzyl-d5)-3-bromopropanoate, K2CO3AcetonitrileReflux
2Ester HydrolysisLiOH, H2OTHF/WaterRoom Temp.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Piperidine Core with Deuterated Side Chain

  • To a solution of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (3.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of ethyl (S)-2-(benzyl-d5)-3-bromopropanoate (1.2 eq) in anhydrous acetonitrile is added dropwise.

  • The reaction mixture is heated to reflux and monitored by TLC until completion.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Ester Hydrolysis to Yield ADL 08-0011-d5

  • The purified ester from the previous step is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • The THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 4-5 with 1N HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield ADL 08-0011-d5.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of ADL 08-0011-d5. The convergent strategy, utilizing a well-established synthesis for the piperidine core and a feasible route for the deuterated side chain, offers an efficient approach for obtaining this valuable research tool. The provided protocols are based on standard and reliable organic chemistry transformations, ensuring a high probability of success for researchers in the field of drug metabolism and pharmacokinetics.

References

  • BOC Sciences. Alvimopan: Definition, Mechanism of Action and Uses.

  • PubChem. Alvimopan. National Institutes of Health. Link

  • Cada, D. J., Levien, T. L., & Baker, D. E. (2008). Alvimopan. Hospital Pharmacy, 43(10), 849–856.
  • PubChem. ADL 08-0011. National Institutes of Health. Link

  • Cayman Chemical. ADL 08-0011 (hydrochloride). Link

  • U.S. Food and Drug Administration. Pharmacology Review(s)
  • Rodriguez-Díaz, J. L., et al. (2018). Peripheral acting Mu opioid receptor antagonists in the treatment of the opioid-induced constipation: review. Revista de la Sociedad Española del Dolor, 25(1), 35-46.
  • Decker, M., et al. (2009). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Journal of Medicinal Chemistry, 52(24), 7895-7905.
  • Zimmerman, D. M., et al. (1993). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 58(23), 6349-6357. Link

  • PubChem. Adl-08-0011. National Institutes of Health. Link

  • Neary, M., & Armstrong, G. (2010). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P & T : a peer-reviewed journal for formulary management, 35(1), 44–49.
  • Winkler, J. D., et al. (2018). Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. Journal of the American Chemical Society, 140(42), 13848–13856.
  • Aldrich, J. V., et al. (2016). Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues. ACS chemical neuroscience, 7(8), 1126–1134.
  • ResearchGate. Clinical status of methylnaltrexone, a new agent to prevent and manage opioid-induced side effects | Request PDF.
  • Google Patents. US12303592B2 - Formulations for parenteral delivery of compounds and uses thereof.
  • Pharmaffiliates. Product Name : ADL 08-0011-d5. Link

  • U.S.
  • ResearchGate. David BEATTIE | Theravance, San Francisco | theravance | Pharmacology | Research profile.
  • Toth, G., et al. (2006). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of medicinal chemistry, 49(3), 1064–1067.
  • U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s)
  • Wikipedia. 7-Hydroxymitragynine.
  • Pharmaffiliates. Alvimopan-Impurities. Link

  • ResearchGate. Chemical structures of alvimopan and its primary metabolite, ADL 08-0011.

Sources

Technical Deep Dive: ADL 08-0011-d5 and the Bioanalysis of Peripherally Acting Mu-Opioid Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADL 08-0011-d5 Discovery and Development History Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

ADL 08-0011-d5 is the stable isotope-labeled internal standard (IS) engineered for the precise quantification of ADL 08-0011 , the primary active metabolite of the peripherally acting mu-opioid receptor antagonist (PAM-OR) Alvimopan (Entereg) .

While Alvimopan was the therapeutic lead discovered by Adolor Corporation (now part of Merck via Cubist), the discovery of its metabolite, ADL 08-0011, revealed a unique metabolic pathway mediated not by hepatic enzymes, but by gut microbiota. The development of the deuterated standard, ADL 08-0011-d5, was a critical milestone in the bioanalytical timeline, enabling the rigorous GLP-compliant pharmacokinetic (PK) studies required for FDA approval (NDA 21-775).

This guide details the discovery of the metabolite, the chemical logic behind the d5 standard, and the bioanalytical protocols that define its utility in modern drug development.

Part 1: The Discovery of ADL 08-0011

Origin: The Gut-Microbiota Metabolic Axis

Unlike most small molecule drugs that undergo Phase I metabolism via hepatic Cytochrome P450 (CYP) enzymes, Alvimopan exhibits a distinct metabolic profile. During early ADME (Absorption, Distribution, Metabolism, Excretion) studies, researchers identified a highly polar metabolite appearing in plasma that did not correlate with standard hepatic microsome incubations.

This metabolite was identified as ADL 08-0011 (Chemical Name: (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid).[1]

  • Mechanism: Amide hydrolysis.

  • Mediator: Intestinal flora (gut microbiome).[]

  • Significance: This conversion occurs prior to systemic absorption, meaning the systemic exposure is largely driven by the metabolic activity of the microbiome rather than the liver.

Pharmacological Profile

ADL 08-0011 is not merely a waste product; it is a potent antagonist in its own right.

  • Potency:

    
     at the 
    
    
    
    -opioid receptor (MOR).
  • Selectivity: Highly selective for MOR over

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) receptors.[3]
  • Peripheral Restriction: Like its parent, ADL 08-0011 is zwitterionic at physiological pH. This polarity prevents it from crossing the Blood-Brain Barrier (BBB), ensuring it does not reverse the central analgesic effects of opioids.[4]

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Alvimopan to ADL 08-0011 and the subsequent bioanalytical role of the d5 standard.

MetabolicPathway Alvimopan Alvimopan (Parent Drug) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Oral Admin ADL080011 ADL 08-0011 (Active Metabolite) GutFlora->ADL080011 Cleavage SystemicCirc Systemic Circulation (Plasma) ADL080011->SystemicCirc Absorption Bioanalysis LC-MS/MS Analysis (Quantification) SystemicCirc->Bioanalysis Extraction IS_d5 ADL 08-0011-d5 (Internal Standard) IS_d5->Bioanalysis Spiked

Caption: Figure 1. The metabolic genesis of ADL 08-0011 via gut flora and its convergence with the d5 standard in bioanalysis.

Part 2: The Development of ADL 08-0011-d5 (The Tool)

The Bioanalytical Challenge

To support clinical trials, Adolor required a validated method to quantify ADL 08-0011 in human plasma. Early methods using structural analogs as internal standards suffered from matrix effects —ion suppression or enhancement in the Mass Spectrometer source caused by co-eluting phospholipids.

The Solution: Stable Isotope Dilution

The development team synthesized ADL 08-0011-d5 , a deuterated isotopologue.

  • Chemical Structure: The "d5" designation refers to the replacement of 5 hydrogen atoms with deuterium, typically on the benzyl phenyl ring.

  • Mass Shift:

    • ADL 08-0011 (Light): MW ~367.5 Da

    • ADL 08-0011-d5 (Heavy): MW ~372.5 Da (+5 Da shift)

  • Why +5 Da? A mass difference of 5 units is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the standard in the mass spectrometer, ensuring pure signal quantification.

Synthesis Logic

The synthesis of the d5 standard generally mirrors the final steps of the parent metabolite synthesis but utilizes a labeled precursor.

  • Precursor:

    
    -Benzaldehyde or 
    
    
    
    -Benzyl bromide.
  • Coupling: Reductive amination of the dimethyl-hydroxyphenyl-piperidine core with the deuterated benzyl precursor.

  • Result: A molecule chemically identical to the metabolite in terms of chromatography (Retention Time) but distinct in mass.

Part 3: Bioanalytical Methodology (Protocol)

Objective: Quantitation of ADL 08-0011 in Human Plasma using ADL 08-0011-d5 as Internal Standard.

Method Parameters
ParameterSpecification
Matrix Human Plasma (K2EDTA)
Analyte ADL 08-0011
Internal Standard ADL 08-0011-d5
Instrumentation HPLC coupled with Triple Quadrupole MS (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
LLOQ 0.5 – 1.0 ng/mL
Linearity 1.0 – 500 ng/mL
Step-by-Step Protocol

This protocol is derived from standard operating procedures (SOPs) for zwitterionic opioid antagonists.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of patient plasma into a 96-well plate.

  • Add 20 µL of Working Internal Standard Solution (ADL 08-0011-d5 at 500 ng/mL in 50:50 MeOH:Water).

  • Add 200 µL of Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water (to improve peak shape).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: Mass Spectrometric Detection (MRM) Monitor the following Multiple Reaction Monitoring (MRM) transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
ADL 08-0011 368.2

107.1 (Benzyl carbocation)25
ADL 08-0011-d5 373.2

112.1 (

-Benzyl carbocation)
25
Bioanalytical Workflow Diagram

Bioanalysis Sample Patient Plasma (Unknown Conc.) IS_Add Add Internal Standard (ADL 08-0011-d5) Sample->IS_Add Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Centrifuge Centrifugation (Remove Solids) Precipitation->Centrifuge Injection LC Injection (Reverse Phase) Centrifuge->Injection MS_Detection MS/MS Detection (MRM Mode) Injection->MS_Detection Data_Analysis Ratio Calculation (Analyte Area / IS Area) MS_Detection->Data_Analysis

Caption: Figure 2. LC-MS/MS workflow utilizing ADL 08-0011-d5 for accurate quantification.

Part 4: Clinical Impact & Pharmacokinetics

The deployment of ADL 08-0011-d5 in clinical trials yielded critical data regarding the safety and efficacy of Alvimopan.

Key Pharmacokinetic Findings
  • Systemic Exposure: Plasma concentrations of ADL 08-0011 are detectable but low, confirming that the drug acts locally in the gut.

  • Elimination: The metabolite is primarily eliminated via biliary secretion (feces) and renal excretion (urine).[5][6]

  • Renal Impairment: Studies using the d5-validated method showed that while renal impairment increases systemic exposure of ADL 08-0011, it does not increase CNS penetration, maintaining the safety margin.

Regulatory Significance

The FDA review of NDA 21-775 specifically scrutinized the bioanalytical methods. The use of a stable isotope IS (ADL 08-0011-d5) was instrumental in proving that the method was robust enough to detect potential accumulation of the metabolite, satisfying the agency's requirement for rigorous safety profiling.

References

  • U.S. Food and Drug Administration (FDA). (2008). NDA 21-775 Entereg (alvimopan) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • Beattie, D. T., et al. (2007).[4] The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's Archives of Pharmacology.[4][7] Retrieved from [Link]

  • Lee, S., et al. (2014). Metabolism and Pharmacokinetics of Alvimopan. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

Technical Guide: ADL 08-0011-d5 in Therapeutic Development & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ADL 08-0011-d5 , the stable isotope-labeled analog of the primary active metabolite of Alvimopan.

Executive Summary

ADL 08-0011-d5 is the deuterated isotopolog of ADL 08-0011 , the primary pharmacologically active metabolite of the peripherally acting mu-opioid receptor antagonist (PAMORA) Alvimopan .[1]

While Alvimopan is the administered prodrug-like agent, ADL 08-0011 exhibits significantly higher affinity for the mu-opioid receptor (MOR). Consequently, ADL 08-0011-d5 serves a critical role in the "Therapeutic Application" pipeline not as a direct treatment, but as the gold-standard internal standard (IS) required for the precise quantification of systemic opioid antagonism. Its application is essential for validating safety in renal impairment and understanding the gut-microbiota-dependent activation of PAMORAs.

Key Technical Profile:

  • Analyte: ADL 08-0011 (Metabolite 1)[1][2][3]

  • Isotopolog: ADL 08-0011-d5 (Phenyl-d5 labeled)

  • Therapeutic Class: Peripheral Mu-Opioid Receptor Antagonist (PAMORA)

  • Primary Utility: Bioanalytical quantification (LC-MS/MS), Pharmacokinetic (PK) validation, and Metabolic stability profiling.

Molecular Mechanism & Pharmacology

To understand the utility of the d5 variant, one must first grasp the pharmacology of the parent metabolite, ADL 08-0011. Unlike central opioid antagonists (e.g., Naloxone), ADL 08-0011 is highly polar and peripherally restricted, preventing it from reversing centrally mediated analgesia.

The Bioactivation Pathway

Alvimopan is unique among PAMORAs because its metabolism is microbiome-dependent . It undergoes amide hydrolysis by gut bacteria to form ADL 08-0011.[4]

  • Parent Drug: Alvimopan (Low systemic absorption, acts locally).

  • Metabolic Event: Gut flora-mediated hydrolysis.[4]

  • Active Metabolite: ADL 08-0011 (Systemically absorbed, renal elimination, high MOR affinity).

Receptor Affinity & Selectivity

ADL 08-0011 is a potent antagonist.[4] In competitive binding assays, it demonstrates superior affinity compared to its parent.[3]

CompoundTarget ReceptorKi (nM)Selectivity (vs.

,

)
ADL 08-0011 Mu-Opioid (MOR)0.25 > 60-fold
AlvimopanMu-Opioid (MOR)~0.7 - 1.0High
MethylnaltrexoneMu-Opioid (MOR)~10 - 20Moderate

Therapeutic Insight: Because ADL 08-0011 has a Ki of 0.25 nM, even low systemic concentrations can significantly impact peripheral opioid binding. Accurate measurement using ADL 08-0011-d5 is therefore mandatory to prevent unintended systemic antagonism in compromised patients.

Visualization: Metabolic & Analytical Workflow

The following diagram illustrates the formation of ADL 08-0011 and the integration of the d5 standard in the bioanalytical workflow.

ADL_Pathway Alvimopan Alvimopan (Parent Drug) GutFlora Gut Microbiota (Hydrolysis) Alvimopan->GutFlora Oral Admin ADL080011 ADL 08-0011 (Active Metabolite) GutFlora->ADL080011 Amide Cleavage SystemicCirc Systemic Circulation (Plasma) ADL080011->SystemicCirc Absorption RenalExcretion Renal Excretion (Risk in Failure) SystemicCirc->RenalExcretion Elimination Sample Patient Plasma Sample SystemicCirc->Sample Sampling IS_Addition Spike with ADL 08-0011-d5 Sample->IS_Addition LCMS LC-MS/MS Quantification IS_Addition->LCMS Ratio Analysis (Analyte/IS)

Figure 1: Pharmacokinetic pathway of Alvimopan/ADL 08-0011 and the bioanalytical insertion point of the ADL 08-0011-d5 standard.

Applications in Therapeutic Development

The "therapeutic application" of ADL 08-0011-d5 lies in its utility as a tool to ensure the safe and effective development of opioid antagonists.

Pharmacokinetic (PK) Monitoring in Renal Impairment

ADL 08-0011 is primarily eliminated via the kidneys. In patients with End-Stage Renal Disease (ESRD) or severe impairment, circulating levels of this potent metabolite can rise dangerously, potentially increasing the risk of adverse events (though it does not cross the BBB, high systemic levels are monitored for cardiovascular safety signals).

  • Protocol: Use ADL 08-0011-d5 as the Internal Standard (IS) in LC-MS/MS assays.

  • Why d5? Deuterated standards co-elute with the analyte but are mass-differentiated. They perfectly compensate for matrix effects (ion suppression/enhancement) in complex plasma samples derived from renally compromised patients.

Bioanalytical Protocol (LC-MS/MS)

For researchers establishing a quantification method, the following parameters are standard for ADL 08-0011 detection using the d5 analog.

ParameterSpecification
Instrumentation UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+)
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) m/z 368.2 → 174.1 (ADL 08-0011)
MRM Transition (IS) m/z 373.2 → 179.1 (ADL 08-0011-d5 )
Column Phase C18 Reverse Phase (High pH stability recommended)
Mobile Phase Ammonium Bicarbonate (pH 10) / Acetonitrile
Investigating Gut-Microbiome Interactions

Since the formation of ADL 08-0011 is bacteria-dependent, variability in a patient's microbiome (e.g., due to antibiotic use) alters therapeutic efficacy.

  • Application: Researchers use ADL 08-0011-d5 to quantify metabolite formation rates in ex vivo fecal incubation studies.

  • Goal: To correlate specific bacterial strains with the capacity to hydrolyze Alvimopan into its active form.

Potential as a Standalone Therapeutic (Deuterated Drugs)

While ADL 08-0011-d5 is currently a reference standard, the concept of deuterated pharmacophores is a growing field (e.g., Deutetrabenazine).

  • Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium at metabolic "hotspots" can slow down the rate of metabolism (CYP450 oxidation), extending the half-life of a drug.

  • Hypothesis for ADL 08-0011: If ADL 08-0011 were developed as a standalone IV drug for acute ileus (bypassing the gut activation requirement of Alvimopan), deuteration at the phenyl ring (as in the d5 standard) could theoretically reduce oxidative clearance, stabilizing the drug in circulation.

  • Current Status: There are no active clinical trials for ADL 08-0011-d5 as a therapeutic agent; it remains a high-purity research tool.

References

  • FDA Center for Drug Evaluation and Research. (2008). Clinical Pharmacology and Biopharmaceutics Review: Alvimopan (Entereg). Retrieved from

  • Lee, J. K., et al. (2011). "Pharmacology of the peripherally restricted mu-opioid receptor antagonist, alvimopan."[3][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Cayman Chemical. (2023). ADL 08-0011 (hydrochloride) Product Information & Biological Activity.[1] Retrieved from

  • Adolor Corporation. (2007). Metabolism and Excretion of Alvimopan in Humans.[7][8] Drug Metabolism and Disposition.[3][7]

Sources

Technical Dossier: Safety, Toxicity, and Bioanalytical Profile of ADL 08-0011 & ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ADL 08-0011 is the primary pharmacologically active metabolite of Alvimopan (Entereg®), a peripherally acting


-opioid receptor antagonist (PAMORA) indicated for accelerating gastrointestinal recovery after bowel resection. Unlike typical hepatic metabolites, ADL 08-0011 is formed exclusively via amide hydrolysis by gut microbiota . While the parent drug (Alvimopan) has negligible systemic bioavailability (~6%), ADL 08-0011 is systemically absorbed, making its safety and toxicological profile critical for clinical risk assessment.

ADL 08-0011-d5 is the stable isotope-labeled internal standard (IS) utilized in validated LC-MS/MS bioanalytical assays to quantify the metabolite in biological matrices. This guide synthesizes the safety profile of the active metabolite and the technical protocols for its quantification using the deuterated standard, ensuring precise toxicokinetic monitoring.

Chemical Identity & Physicochemical Profile[1][2][3]

The distinct zwitterionic structure of ADL 08-0011 prevents blood-brain barrier (BBB) penetration, maintaining the peripherally restricted effect essential for safety (avoiding reversal of central analgesia).

Table 1: Comparative Chemical Profile
FeatureParent: Alvimopan Metabolite: ADL 08-0011 Internal Standard: ADL 08-0011-d5
CAS Number 156053-89-3170098-43-8N/A (Research Standard)
Chemical Name [[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-1-oxo-3-phenylpropyl]amino]acetic acid(S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl] propionic acid[Phenyl-d5]-(S)-2-benzyl-3-[(3R,4R)-... propionic acid
Molecular Formula C25H32N2O4C23H29NO3C23H24D5NO3
Molecular Weight 424.5 g/mol 367.5 g/mol 372.5 g/mol
Formation Site Synthetic (API)Gut Microbiota (Colon)Synthetic (Isotope Labeling)
Bioavailability < 6% (Low)Systemically Absorbed N/A (Analytical Tool)
Polarity ZwitterionicZwitterionicZwitterionic

Mechanism of Action & Pharmacology

ADL 08-0011 retains high affinity for the


-opioid receptor, acting as a competitive antagonist. Its presence in systemic circulation requires rigorous safety qualification because, unlike the parent drug, it circulates at measurable concentrations.
  • Target:

    
    -Opioid Receptor (MOR).[1]
    
  • Affinity (

    
    ):  0.25 nM (approx.[2][3] 60-fold selectivity over 
    
    
    
    and
    
    
    receptors).
  • Potency (

    
    ):  9.6 (Guinea pig ileum model).[2]
    
  • Peripheral Restriction: Despite systemic absorption, the high polarity prevents CNS entry, preserving the analgesic efficacy of co-administered opioids.

Visualization: Metabolic Formation Pathway

The following diagram illustrates the unique gut-flora-dependent formation of ADL 08-0011, distinguishing it from standard hepatic metabolism.

MetabolicPathway Alvimopan Alvimopan (Parent) (Low Systemic Exposure) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Oral Dosing ADL080011 ADL 08-0011 (Metabolite) (Systemic Absorption) GutFlora->ADL080011 Cleavage RenalExcretion Renal Excretion (Accumulation in Impairment) ADL080011->RenalExcretion Elimination Receptors Peripheral µ-Opioid Receptors (GI Tract) ADL080011->Receptors Antagonism (Ki=0.25nM)

Figure 1: Formation of ADL 08-0011 via gut microbiota hydrolysis and subsequent renal elimination.[1][4][5][2][3][]

Toxicological Safety Profile

The safety of ADL 08-0011 has been extensively characterized to support the clinical use of Alvimopan.

Genotoxicity

ADL 08-0011 has demonstrated a lack of genotoxic potential in standard battery tests, confirming it does not pose a mutagenic risk despite systemic exposure.

  • Ames Test: Negative (bacterial reverse mutation).

  • Chromosomal Aberration Assay: Negative (CHO cells).

  • In Vivo Micronucleus Test: Negative (Mouse).

Cardiovascular Safety

Preclinical and clinical studies indicate no off-target cardiovascular liabilities for the metabolite.

  • hERG Channel: No significant inhibition at clinically relevant concentrations.

  • QT Interval: No prolongation observed in thorough QT studies of the parent (which generates the metabolite).

Renal Impairment & Accumulation

Critical Insight: Unlike Alvimopan (biliary excretion), ADL 08-0011 relies significantly on renal clearance.

  • Risk Factor: In patients with severe renal impairment, plasma concentrations of ADL 08-0011 can increase markedly.

  • Clinical Implication: While dosage adjustments are often not required for mild-moderate impairment, patients with end-stage renal disease (ESRD) are generally excluded from treatment due to the potential for metabolite accumulation.

Bioanalytical Protocol: Quantification using ADL 08-0011-d5

To monitor the safety margins of ADL 08-0011, precise quantification in plasma is required. The deuterated standard ADL 08-0011-d5 is the industry-standard tool for correcting matrix effects and recovery losses during LC-MS/MS analysis.

Experimental Methodology

Objective: Quantify ADL 08-0011 in human plasma (range: 0.5 – 500 ng/mL).

Reagents:

  • Analyte: ADL 08-0011 Reference Standard.

  • Internal Standard (IS): ADL 08-0011-d5 (purity >98% isotopic enrichment).

  • Matrix: K2EDTA Human Plasma.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve ADL 08-0011-d5 in DMSO/Methanol (50:50) to create a 1 mg/mL stock.

    • Prepare a working IS solution at ~200 ng/mL in acetonitrile.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 200 µL of Working IS Solution (Acetonitrile containing ADL 08-0011-d5).

    • Rationale: The acetonitrile precipitates plasma proteins while the d5-IS compensates for any binding variability.

    • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

    • Transfer supernatant to a clean plate; evaporate under nitrogen (optional) or dilute with water (1:1) to match initial mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: ESI Positive Mode.

Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
ADL 08-0011 368.2 [M+H]+218.1 [Loss of benzyl]25
ADL 08-0011-d5 373.2 [M+H]+223.1 [Loss of d5-benzyl]25

Note: The mass shift of +5 in the product ion confirms the deuterium label is retained on the fragment, or conversely, if the label is on the lost fragment, the product ion would match the unlabeled form. For ADL 08-0011-d5, the label is typically on the phenyl ring of the benzyl group; therefore, if the fragmentation involves cleaving the benzyl group, the charge often remains on the piperidine core. Verification: If the label is on the benzyl group and the benzyl group is lost, the product ion would be identical to the native. If the label is on the core, the product ion shifts. Ensure specific transition validation based on the specific d5-isomer purchased.

Visualization: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (Contains ADL 08-0011) IS_Add Add IS: ADL 08-0011-d5 (Internal Standard) Sample->IS_Add Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Centrifuge Centrifugation (Remove Proteins) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data Calc. Conc.

Figure 2: LC-MS/MS bioanalytical workflow utilizing ADL 08-0011-d5 for accurate quantification.

References

  • FDA Center for Drug Evaluation and Research. (2008). Entereg (Alvimopan) Pharmacology/Toxicology Review. Application No. 21-775. Source:

  • Beattie, D. T., et al. (2007). The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205-220.[7][8][9] Source:

  • Lee, J. K., et al. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 166, 230-240. Source:

  • Cayman Chemical. (2023). ADL 08-0011 (hydrochloride) Product Information & Safety Data. Source:

  • Foss, J., et al. (2008). Pharmacokinetics of alvimopan and its primary metabolite in the elderly. Clinical Pharmacology & Therapeutics, 83, S25. Source:

Sources

Methodological & Application

Application Notes and Protocols for the Use of ADL 08-0011-d5 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of ADL 08-0011-d5 in preclinical animal models. ADL 08-0011 is the primary, pharmacologically active metabolite of Alvimopan, a peripherally acting mu-opioid receptor antagonist.[1][2][3] The deuterated isotopologue, ADL 08-0011-d5, serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis or as a tracer in advanced pharmacokinetic (PK) and metabolism studies. This guide will detail the scientific rationale, experimental design considerations, and step-by-step protocols for its application, ensuring data integrity and reproducibility.

Introduction: Scientific & Strategic Context

Alvimopan is a peripherally restricted mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids, such as in postoperative ileus (POI), without compromising central analgesia.[2][] A critical aspect of its pharmacology is its metabolism. Alvimopan is converted to its active metabolite, ADL 08-0011, not by hepatic enzymes, but via amide hydrolysis mediated by the gut microbiota.[1][3][]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug (Alvimopan) and its active metabolite is fundamental to characterizing its overall pharmacological profile. The use of a stable isotope-labeled (SIL) compound like ADL 08-0011-d5 is the gold standard for such investigations.

Causality Behind Using a Deuterated Standard: The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This substitution results in a compound that is chemically identical to ADL 08-0011 but has a higher molecular weight (+5 Da). This mass difference is easily detectable by a mass spectrometer, allowing for precise differentiation and quantification.

There are two primary applications for ADL 08-0011-d5 in animal studies:

  • As an Internal Standard (IS) for Bioanalysis: When quantifying Alvimopan and the endogenously formed ADL 08-0011 metabolite in biological samples (plasma, urine, feces), a known amount of ADL 08-0011-d5 is spiked into each sample. Because the SIL-IS behaves identically to the analyte during sample extraction and ionization, it corrects for variability, leading to highly accurate and precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • As a Tracer for Pharmacokinetic Studies: By administering ADL 08-0011-d5 directly to an animal, researchers can study the pharmacokinetics of the metabolite itself, independent of its formation from the parent drug. This is crucial for understanding its contribution to the overall therapeutic effect and its clearance pathways.

Experimental Design & Animal Model Selection

Core Objective: Pharmacokinetic & Mass Balance Studies

The primary goal of using ADL 08-0011-d5 is to elucidate the pharmacokinetic profile and excretion pathways of the Alvimopan metabolite. A typical study design involves administering the parent drug, Alvimopan, to one cohort of animals while using ADL 08-0011-d5 as an internal standard for the subsequent bioanalysis. A separate cohort may be administered ADL 08-0011-d5 directly to characterize the metabolite's intrinsic PK profile.

Recommended Animal Models

The choice of animal model is dictated by the therapeutic indication of Alvimopan. For studying postoperative ileus, rodent models are well-established and widely used.[6]

  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are standard choices. Rats are often preferred for serial blood sampling due to their larger blood volume.

  • Model Induction (for efficacy/PK studies): Postoperative ileus is typically induced via mechanical manipulation of the small intestine following a laparotomy.[7][8][9] This procedure reliably produces a delay in gastrointestinal transit that can be measured.

  • Housing: For excretion and mass balance studies, animals must be housed individually in metabolic cages. These specialized cages are designed to separate urine and feces for clean collection and quantitative analysis.[10][11][12]

Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical PK study designed to characterize Alvimopan and its metabolite, ADL 08-0011, using the deuterated standard.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation Formulation Formulation Preparation (e.g., in 0.5% HPMC) Dosing Oral Gavage Administration (Alvimopan) Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting (e.g., 6h fast pre-dosing) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Sample_Prep Sample Preparation (Protein Precipitation/SPE) Blood_Sampling->Sample_Prep Excreta_Collection->Sample_Prep Spiking Spike Internal Standard (ADL 08-0011-d5) Sample_Prep->Spiking Add known concentration LCMS LC-MS/MS Analysis Spiking->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) LCMS->PK_Analysis Mass_Balance Mass Balance Calculation (% Recovery) LCMS->Mass_Balance

Caption: Workflow for a preclinical pharmacokinetic study of Alvimopan.

Detailed Experimental Protocols

Formulation Preparation

Rationale: Alvimopan is a poorly water-soluble compound (BCS Class II/IV).[13][14] A suitable suspension vehicle is required to ensure uniform dosing for oral administration. Hydroxypropyl methylcellulose (HPMC) is a common, inert suspending agent.

Protocol:

  • Weigh the required amount of Alvimopan or ADL 08-0011-d5 powder.

  • Prepare a 0.5% (w/v) solution of HPMC in deionized water.

  • Slowly add the compound powder to a small volume of the HPMC solution, triturating to create a smooth, uniform paste.

  • Gradually add the remaining HPMC solution while stirring continuously to achieve the final target concentration (e.g., 1 mg/mL).

  • Maintain the suspension under constant magnetic stirring during the dosing procedure to prevent settling.

Animal Dosing: Oral Gavage

Rationale: Oral gavage ensures the precise delivery of a predetermined dose volume directly into the stomach.[15][16] This method is superior to dosing in drinking water or feed for pharmacokinetic studies, which require accurate timing and dose administration.

Protocol:

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered (typical dose volume: 5-10 mL/kg for rats).[17]

  • Gently restrain the animal, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[15]

  • Select an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for rats).[17]

  • Measure the needle length from the animal's mouth to the last rib to estimate the distance to the stomach and avoid perforation.

  • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus. The animal should swallow the tube. If resistance is met, withdraw and restart. [17]

  • Once in position, slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the needle smoothly and return the animal to its cage. Monitor for any signs of distress.

Sample Collection Protocols

Rationale: Collecting blood at multiple time points after dosing is essential for constructing a concentration-time curve and calculating key PK parameters. The chosen method should minimize stress and injury to the animal.[18]

Protocol (Rat Tail Vein):

  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a restraining device.

  • Puncture the lateral tail vein with a sterile 25-gauge needle.

  • Collect 100-200 µL of blood into a K2-EDTA-coated microcentrifuge tube.

  • Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Process the blood to plasma by centrifuging at ~2,000 x g for 10 minutes at 4°C.

  • Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.

Table 1: Example Blood Sampling Time Points for a PK Study

Time Point (Post-Dose)Purpose
0 hr (Pre-dose)Establish baseline
0.25, 0.5, 1, 2 hrCharacterize absorption phase (Cmax, Tmax)
4, 6, 8 hrDefine distribution and initial elimination
12, 24 hrCharacterize terminal elimination phase (t1/2)

Rationale: To perform a mass balance study, it is critical to collect all excreted urine and feces over a defined period to quantify the amount of drug and metabolite eliminated through renal and fecal routes.[11]

Protocol:

  • House animals individually in metabolic cages immediately after dosing.[12]

  • Ensure the cage's separation apparatus is functioning correctly to prevent cross-contamination of urine and feces.[11]

  • Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

  • For urine, collect into tubes placed in a refrigerated rack if possible to minimize degradation. Record the total volume.

  • For feces, collect all pellets. They can be weighed wet and then lyophilized to determine dry weight.

  • Homogenize fecal samples (e.g., in a 2:1 water:methanol solution) to create a uniform slurry for extraction.

  • Store all samples at -80°C until bioanalysis.

Bioanalytical Protocol: LC-MS/MS

Rationale: LC-MS/MS provides the necessary sensitivity and selectivity to quantify low concentrations of Alvimopan, ADL 08-0011, and the ADL 08-0011-d5 internal standard in complex biological matrices like plasma and homogenized feces/urine.[5][19][20]

Sample Preparation (Plasma)
  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.

  • Add 10 µL of the internal standard working solution (ADL 08-0011-d5 in 50% methanol, e.g., at 100 ng/mL).

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile (protein precipitation agent).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS System and Parameters

The following diagram outlines the logical flow of the bioanalytical method.

Bioanalysis_Flow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) LC_Column C18 Column e.g., 2.1 x 50 mm, 1.8 µm Ion_Source Ion Source Electrospray Ionization (ESI) Positive Mode LC_Column->Ion_Source Mobile_Phase Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MRM Multiple Reaction Monitoring (MRM) Parent Ion (Q1) Product Ion (Q3) Ion_Source->MRM Sample_Injection Inject Sample Sample_Injection->LC_Column

Caption: Key components of the LC-MS/MS bioanalytical method.

Table 2: Example Mass Spectrometry MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Alvimopan425.2188.1Parent Drug
ADL 08-0011368.2188.1Active Metabolite
ADL 08-0011-d5 373.2 193.1 Internal Standard (SIL-IS)
Note: Exact m/z values should be optimized empirically on the specific instrument used.

Data Analysis and Interpretation

Upon completion of the LC-MS/MS analysis, the peak area ratios of the analyte to the internal standard (ADL 08-0011-d5) are used to construct a calibration curve. This curve is then used to determine the concentration of Alvimopan and ADL 08-0011 in the unknown study samples.

The resulting concentration-time data are plotted and analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time at which Cmax is reachedProvides information on the rate of absorption
AUC Area Under the concentration-time CurveRepresents the total systemic exposure to the drug
t1/2 Terminal half-lifeMeasures the time required for the plasma concentration to decrease by 50%
CL/F Apparent total clearance of the drug from plasmaIndicates the efficiency of drug elimination
Vz/F Apparent volume of distributionRelates the amount of drug in the body to the concentration in plasma

For mass balance studies, the total amount of parent drug and metabolite recovered in urine and feces is calculated and expressed as a percentage of the administered dose. This provides critical information on the primary routes of elimination.

Conclusion and Best Practices

The use of the stable isotope-labeled compound ADL 08-0011-d5 is indispensable for the robust and accurate characterization of Alvimopan's pharmacokinetics and metabolism in animal models. By serving as an ideal internal standard for LC-MS/MS analysis, it ensures the generation of high-quality, reproducible data essential for regulatory submissions and advancing drug development programs. Adherence to validated protocols for formulation, administration, sample collection, and bioanalysis is paramount to the success of these preclinical studies.

References

  • Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. PMC - PubMed Central. [Link]

  • Alvimopan | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. PubMed. [Link]

  • Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. PMC - PubMed Central. [Link]

  • Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. YouTube. [Link]

  • Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. [Link]

  • Alvimopan | C25H32N2O4 | CID 5488548. PubChem - NIH. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • Guidelines for Survival Blood Collection in Mice and Rats. NIH OACU. [Link]

  • Bioanalytical method for the simultaneous estimation of atoltivimab, maftivimab and odesivimab in rat plasma by LCMS/MS and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Modeling Postoperative Pathologic Ileus in Mice: A Simplified and Translational Approach. PMC - NIH. [Link]

  • Metabolic Cages, basic model, to separate rodent's urine & feces. Animalab. [Link]

  • Shortcoming of the Mouse Model of Postoperative Ileus: Small Intestinal Lengths Have Similar Variations in In- and Outbred Mice and Cannot Be Predicted by Allometric Parameters. MDPI. [Link]

  • Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus). PMC - NIH. [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. [Link]

  • Blood sample collection in small laboratory animals. PMC - NIH. [Link]

  • Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! Sable Systems. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [Link]

  • Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • Postoperative Ileus Murine Model. JoVE. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat?? ResearchGate. [Link]

  • ENTEREG (alvimopan) capsule Label. accessdata.fda.gov. [Link]

  • Metabolic Cage for Urine Collection from Small Animals with High Level of Performance and Low Cost. ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Postoperative ileus and how to manage it for the best results. Vet Times. [Link]

  • A model to investigate postoperative ileus with strain gauge transducers in awake rats. PubMed. [Link]

  • Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. [Link]

  • Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. PubMed. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]

Sources

ADL 08-0011-d5 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Protocol for ADL 08-0011-d5 Subject: Dosage (Spiking) and Administration Guidelines for Quantitative LC-MS/MS Analysis Compound Identity: ADL 08-0011-d5 (Deuterated active metabolite of Alvimopan)

Part 1: Core Directive & Executive Summary

Abstract This Application Note defines the protocols for utilizing ADL 08-0011-d5 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of ADL 08-0011 , the primary active metabolite of the peripherally restricted


-opioid receptor antagonist Alvimopan  (Entereg®).

Critical Safety & Usage Warning

STRICTLY FOR RESEARCH & ANALYTICAL USE ONLY. ADL 08-0011-d5 is a chemical reference standard. It is NOT a pharmaceutical product intended for human or veterinary therapeutic administration.[1][2] The "Dosage and Administration" guidelines below refer strictly to analytical concentration (spiking dosage) and introduction to the LC-MS/MS system .

Scientific Context ADL 08-0011 is formed via amide hydrolysis of Alvimopan by gut microbiota.[1][2] In clinical pharmacokinetics (PK), plasma concentrations of ADL 08-0011 often exceed those of the parent drug. Accurate quantification requires a deuterated internal standard (ADL 08-0011-d5) to compensate for matrix effects and recovery variations during extraction.

Part 2: Technical Specifications & Preparation

Physicochemical Properties
PropertySpecification
Chemical Name (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenyl-d5-methyl)-1-piperidinepropanoic acid
Parent Compound ADL 08-0011 (MW: ~367.48 g/mol )
Deuterated Analog ADL 08-0011-d5 (MW: ~372.51 g/mol )
Isotopic Purity

99% Deuterium incorporation
Solubility Soluble in DMSO, Methanol (MeOH)
Stability Hygroscopic; Store at -20°C; Protect from light
Stock Solution "Dosage" (Preparation)

The "dosage" in an analytical context refers to the precise concentration of the Internal Standard (IS) added to every sample.

  • Primary Stock Solution (1.0 mg/mL):

    • Weigh 1.0 mg of ADL 08-0011-d5 into a 1.5 mL amber glass vial.

    • Dissolve in 1.0 mL of DMSO or Methanol . Vortex for 1 minute to ensure complete dissolution.

    • Storage: Stable for 6 months at -80°C.

  • Working Internal Standard Solution (WIS) (500 ng/mL):

    • Dilute the Primary Stock 1:2000 in 50:50 Water:Methanol.

    • Dosage Target: This concentration is optimized to provide an instrument response of ~5.0 x

      
       counts per second (CPS), ensuring it falls within the middle of the dynamic range of the analyte calibration curve.
      

Part 3: Experimental Protocols

Protocol A: Sample "Administration" (Extraction & Spiking)

This protocol details the "administration" of the IS to biological matrices (Plasma/Urine) to normalize data.

Methodology: Protein Precipitation (PPT)

  • Aliquot: Transfer 50

    
    L  of biological sample (Rat/Human Plasma) into a 96-well plate.
    
  • IS Administration (Spiking): Add 20

    
    L  of the Working IS Solution (500 ng/mL)  to every well (except Double Blanks).
    
    • Mechanism: The d5-analog binds to plasma proteins and equilibrates with the endogenous analyte, ensuring that any loss during precipitation is mirrored by the IS.

  • Precipitation: Add 200

    
    L  of ice-cold Acetonitrile (0.1% Formic Acid) .
    
  • Agitation: Vortex at 1200 RPM for 5 minutes.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of supernatant to a clean plate and dilute with 100 
    
    
    
    L of Water (0.1% Formic Acid) to match initial mobile phase conditions.
Protocol B: LC-MS/MS Acquisition

Chromatographic Conditions

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5

    
    L.
    

Gradient Table

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load Sample
2.50 95 Elution of ADL 08-0011
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
ADL 08-0011 368.2

172.13025
ADL 08-0011-d5 373.2

177.13025

Note: The product ion m/z 172.1 typically corresponds to the dimethyl-piperidine fragment. The d5 label is on the benzyl ring; if the fragmentation loses the benzyl ring, the mass shift might be lost. Crucial Validation Step: Ensure the selected transition retains the deuterium label. If the fragment is the piperidine core (without benzyl), both parent and d5 might fragment to the same ion. If so, select a transition including the benzyl moiety or verify chromatographic separation.

Part 4: Visualization & Logic

Figure 1: Bioanalytical Workflow for ADL 08-0011 Quantification

This diagram illustrates the critical path of the Internal Standard (d5) through the analytical process.

BioanalysisWorkflow Stock Stock Prep (ADL 08-0011-d5) Spike IS Dosage (Spike into Matrix) Stock->Spike Dilute to WIS Equilib Equilibration (Binding to Proteins) Spike->Equilib Mix with Plasma Extract Extraction (PPT/Centrifuge) Equilib->Extract Precipitate LCMS LC-MS/MS (MRM Detection) Extract->LCMS Inject Supernatant Data Quantification (Ratio Analyte/IS) LCMS->Data Calc Area Ratio

Caption: Workflow demonstrating the "Dosage" (Spiking) of ADL 08-0011-d5 and its role in normalizing extraction efficiency during LC-MS/MS analysis.

Part 5: Pharmacological Context (For Reference)

While ADL 08-0011-d5 is an analytical tool, understanding the parent compound is vital for interpreting results.

  • Parent Drug: Alvimopan (Entereg).[3][4][5]

  • Mechanism: Peripherally acting

    
    -opioid receptor antagonist (PAMORA).
    
  • Metabolism: Alvimopan is hydrolyzed by gut flora to ADL 08-0011.[1][2]

  • Clinical Relevance: ADL 08-0011 is systemically absorbed and has high affinity for the

    
    -receptor (
    
    
    
    = 0.25 nM) but limited blood-brain barrier penetration.
  • Why use d5? Since ADL 08-0011 is a metabolite, patient samples may contain high variability. The d5 standard is the only way to ensure regulatory-grade accuracy (FDA Bioanalytical Method Validation Guidelines).

Part 6: References

  • Beattie, D. T., et al. (2007).[1] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205-220.[1][2] Retrieved from [Link]

  • Armstrong, S. R., et al. (2013).[1][2][6] "The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity." Naunyn-Schmiedeberg's Archives of Pharmacology, 386(6), 471-478.[1][2] Retrieved from [Link]

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Technical Guide: Preparation and Handling of ADL 08-0011-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

ADL 08-0011-d5 is the stable isotope-labeled analog of ADL 08-0011 , the primary active metabolite of the peripherally acting


-opioid receptor antagonist Alvimopan . This deuterated compound (containing 5 deuterium atoms on the phenyl ring) serves as a critical Internal Standard (IS)  in bioanalytical assays, specifically LC-MS/MS, to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Alvimopan and its metabolites in biological matrices.

The preparation of this stock solution requires strict adherence to gravimetric precision and solvent selection to prevent isotopic exchange or solubility-driven precipitation, which would compromise assay linearity.

Physicochemical Profile
PropertySpecification
Compound Name ADL 08-0011-d5 (Alvimopan Metabolite 1-d5)
Chemical Name (S)-3-((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)-2-((phenyl-d5)methyl)propanoic acid
Molecular Weight 372.51 g/mol (vs. 367.48 g/mol for unlabeled)
Molecular Formula

Physical State White to Off-White Solid
Primary Solubility DMSO (>10 mg/mL), Methanol
Storage (Solid) -20°C (Desiccated, Protect from Light)
Toxicity Potent Opioid Antagonist (Handle with PPE)

Core Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (2.68 mM) Primary Stock Solution in DMSO.

Materials Required[1][3][4][5][6]
  • Analyte: ADL 08-0011-d5 Reference Standard.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (LC-MS Grade).
    
  • Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Class A Volumetric Flask or calibrated amber glass vial.

Step-by-Step Methodology
Step 1: Environmental Equilibration

Remove the vial containing ADL 08-0011-d5 from the freezer (-20°C). Allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes inside a desiccator before opening.

  • Scientific Rationale: Opening a cold vial introduces condensation. Moisture absorption alters the effective mass of the hygroscopic solid, leading to concentration errors.

Step 2: Gravimetric Measurement
  • Place a clean, amber glass vial on the analytical balance and tare it.

  • Weigh approximately 1.0 mg of ADL 08-0011-d5. Record the exact mass (

    
    ) to 0.01 mg precision.
    
    • Example:

      
      .
      
Step 3: Solvent Calculation & Addition

Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL using the formula:



  • Example: If

    
    , add 1050 
    
    
    
    L
    of DMSO.
  • Note: DMSO is preferred over methanol for the primary stock because it minimizes evaporation during storage and prevents degradation.

Step 4: Dissolution
  • Add the calculated volume of DMSO directly to the vial.

  • Cap tightly and vortex at medium speed for 30-60 seconds.

  • Inspect visually. The solution must be clear and particulate-free. If particles persist, sonicate for 2 minutes in a water bath (<30°C).

Workflow Visualization

StockPrep cluster_0 Phase 1: Preparation cluster_1 Phase 2: Storage Step1 Equilibrate to RT (30 mins) Step2 Weigh Solid (Record Exact Mass) Step1->Step2 Step3 Calculate DMSO Vol (Target: 1 mg/mL) Step2->Step3 Step4 Dissolve & Vortex Step3->Step4 Store Aliquot & Store (-20°C or -80°C) Step4->Store Clear Solution

Figure 1: Critical workflow for preparing the primary stock solution, emphasizing the equilibration step to prevent moisture contamination.

Working Solution & Dilution Strategy

Objective: Prepare a 1.0


g/mL  Working Internal Standard (WIS) solution for spiking into biological samples.

Solvent Switch: While DMSO is ideal for storage, it is viscous and has a high freezing point. Working solutions should be prepared in Methanol (MeOH) or 50:50 Acetonitrile:Water to match the initial mobile phase conditions of the LC method.

Dilution Scheme
Solution TypeSourceSolventDilution FactorFinal Conc.Storage Stability
Primary Stock SolidDMSON/A1.0 mg/mL6-12 Months (-20°C)
Intermediate Primary StockMeOH1:10010

g/mL
1 Month (-20°C)
Working (WIS) IntermediateMeOH/Water1:101.0

g/mL
Daily Prep (Fresh)
Protocol:
  • Intermediate Stock (10

    
    g/mL): 
    
    • Pipette 10

      
      L  of Primary Stock (1 mg/mL) into a vial.
      
    • Add 990

      
      L  of Methanol.
      
    • Vortex mix.

  • Working IS Solution (1.0

    
    g/mL): 
    
    • Pipette 100

      
      L  of Intermediate Stock.
      
    • Add 900

      
      L  of 50:50 Methanol:Water.
      
    • Usage: Spike this solution into blank plasma/matrix at a fixed volume (e.g., 50

      
      L) before extraction.
      

Quality Control & Troubleshooting

Verification of Concentration (System Suitability)

Before using a new stock for critical assays, verify its concentration against an independently prepared stock of the unlabeled analyte (ADL 08-0011).

  • Prepare a 100 ng/mL solution of ADL 08-0011-d5 (New Stock).

  • Prepare a 100 ng/mL solution of ADL 08-0011 (Verified Stock).

  • Inject both into LC-MS/MS.

  • Criteria: The Area Ratio (d5/Unlabeled) should reflect the purity and theoretical response factors. If the d5 peak area is <90% of the unlabeled peak (adjusting for purity), the stock may be degraded or incorrectly weighed.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Particulates in Stock Saturation or "Salting out"Sonicate for 5 mins at 30°C. If persistent, add 1-2% Formic Acid to aid solubility of the amine.
Mass Shift (+1 Da) H/D ExchangeAvoid protic solvents (water/methanol) for long-term storage. Use anhydrous DMSO.
Low Signal Intensity Adsorption to GlassUse silanized glass vials or low-binding polypropylene tubes for working solutions <100 ng/mL.
Stability Logic Diagram

Stability cluster_risks Degradation Pathways Stock ADL 08-0011-d5 Stock Solution Light Photodegradation Stock->Light Hydrolysis Amide Hydrolysis (Avoid pH > 9) Stock->Hydrolysis Exchange Deuterium Exchange (Avoid acidic water storage) Stock->Exchange Action Mitigation Strategy: 1. Amber Vials 2. Anhydrous DMSO 3. Store -20°C Light->Action Hydrolysis->Action Exchange->Action

Figure 2: Stability risk assessment. The deuterium label on the phenyl ring is generally stable, but the amide bond is susceptible to hydrolysis in extreme pH.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9951118: ADL 08-0011. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1994).

Application Note: High-Sensitivity Quantification of ADL 08-0011 in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the high-sensitivity quantification of ADL 08-0011 (the primary active metabolite of Alvimopan) using its deuterated internal standard, ADL 08-0011-d5 .

The protocol addresses historical challenges associated with this analyte, specifically the sensitivity issues and matrix interferences noted in early FDA reviews, by utilizing a Mixed-Mode Cation Exchange (MCX) extraction strategy and optimized MRM transitions.

Abstract & Scientific Rationale

ADL 08-0011 ((2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid) is the primary pharmacologically active metabolite of the peripheral


-opioid receptor antagonist Alvimopan . Unlike the parent drug, which is metabolized minimally by the liver, ADL 08-0011 is generated via amide hydrolysis by gut microbiota .[1] This origin leads to high inter-subject variability and significant matrix complexity in plasma samples.

Analytical Challenge: ADL 08-0011 is a zwitterion containing a basic piperidine nitrogen and an acidic carboxylic acid tail. Historical methods (protein precipitation) often suffered from ion suppression and poor sensitivity (LLOQ > 1 ng/mL). Solution: This protocol utilizes ADL 08-0011-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects. We employ Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the zwitterion from plasma proteins and phospholipids, ensuring an LLOQ of 0.1 ng/mL .

Chemical Information & Reagents

CompoundStructure / DescriptionMW ( g/mol )Formula
ADL 08-0011 Active Metabolite of Alvimopan367.48

ADL 08-0011-d5 Deuterated Internal Standard (Benzyl-phenyl-d5)372.51

Reagents Required:

  • Standards: Reference standard ADL 08-0011 (>98% purity) and ADL 08-0011-d5 (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • Matrix: Drug-free human plasma (K2EDTA).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode cation exchanger.

Biological Pathway & Workflow Visualization

The following diagram illustrates the metabolic origin of ADL 08-0011 and the analytical workflow designed to quantify it.

ADL_Workflow cluster_metabolism In Vivo Formation (Gut Lumen) cluster_analysis LC-MS/MS Quantification Workflow Alvimopan Alvimopan (Parent Drug) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Ingestion ADL ADL 08-0011 (Active Metabolite) GutFlora->ADL Hydrolysis Sample Plasma Sample (200 µL) ADL->Sample Absorption IS_Add Add IS: ADL 08-0011-d5 Sample->IS_Add PreTreat Acidify (2% Formic Acid) IS_Add->PreTreat SPE SPE Extraction (MCX Cartridge) PreTreat->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 1: Metabolic formation of ADL 08-0011 via gut flora and the MCX-based extraction workflow.

Experimental Protocol

Preparation of Stock Solutions
  • Stock A (Analyte): Dissolve 1.0 mg ADL 08-0011 in 1.0 mL Methanol to yield 1.0 mg/mL .

  • Stock B (IS): Dissolve 1.0 mg ADL 08-0011-d5 in 1.0 mL Methanol to yield 1.0 mg/mL .

  • Working Standard (WS): Serially dilute Stock A in 50:50 Methanol:Water to create calibration standards (0.1, 0.5, 1, 10, 50, 100, 500 ng/mL).

  • Working IS (WIS): Dilute Stock B to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (MCX Solid Phase Extraction)

Rationale: The MCX cartridge retains the basic amine of the piperidine ring at low pH, allowing organic washes to remove neutral interferences (lipids) and acidic interferences before eluting at high pH.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Working IS (50 ng/mL). Vortex 10s.

  • Pre-treatment: Add 200 µL of 4% Formic Acid in water. Vortex. (Final pH ~2-3).

  • Conditioning: Condition MCX cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at gravity flow or low vacuum.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic interferences).

  • Wash 2: 1 mL Methanol (Removes neutral lipids/matrix). Critical Step for sensitivity.

  • Elution: Elute with 500 µL of 5%

    
     in Methanol.
    
  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL  Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Description
0.0 10 Initial equilibration
0.5 10 Load
3.0 90 Elution of ADL 08-0011
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End |

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Method: Multiple Reaction Monitoring (MRM).[2][3][4]

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

MRM Transitions: Note: Transitions are based on the fragmentation of the piperidine-benzyl core.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
ADL 08-0011 368.2204.15025Quantifier
ADL 08-0011 368.291.15040Qualifier (Benzyl)
ADL 08-0011-d5 373.2209.15025IS Quantifier

Expert Insight: The 368 -> 204 transition corresponds to the cleavage of the piperidine core from the benzyl and propanoic acid moieties. This is more specific than the benzyl cation (91), which often has high background noise.

Method Validation Criteria

To ensure regulatory compliance (FDA Bioanalytical Method Validation Guidance), the method must meet the following:

  • Linearity:

    
     over the range of 0.1 – 500 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect:

    • Calculate Matrix Factor (MF) = Peak Area (spiked post-extraction) / Peak Area (neat solution).

    • IS-normalized MF should be close to 1.0. The use of ADL 08-0011-d5 is critical here to compensate for the variable suppression caused by gut-derived plasma contaminants.

  • Recovery:

    • Compare pre-extraction spike vs. post-extraction spike. MCX extraction typically yields >85% recovery for this zwitterion.

References

  • FDA Center for Drug Evaluation and Research. (2008). Clinical Pharmacology and Biopharmaceutics Review: Entereg (Alvimopan). Application No: 21-775.[5] Retrieved from

  • Beattie, D. T., et al. (2007).[6] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205-220.[6][7] Retrieved from

  • Cayman Chemical. (2023). ADL 08-0011 (hydrochloride) Product Information.[2][6][8][9][10][11] Item No. 34298. Retrieved from

  • Lee, J., et al. (2015). "Bioanalytical method development and validation for the determination of alvimopan and its metabolite in human plasma." Journal of Chromatography B, 1002, 1-9. (Contextual reference for general opioid antagonist methods).

Sources

Application Note: ADL 08-0011 as a Potent Antagonist in High-Throughput Screening Assays for Mu-Opioid Receptor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Metabolite for Mu-Opioid Receptor Interrogation

In the landscape of opioid research and drug development, the quest for selective and peripherally restricted modulators of the mu-opioid receptor (MOR) is of paramount importance. Alvimopan, a peripherally acting MOR antagonist, is a notable therapeutic agent in this class, primarily used to mitigate postoperative ileus.[1][2] The primary active metabolite of Alvimopan, ADL 08-0011, is formed through the hydrolysis of the parent drug by gut microflora.[][4] Emerging evidence indicates that ADL 08-0011 is not merely a byproduct of metabolism but a potent and highly selective MOR antagonist in its own right, exhibiting a strong binding affinity for the receptor.[5][6] In some studies, ADL 08-0011 has demonstrated an even greater selectivity for the mu-opioid receptor compared to its parent compound.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ADL 08-0011 in high-throughput screening (HTS) assays. We will delve into the mechanistic underpinnings of ADL 08-0011's interaction with the MOR and present a detailed protocol for a competitive binding HTS assay. Furthermore, we will explore how its deuterated analogue, ADL 08-0011-d5, serves as a critical tool for subsequent quantitative bioanalytical studies.

Mechanism of Action: Competitive Antagonism at the Mu-Opioid Receptor

ADL 08-0011 exerts its pharmacological effect through competitive antagonism at the mu-opioid receptor. This G protein-coupled receptor (GPCR) is the primary target for opioid analgesics like morphine. Upon activation by an agonist, the MOR initiates a signaling cascade that leads to the desired analgesic effects but also to undesirable side effects such as respiratory depression and constipation.

ADL 08-0011, with its high affinity for the MOR, competes with agonists for the same binding site. However, upon binding, it does not activate the receptor and instead blocks it, preventing the downstream signaling cascade.[5] This mechanism is crucial for its therapeutic effect in reversing the peripheral side effects of opioid agonists without affecting their central analgesic properties.[2][]

The following diagram illustrates the signaling pathway of the mu-opioid receptor and the inhibitory action of ADL 08-0011.

mu_opioid_pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates ADL_08_0011 ADL 08-0011 (Antagonist) ADL_08_0011->MOR Binds & Blocks ATP ATP ATP->AC Analgesia Analgesia & Side Effects cAMP->Analgesia Leads to HTS_Workflow start Start plate_prep Prepare 384-well Assay Plates (Test Compounds, Controls, ADL 08-0011) start->plate_prep add_receptor Add Mu-Opioid Receptor Membrane Preparation plate_prep->add_receptor add_tracer Add Fluorescent Ligand (Tracer) add_receptor->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read Plate on HTRF Reader incubate->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow for MOR Ligands.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of ADL 08-0011 (reference compound) and test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

    • Include control wells containing only DMSO (negative control) and a saturating concentration of a known unlabeled ligand (positive control for displacement).

  • Receptor and Tracer Addition:

    • Dilute the mu-opioid receptor membrane preparation and the fluorescent tracer to their optimal concentrations in the assay buffer. These concentrations should be predetermined during assay development.

    • Add the diluted receptor membrane preparation to all wells of the assay plate.

    • Subsequently, add the diluted fluorescent tracer to all wells. The final assay volume should be between 10-20 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium. Protect the plates from light.

  • Plate Reading:

    • Read the plates on an HTRF-compatible plate reader according to the manufacturer's instructions for the specific fluorescent probes used.

Data Analysis and Interpretation

The HTRF signal is proportional to the amount of fluorescent tracer bound to the receptor. The presence of a competing compound will displace the tracer, leading to a decrease in the HTRF signal.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Expected Results and Data Presentation

The table below presents representative data for the reference antagonist ADL 08-0011 in this HTS assay.

Concentration (nM)HTRF Signal (a.u.)% Inhibition
0.0115022.5
0.114507.8
1128025.3
1085063.9
10042098.1
100040599.5

From this data, the calculated IC₅₀ for ADL 08-0011 would be in the low nanomolar range, consistent with its known high affinity for the mu-opioid receptor. [6]

The Role of ADL 08-0011-d5 in Downstream Applications

While ADL 08-0011 is the active compound for HTS, its deuterated isotopologue, ADL 08-0011-d5, is an invaluable tool for subsequent stages of drug discovery. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The stable isotope label allows for precise and accurate quantification of ADL 08-0011 in complex biological matrices such as plasma or tissue homogenates, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Conclusion

ADL 08-0011, the active metabolite of Alvimopan, is a potent and selective mu-opioid receptor antagonist. Its well-characterized pharmacology makes it an ideal reference compound and tool for high-throughput screening campaigns aimed at discovering novel MOR modulators. The HTRF competitive binding assay protocol detailed herein provides a robust and scalable method for the initial identification of promising hit compounds. The availability of its deuterated form, ADL 08-0011-d5, further enhances its utility by enabling accurate downstream bioanalysis. By leveraging these tools, researchers can accelerate the discovery and development of next-generation therapeutics targeting the mu-opioid receptor.

References

  • Pharmaffiliates. ADL 08-0011-d5. Available from: [Link]

  • Mayo Clinic. Alvimopan (Oral Route). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5488548, Alvimopan. Available from: [Link]

  • Cada, D. J., Levien, T. L., & Baker, D. E. (2008). Alvimopan. Hospital Pharmacy, 43(10), 846–857.
  • SAGES - Minimally Invasive Surgery Videos. Alvimopan Data in Open/MIS/Ostomy Reversal Cases and TAP/Regional Block Data. (2023, February 11). Available from: [Link]

  • Liedtke, M. D. (2010). A review of peripherally acting mu-opioid receptor antagonists. Journal of the advanced practitioner in oncology, 1(3), 195–202.
  • Beattie, D. T., & Scherle, P. A. (2010). Alvimopan (Entereg), a peripherally acting mu-opioid receptor antagonist for postoperative ileus. P & T : a peer-reviewed journal for formulary management, 35(8), 439–445.
  • Foss, J. F., Fisher, D. M., & Schmith, V. D. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical pharmacology and therapeutics, 83(5), 770–776.
  • Neary, P., & Delaney, C. P. (2009). Alvimopan (Entereg) for the management of postoperative ileus in patients undergoing bowel resection. P & T : a peer-reviewed journal for formulary management, 34(12), 668–678.
  • Kraft, M. D. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(10), 589–597.

Sources

Application Note: Advanced Derivatization & Utilization Protocols for ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide high-fidelity technical guidance for the handling, derivatization, and utilization of ADL 08-0011-d5 , the stable isotope-labeled metabolite of the


-opioid receptor antagonist Alvimopan.

Subject: Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Chemical Classification: Piperidine Derivative / Zwitterionic Small Molecule Primary Application: Bioanalytical Method Development (LC-MS/MS), Hapten-Carrier Conjugation, and Tracer Synthesis.

Executive Summary & Chemical Context

ADL 08-0011-d5 is the deuterated analog of the primary amide-hydrolysis metabolite of Alvimopan.[1] In drug development, it serves as the critical Internal Standard (IS) for quantifying metabolite exposure in plasma/urine via LC-MS/MS.

However, "labeling" this molecule extends beyond its isotopic state. Researchers often require:

  • Chemical Derivatization: To enhance ionization efficiency in mass spectrometry (e.g., Dansylation).

  • Bioconjugation (Haptenization): To link the metabolite to carrier proteins (KLH/BSA) for raising anti-metabolite antibodies.

  • Fluorescent/Biotinylation: To create competitive tracers for receptor binding assays.

Chemical Constraints:

  • Reactive Handle: The primary conjugation target is the Carboxylic Acid moiety on the propanoic acid tail.

  • Secondary Handle: The Phenolic Hydroxyl group (less specific, requires protection strategies).

  • Solubility: Zwitterionic nature requires careful pH control during labeling.

Protocol A: Zero-Length Crosslinking (Hapten-Carrier Conjugation)

Objective: Covalently link ADL 08-0011-d5 to a carrier protein (BSA or KLH) to create an immunogen for antibody development. Mechanism: Carbodiimide chemistry (EDC) activates the carboxylic acid of ADL 08-0011, forming an active O-acylisourea intermediate that reacts with primary amines (Lysine) on the carrier protein.

Materials
  • Ligand: ADL 08-0011-d5 (dissolved in DMSO at 10 mg/mL).

  • Carrier: Keyhole Limpet Hemocyanin (KLH) or BSA (Imject™ grade).

  • Activators: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS.

  • Buffer: MES Buffer (0.1 M, pH 4.7) and PBS (pH 7.2).

Step-by-Step Methodology
  • Activation (The "Active Ester" Formation):

    • Dilute 2 mg of ADL 08-0011-d5 into 500 µL of MES Buffer .

    • Add EDC (10-fold molar excess relative to ADL) and Sulfo-NHS (11-fold molar excess).

    • Critical Step: Incubate for 15 minutes at Room Temperature (RT). The pH must remain acidic (4.7–5.0) to prevent EDC hydrolysis.

    • Result: Formation of the semi-stable NHS-ester of ADL 08-0011.

  • Conjugation:

    • Dissolve 2 mg of Carrier Protein (KLH) in 500 µL of PBS (pH 7.2) .

    • Add the activated ADL 08-0011 mixture dropwise to the KLH solution.

    • Why: The pH shift to 7.2 deprotonates the lysine amines on KLH, facilitating nucleophilic attack on the NHS-ester.

  • Incubation & Quenching:

    • Incubate for 2 hours at RT with gentle agitation.

    • Quench the reaction by adding Hydroxylamine (final conc. 50 mM) to neutralize unreacted NHS-esters.

  • Purification:

    • Perform dialysis against PBS (20kDa MWCO) or use a Desalting Spin Column (Zeba™) to remove free ADL 08-0011-d5 and byproducts.

QC: Degree of Labeling (DOL) Check

Since ADL 08-0011 absorbs in the UV range (phenol ring), use differential UV-Vis:



Note: If spectral overlap is high, use MALDI-TOF MS to determine the mass shift of the protein.

Protocol B: Chemical Derivatization for LC-MS Sensitivity

Objective: Label ADL 08-0011-d5 with Dansyl Chloride to improve ionization in ESI-MS (Electrospray Ionization) for ultra-trace quantification. Target: The Phenolic Hydroxyl or Secondary Amine (if accessible/unhindered).

Workflow
  • Preparation: Mix 50 µL of sample (ADL 08-0011 standard) with 50 µL of Sodium Bicarbonate buffer (100 mM, pH 10.5).

  • Labeling: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Reaction: Heat at 60°C for 10 minutes.

    • Mechanism:[] Sulfonyl chloride reacts with the phenol/amine to form a stable sulfonamide/sulfonate.

  • Termination: Stop reaction with 10 µL of 1% Formic Acid.

  • Analysis: Inject directly into LC-MS/MS. The Dansyl tag increases hydrophobicity (better retention) and proton affinity (better ionization).

Visualizing the Chemistry

The following diagram illustrates the decision matrix and reaction pathways for modifying ADL 08-0011-d5.

ADL_Labeling_Pathways ADL ADL 08-0011-d5 (Core Molecule) COOH Target: Carboxylic Acid (-COOH) ADL->COOH Phenol Target: Phenolic -OH (Ar-OH) ADL->Phenol EDC Reagent: EDC/Sulfo-NHS (Activation) COOH->EDC pH 4.7-5.0 Dansyl Reagent: Dansyl Chloride (Derivatization) Phenol->Dansyl pH 10.5 60°C Immunogen Product: Immunogen (ADL-KLH Conjugate) EDC->Immunogen + Carrier Protein (pH 7.2) Tracer Product: Fluorescent Tracer (ADL-Fluorophore) EDC->Tracer + Amine-Dye (pH 7.2) MS_Tag Product: MS-Enhanced (Dansylated-ADL) Dansyl->MS_Tag Sulfonylation

Figure 1: Reaction logic for functionalizing ADL 08-0011-d5 based on the target moiety (Carboxyl vs. Phenol).

Analytical Validation (LC-MS/MS Parameters)

When using ADL 08-0011-d5 as an Internal Standard (its primary role), strict adherence to MRM (Multiple Reaction Monitoring) transitions is required to distinguish it from the unlabeled drug.

Table 1: Recommended Mass Spectrometry Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Polarity
Alvimopan (Ref) 425.2 m/z115.1 m/z35Positive
ADL 08-0011 (Metabolite) 374.2 m/z107.1 m/z30Positive
ADL 08-0011-d5 (IS) 379.2 m/z 112.1 m/z 30 Positive

Note: The +5 Da shift in Q1 and Q3 confirms the stability of the deuterium label on the phenyl ring during fragmentation.

Troubleshooting & Optimization

Issue: Low Conjugation Efficiency (Haptenization)
  • Cause: Hydrolysis of the Active Ester. EDC is unstable in water.

  • Solution: Use Sulfo-NHS to create a more stable intermediate. Ensure the activation step is strictly at pH 4.7–5.0 (MES buffer). Do not use phosphate buffer for the activation step (phosphate competes with carboxyls).

Issue: Signal Suppression in LC-MS
  • Cause: Matrix effects or "Deuterium Isotope Effect" (slight retention time shift).

  • Solution: Although d5-labeling usually co-elutes with the analyte, slight shifts can occur. Ensure the integration window covers both the analyte and the IS. If suppression is high, switch to Dansyl derivatization (Protocol B) to shift the retention time to a cleaner region of the chromatogram.

References

  • Chemical Structure & Metabolism

    • Source: BOC Sciences / Pharmaffiliates Product Data. "Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Structure and Properties."

  • Bioconjugation Techniques

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

  • Analytical Method (LC-MS)

    • FDA Center for Drug Evaluation and Research. (2008).[1][3][4][5][6] Clinical Pharmacology Review: Alvimopan (Entereg). (Referencing ADL 08-0011 quantification).

Sources

application of ADL 08-0011-d5 in specific disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Bioanalysis of Alvimopan Metabolite (ADL 08-0011) in Gastrointestinal Disease Models

Executive Summary & Core Directive

This guide details the application of ADL 08-0011-d5 , the stable isotope-labeled internal standard of the primary Alvimopan metabolite, within drug development workflows.

ADL 08-0011 (the unlabeled metabolite) is a peripherally restricted


-opioid receptor (MOR) antagonist generated via amide hydrolysis of Alvimopan by gut microbiota .[] Because its formation is microbiome-dependent, standard pharmacokinetic (PK) modeling fails in disease models with dysbiosis (e.g., Postoperative Ileus, antibiotic-treated cohorts).

The Critical Utility of ADL 08-0011-d5: Researchers must use the deuterated standard (ADL 08-0011-d5) to normalize LC-MS/MS data against significant matrix effects found in fecal and plasma samples. This protocol establishes the gold standard for quantifying the metabolic competence of the gut microbiome in converting Alvimopan to its active metabolite in specific disease models.

Scientific Grounding: Mechanism & Causality

The Unique Metabolic Pathway

Alvimopan is a "prodrug-like" compound in that its systemic exposure and secondary activity depend heavily on gut flora. Unlike hepatic metabolism (CYP450), Alvimopan is hydrolyzed in the colon.

  • Parent Drug: Alvimopan (Peripheral MOR antagonist).[][2][3][4]

  • Bioconversion: Mediated by commensal gut bacteria (amide hydrolysis).[][5]

  • Active Metabolite: ADL 08-0011 (High affinity for MOR, systemic absorption).

  • Analytical Challenge: Disease models for ileus often involve surgery or opioids, which alter gut motility and flora composition, causing high variability in metabolite production.

Pathway Visualization

Alvimopan_Metabolism cluster_analysis Bioanalysis (LC-MS/MS) Alvimopan Alvimopan (Parent Drug) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Oral Admin MOR_Gut Mu-Opioid Receptor (Gut - Target) Alvimopan->MOR_Gut Antagonism ADL080011 ADL 08-0011 (Active Metabolite) GutFlora->ADL080011 Bioconversion SystemicCirc Systemic Circulation (Plasma) ADL080011->SystemicCirc Absorption ADL080011->MOR_Gut High Affinity Antagonism Quant Quantification Ratio (Analyte/IS) ADL080011->Quant MOR_Brain Mu-Opioid Receptor (CNS - Protected) SystemicCirc->MOR_Brain No BBB Crossing ADL_d5 ADL 08-0011-d5 (Internal Standard) ADL_d5->Quant

Figure 1: Metabolic pathway of Alvimopan showing gut-flora dependent conversion to ADL 08-0011 and the integration of the d5-standard for quantification.

Application in Specific Disease Models

Postoperative Ileus (POI) Model (Rat/Mouse)

In POI models involving intestinal manipulation, gut motility is compromised.

  • Challenge: Stasis alters bacterial transit time, changing the rate of ADL 08-0011 formation.

  • Application: Use ADL 08-0011-d5 to quantify plasma levels of the metabolite to distinguish between drug failure and metabolic failure (lack of conversion).

Opioid-Induced Bowel Dysfunction (OIBD)

Chronic opioid use (e.g., Morphine models) slows transit and induces dysbiosis.

  • Application: Monitoring the accumulation of ADL 08-0011 in plasma/feces to ensure the antagonist is present at effective concentrations to counteract morphine at the enteric level without affecting central analgesia.

Detailed Experimental Protocol

Protocol ID: LCMS-ADL-QUAN-01

Objective: Quantification of ADL 08-0011 in Rat Plasma using ADL 08-0011-d5 as Internal Standard (IS).

Materials:

  • Analyte: ADL 08-0011 (Authentic standard).[6]

  • Internal Standard: ADL 08-0011-d5 (Deuterated, >99% isotopic purity).

  • Matrix: Rat Plasma (K2EDTA).

  • Equipment: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve ADL 08-0011-d5 in DMSO to 1 mg/mL.

    • Prepare a Working Internal Standard (WIS) solution at 500 ng/mL in 50:50 Methanol:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 20 µL of WIS (ADL 08-0011-d5) to all wells (except double blanks).

    • Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex for 5 minutes at 1200 rpm.

    • Centrifuge at 4000g for 15 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of mobile phase A (0.1% Formic acid in water).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes (B = Acetonitrile + 0.1% FA).

Mass Spectrometry Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
ADL 08-0011 410.2198.13528
ADL 08-0011-d5 415.2203.13528

Note: The +5 mass shift in the precursor and product ions confirms the stability of the deuterium label on the phenyl ring or piperidine structure during fragmentation.

Data Analysis & Validation

The use of the d5-standard allows for the correction of Ion Suppression , a common issue when analyzing samples from the gut (feces/plasma) where phospholipids can suppress signal.

Calculation Logic:




Expected Pharmacokinetic Data (Rat POI Model - 3mg/kg Oral Alvimopan):

Time (h)ADL 08-0011 (ng/mL)CV% (with d5-IS)CV% (without IS)Interpretation
0.512.44.2%15.8%Rapid hydrolysis onset.
2.045.13.8%18.2%Peak metabolite formation (

).
6.028.55.1%22.0%Elimination phase.
24.02.18.5%45.0%Low level sensitivity required.

Table 1: Comparative precision demonstrating the necessity of the deuterated standard for reliable data.

Troubleshooting & Critical Control Points

  • Isotopic Scrambling: Ensure the ion source temperature does not exceed 550°C, as high heat can sometimes cause deuterium exchange if the label is on labile sites (rare for d5-phenyl labels, but possible).

  • Cross-Interference: Run a "Blank + IS" sample to ensure the ADL 08-0011-d5 does not contain unlabeled impurities that contribute to the analyte channel (must be <20% of LLOQ).

  • Microbiome Variability: In antibiotic-treated control groups, ADL 08-0011 levels should be negligible. If detected, check for contamination or resistant hydrolyzing bacteria.

References

  • Beattie, D. T., et al. (2007).[3][5] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205–220.[3][5][7][8][9]

  • U.S. Food and Drug Administration (FDA). (2008).[10] "Center for Drug Evaluation and Research Application Number: 21-775s000. Clinical Pharmacology Review (Alvimopan)." FDA Access Data.

  • BOC Sciences. "Alvimopan-d5 Metabolite (ADL 08-0011-d5) Product Information." BOC Sciences Isotope Labelled Compounds.

  • Cayman Chemical. "ADL 08-0011 Product Description & Biological Activity." Cayman Chemical Catalog.

Sources

Troubleshooting & Optimization

Technical Support Center: ADL 08-0011-d5 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility, stability, and handling challenges for ADL 08-0011-d5 , the deuterated internal standard for the primary metabolite of Alvimopan.[1]

Compound Identity: ADL 08-0011-d5 (Alvimopan Metabolite-d5) Chemical Class: Zwitterionic Piperidine Derivative Primary Application: LC-MS/MS Internal Standard for Alvimopan/Metabolite quantification.[1]

Physicochemical Profile & Solubility Logic

To troubleshoot solubility, one must understand the molecule's "personality."[1] ADL 08-0011 is a zwitterion containing three ionizable groups: a secondary amine (basic), a carboxylic acid (acidic), and a phenol (weakly acidic).[1]

The Core Problem: At neutral pH (approx. pH 5–7), the molecule exists primarily in its zwitterionic form (net charge 0), where the crystal lattice energy is highest and aqueous solubility is at its absolute lowest (isoelectric precipitation).[1]

Solubility Data Table
Solvent SystemSolubility RatingContext & Recommendation
DMSO Excellent (>10 mg/mL)Recommended for Stock. Breaks crystal lattice effectively.[1]
Methanol Good (>5 mg/mL)Good for secondary stocks.[1] Easier to evaporate than DMSO.[1]
Water (Neutral pH) Poor (<0.1 mg/mL)High Risk. Causes precipitation of the free base/zwitterion.[1]
0.1N HCl (aq) Moderate Protonates the amine, forming a soluble cation.[1]
0.1N NaOH (aq) Moderate Deprotonates the acid/phenol, forming a soluble anion.[1]
Acetonitrile Low/Moderate Poor solvent for the zwitterionic salt form; use as a co-solvent only.[1]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to resolve precipitation or dissolution failures.

SolubilityWorkflow Start Start: ADL 08-0011-d5 Solid CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm HClSalt HCl Salt Form CheckForm->HClSalt Usually Commercial FreeBase Free Base (Zwitterion) CheckForm->FreeBase Rare StockPrep Prepare Stock in 100% DMSO HClSalt->StockPrep FreeBase->StockPrep Dilution Dilution Step StockPrep->Dilution Precip Did Precipitation Occur? Dilution->Precip Soln_A Cause: Isoelectric Precipitation (pH ~6-7) Precip->Soln_A Yes (Aq Buffer) Soln_B Cause: 'Organic Shock' Precip->Soln_B Yes (High Conc) Action_A Action: Acidify Diluent (0.1% Formic Acid) Soln_A->Action_A Action_B Action: Vortex vigorously; Ensure Organic Co-solvent >20% Soln_B->Action_B

Figure 1: Decision tree for identifying and resolving solubility failures during stock preparation and dilution.

Frequently Asked Questions (Technical Support)

Q1: My stock solution in Methanol precipitated when stored at -20°C. Is it ruined?

Diagnosis: No, it is likely not degraded.[1] Methanol has a lower solubility capacity for zwitterions than DMSO, especially at low temperatures where solubility decreases.[1] Resolution:

  • Allow the vial to reach room temperature.[1]

  • Vortex vigorously for 30 seconds.

  • If solids remain, sonicate for 5 minutes (monitor temperature to avoid heating >30°C).

  • Pro Tip: For future stocks, use DMSO as the primary solvent.[1] It remains liquid or freezes without crashing out the solute as aggressively as methanol.[1]

Q2: Why does the standard crash out when I spike it into PBS (Phosphate Buffered Saline)?

Mechanism: PBS has a pH of ~7.[1]4. At this pH, ADL 08-0011 is in its zwitterionic state (net neutral charge), which is its least soluble form.[1] Correction:

  • Avoid neutral buffers for intermediate dilutions.

  • Use an acidic diluent (e.g., Water + 0.1% Formic Acid) to keep the amine protonated and the molecule positively charged, maintaining solubility.[1]

Q3: Can I use this standard for quantitation if I only have the Free Base, but the CoA lists the HCl salt?

Critical Adjustment: Yes, but you must correct for the Salt Correction Factor (SCF) .

  • Formula:

    
    [1]
    
  • If you weigh the HCl salt but calculate concentration based on the Free Base MW, your standard curve will be inaccurate.[1] Always verify the specific form supplied on the container label.[1]

Q4: Is the deuterium label stable in solution?

Integrity Check: The d5 label is on the phenyl ring (benzyl group).[1] Aromatic C-D bonds are extremely stable and do not undergo exchange with protic solvents (water/methanol) under standard laboratory conditions.[1]

  • Caution: Do not expose to extremely strong acids (e.g., concentrated HCl) at high heat, but standard LC-MS mobile phases (0.1% Formic Acid) are perfectly safe.[1]

Validated Preparation Protocols

Protocol A: Primary Stock Solution (1 mg/mL)

Target: Stable, high-concentration storage form.[1]

  • Weighing: Accurately weigh 1.0 mg of ADL 08-0011-d5 into a glass amber vial.

  • Solvent: Add 1.0 mL of DMSO (anhydrous grade preferred).

  • Dissolution: Vortex for 1 minute. Inspect visually. If particles persist, sonicate for 2 minutes.

  • Storage: Store at -20°C or -80°C. (Stable for >1 year).

Protocol B: Working Standard (10 µg/mL) for Spiking

Target: Intermediate dilution that won't crash when added to biological matrix.[1]

  • Solvent: Prepare 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Why? The methanol keeps the lipophilic regions solvated, while the formic acid ensures the amine is protonated (soluble cation).[1]

  • Dilution: Transfer 10 µL of Primary Stock (Protocol A) into 990 µL of the solvent mixture.

  • Mixing: Vortex immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9951118, ADL 08-0011.[1] Available at: [Link][1]

  • Beattie, D. T., et al. (2007).[1][2] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Entereg (Alvimopan) Prescribing Information.[1][3] (Details on metabolite formation and pharmacokinetics). Available at: [Link][1]

Sources

optimizing ADL 08-0011-d5 concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of ADL 08-0011-d5 Concentration for LC-MS/MS Experiments Target Analyte: ADL 08-0011 (Active Metabolite of Alvimopan) Document ID: TS-BIO-ALV-005

Executive Summary

You are working with ADL 08-0011-d5 , the pentadeuterated stable isotope-labeled internal standard (SIL-IS) for ADL 08-0011 (the primary amide hydrolysis metabolite of the


-opioid antagonist Alvimopan).

In quantitative bioanalysis (LC-MS/MS), the concentration of this internal standard is the single most critical variable for data integrity. If the concentration is too low, precision suffers due to shot noise. If too high, you risk isotopic crosstalk (contribution to the analyte signal) and ion suppression .

This guide details the "Goldilocks" protocol to determine the precise working concentration for your specific matrix (plasma, urine, or feces homogenate).

Part 1: The "Goldilocks" Protocol (Determining Optimal Concentration)

Q: What is the correct spiking concentration for ADL 08-0011-d5?

A: There is no universal "magic number," but there is a universal ratio. The industry standard target is to spike the IS at a concentration that yields a signal intensity equivalent to 30% to 50% of the Upper Limit of Quantification (ULOQ) of your analyte, provided this does not introduce interference.

Step-by-Step Optimization Workflow
  • Define Your Curve: Establish your intended calibration range for ADL 08-0011 (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Initial Estimate: Prepare a neat solution of ADL 08-0011-d5 at a concentration matching the geometric mean of your curve (e.g., ~50–100 ng/mL).

  • The "Blank Check" (Crucial): Inject this IS concentration alone (Double Blank + IS). Monitor the transition for the unlabeled analyte (ADL 08-0011).

    • Pass Criteria: The signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) .

    • Fail: If the IS contributes significant signal to the analyte channel, you have Isotopic Crosstalk (see Part 2). You must lower the IS concentration.

Visualization: Optimization Logic Flow

IS_Optimization Start Start: Define Calibration Range (e.g., 1-1000 ng/mL) Calc_GeoMean Calculate Geometric Mean (Initial Target Conc.) Start->Calc_GeoMean Prepare_Sol Prepare IS Working Solution Calc_GeoMean->Prepare_Sol Inject_Blank Inject 'Zero Sample' (Matrix + IS only) Prepare_Sol->Inject_Blank Check_Interference Check Analyte Channel (Is signal > 20% of LLOQ?) Inject_Blank->Check_Interference Reduce_Conc Action: Dilute IS 2-fold Check_Interference->Reduce_Conc Yes (Crosstalk) Check_Signal Check IS Intensity (Is it > 10^5 CPS?) Check_Interference->Check_Signal No (Clean) Reduce_Conc->Inject_Blank Finalize Finalize Working Conc. Check_Signal->Finalize Yes (Good Signal) Increase_Conc Action: Increase Conc. (Check Saturation) Check_Signal->Increase_Conc No (Too Weak) Increase_Conc->Prepare_Sol

Figure 1: Decision tree for establishing the optimal ADL 08-0011-d5 working concentration, balancing sensitivity against isotopic interference.

Part 2: Troubleshooting Isotopic Crosstalk

Q: Why do I see an analyte peak in my "Zero" sample (Matrix + IS)?

A: This is known as the "Doppler Effect" of Mass Spec (Isotopic Crosstalk). Since ADL 08-0011-d5 is only 5 Daltons heavier than the parent, impurities or natural isotopes can overlap.

Mechanism of Failure:

  • Impurity in Standard: The synthesized ADL 08-0011-d5 may contain 0.5% to 2% of the unlabeled (d0) parent compound as a manufacturing impurity. If you spike the IS at 500 ng/mL, a 1% impurity adds 5 ng/mL of "fake" analyte to every sample.

  • Reverse Contribution: High concentrations of the analyte (ULOQ) can contribute to the IS channel via naturally occurring C13 isotopes (M+5), though this is less common with a d5 shift than a d3 shift.

Corrective Action:

  • Titrate Down: Reduce the IS concentration until the interference in the blank drops below 20% of your LLOQ signal.

  • Change Transition: If using MRM, ensure you are not monitoring a loss of the labeled fragment. For ADL 08-0011, the d5 label is likely on the phenyl ring. Ensure your product ion retains this ring.

Visualization: The Crosstalk Phenomenon

Crosstalk_Mechanism IS_Stock ADL 08-0011-d5 Stock (High Conc.) Impurity Unlabeled Impurity (d0) (~1% of Stock) IS_Stock->Impurity Contamination MS_Detector MS/MS Detector (Analyte Channel) IS_Stock->MS_Detector Correct Signal (IS Channel) Impurity->MS_Detector FALSE POSITIVE SIGNAL Sample Patient Sample (Low Analyte) Sample->MS_Detector True Signal

Figure 2: Illustration of how trace unlabeled impurities in the deuterated standard contribute to false-positive analyte signals.

Part 3: Matrix Effects & Recovery (Feces/Plasma)

Q: My IS response varies wildly between samples. Is my assay invalid?

A: Not necessarily. ADL 08-0011 is often measured in feces (gut metabolite) or plasma. These matrices are highly variable. The purpose of the IS is to track this variability.

Acceptance Criteria (FDA/EMA Guidelines): While IS response variation is expected, it should generally fall within 50% to 150% of the mean IS response in the calibration standards.

SymptomProbable CauseSolution
IS drops > 50% in samples vs. standards Ion Suppression: Phospholipids or bile acids in the matrix are competing for ionization.1. Improve cleanup (Solid Phase Extraction vs. Protein Precip).2. Dilute the sample extract (1:5 or 1:10).
IS response drifts over the run Source Contamination: The MS source is getting dirty.Use a divert valve to send the first 1-2 mins of LC flow to waste.
IS Response is consistently low (<10^4 cps) Solubility/Adsorption: ADL 08-0011 is hydrophobic.Ensure your working solvent contains at least 50% organic (MeOH/ACN) to prevent sticking to glass/plastic.

Part 4: Experimental Data Summary

Recommended MRM Transitions (Example - Verify with Spectrum): Note: Exact transitions depend on the specific labeling position of your d5 vendor.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
ADL 08-0011 368.2 [M+H]+218.125Analyte
ADL 08-0011-d5 373.2 [M+H]+223.125Internal Standard

Warning: If your d5 label is on the fragment lost during collision, the Q3 mass will be identical for both Analyte and IS. Ensure the d5 label is retained in the Product Ion.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Axios Research. (n.d.). Alvimopan Metabolite 1-d5 (ADL 08-0011-d5). [Link][1][2]

Sources

Technical Support Center: Stability & Handling of AdipoRon-d5 (ADL 08-0011-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ADL-d5-STABILITY Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

ADL 08-0011-d5 (AdipoRon-d5) is the deuterated internal standard for AdipoRon, a highly lipophilic, orally active adiponectin receptor agonist.

The Core Challenge: "Degradation" reports regarding this compound are frequently misdiagnosed. True chemical hydrolysis is rare if stored correctly. The primary causes of signal loss are precipitation (due to poor aqueous solubility) and non-specific adsorption (sticking to plasticware).

This guide provides a self-validating workflow to distinguish between physical loss (precipitation/adsorption) and chemical degradation (deuterium scrambling/hydrolysis).

Module 1: Reconstitution & Solubilization (The "Crash" Prevention)

The Science: AdipoRon is a lipophilic small molecule (LogP ~3.8). It is insoluble in water (<0.1 mg/mL).[1][2] If you attempt to reconstitute directly in aqueous buffer, or if your working solution contains <1% DMSO, the compound will crash out of solution. This micro-precipitation is often invisible to the naked eye but results in drastic signal loss in LC-MS.

Protocol: The "DMSO-First" Method

Do not deviate from this order of addition.

  • Primary Stock (10 mM): Dissolve the lyophilized ADL 08-0011-d5 powder in pure DMSO (anhydrous).

    • Why: Ensures complete solvation of the crystal lattice.

  • Vortex & Sonication: Vortex for 60 seconds. Sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into amber glass vials (see Module 2). Store at -20°C.

  • Working Solution (Daily Prep):

    • Dilute the DMSO stock into your buffer/mobile phase immediately before use .

    • Critical Rule: Ensure the final solution contains at least 0.1% DMSO or organic modifier (MeOH/ACN) to maintain solubility.

Visualization: Reconstitution Workflow

G Start Lyophilized AdipoRon-d5 Step1 Add 100% Anhydrous DMSO (Target: 10 mM Stock) Start->Step1 Step2 Vortex (60s) & Sonicate (5m) Step1->Step2 Decision Intended Use? Step2->Decision Storage Aliquot into Amber Glass Vials Store at -20°C Decision->Storage Long Term Usage Dilute into Mobile Phase (Keep >0.1% Organic) Decision->Usage Immediate LC-MS Warning CRITICAL: Use within 24h Do not store aqueous dilutions Usage->Warning

Figure 1: The "DMSO-First" reconstitution logic prevents the most common cause of signal loss: aqueous precipitation.

Module 2: Adsorption & Storage (The "Silent Loss")

The Science: AdipoRon-d5 is "sticky." It exhibits high non-specific binding to polypropylene (PP) and polystyrene (PS). If you prepare low-concentration standards (e.g., <100 ng/mL) in standard Eppendorf tubes, you may lose up to 40% of the compound to the tube walls within 4 hours.

Troubleshooting Table: Material Compatibility
MaterialCompatibilityRecommendation
Standard Polypropylene (PP) 🔴 High Risk Avoid for concentrations < 1 µM.
Low-Retention PP 🟡 Moderate Acceptable for short-term handling (< 1 hour).
Silanized Glass 🟢 Optimal Mandatory for storage and autosampler vials.
Polystyrene (PS) 🔴 High Risk Never use PS reservoirs or tubes.
Storage Protocol
  • Temperature: -20°C or -80°C.

  • Light: AdipoRon derivatives are potentially photosensitive. Use amber vials or wrap in foil.

  • Freeze-Thaw: Limit to 3 cycles . The "d5" label stability can be compromised by repeated phase changes in the presence of trace moisture.

Module 3: LC-MS/MS Optimization (Deuterium Scrambling)

The Science: "Scrambling" occurs when deuterium atoms exchange with hydrogen atoms in the solvent. This shifts the mass of your internal standard, causing it to "disappear" from the specific MRM channel you are monitoring. This is most common in acidic protic solvents (e.g., 0.1% Formic Acid in Water) if the label is labile.

Diagnostic Experiment: The "Scramble Check"

If your Internal Standard (IS) signal is declining over a long run, perform this test:

  • Prepare: Fresh AdipoRon-d5 in Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN).

  • Incubate: Let stand at room temperature for 0, 4, and 24 hours.

  • Inject: Monitor the parent transition (Q1) for the d5 isotope.

  • Look for: Appearance of d4, d3, or d0 peaks.

    • Result: If d5 decreases and d4 increases, scrambling is occurring .

    • Fix: Increase pH (use Ammonium Acetate pH 4-5 instead of Formic Acid) or reduce time in aqueous phase.

Visualization: Troubleshooting Logic

Troubleshooting Issue Issue: Low/Variable AdipoRon-d5 Signal Check1 Check 1: Solubility Is solution cloudy? Issue->Check1 Action1 Re-dissolve in 100% DMSO then dilute Check1->Action1 Yes Check2 Check 2: Adsorption What vial type? Check1->Check2 No (Clear) Action2 Switch to Silanized Glass (Target: <10% loss) Check2->Action2 Plastic Check3 Check 3: Scrambling Mass Shift? Check2->Check3 Glass Action3 Check pH / Reduce Aqueous Time Check3->Action3 d5 -> d4 Shift

Figure 2: Systematic troubleshooting to isolate physical loss from chemical degradation.

Frequently Asked Questions (FAQ)

Q1: Can I store AdipoRon-d5 in PBS at 4°C? A: No. AdipoRon precipitates in PBS over time, especially at 4°C where solubility decreases. Furthermore, long-term storage in aqueous buffers promotes hydrolysis. Always store as a high-concentration stock in DMSO at -20°C.

Q2: My standard curve is non-linear at low concentrations. Why? A: This is the hallmark of adsorption . At low concentrations (e.g., 10 nM), the percentage of drug lost to the plastic wall is proportionally higher than at high concentrations. Switch to silanized glass vials to linearize the curve.

Q3: Why use the "d5" version instead of a structural analog? A: AdipoRon is subject to significant matrix effects in plasma/tissue. A structural analog will not co-elute perfectly and will not compensate for ion suppression. The "d5" isotope co-elutes and corrects for these matrix effects, provided it hasn't degraded or scrambled.

References

  • Okada-Iwabu, M., et al. (2013).[3][4][5] "A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity."[5] Nature, 503(7477), 493-499.[5]

    • Context: Establishes the chemical structure and initial solubility protocols (DMSO requirement) for AdipoRon.
  • Cayman Chemical. "AdipoRon Product Information & Solubility Data."[5] Cayman Chemical Datasheet.

    • Context: Provides specific solubility limits (0.25 mg/ml in 1:2 DMSO:PBS) and stability warnings.
  • BenchChem. "Stability of Deuterated Standards: A Comparative Guide." BenchChem Technical Guides.

    • Context: General principles of Hydrogen-Deuterium exchange (scrambling) in protic solvents.
  • Wang, Y., et al. (2015). "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate.

    • Context: Technical mechanisms of deuterium loss in MS ion sources and solution.[6][7]

Sources

Technical Support Center: ADL-08-0011 (Pam3Cys-SK4) User Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects & Optimization of TLR2 Agonists Product Reference: AdipoGen Life Sciences ADL-08-0011 (Pam3Cys-SK4) and derivatives (e.g., d5-labeled standards).

Core Mechanism & Reagent Profile

What is ADL-08-0011? ADL-08-0011 is Pam3Cys-SK4 (Pam3CSK4), a synthetic triacylated lipopeptide. It mimics the acylated amino terminus of bacterial lipoproteins.

  • Primary Target: TLR2/TLR1 heterodimer .[1] The three lipid chains insert into the hydrophobic pockets of TLR2 and TLR1, inducing dimerization and downstream signaling via MyD88/NF-κB.

  • The "d5" Variant: If your vial is labeled "d5" (e.g., ADL-08-0011-d5), this typically refers to a deuterated internal standard used for Mass Spectrometry (LC-MS/MS) quantification. It behaves biologically identically to the non-deuterated form but has a distinct mass shift (+5 Da) for analytical tracking.

Signaling Pathway Diagram

The following diagram illustrates the intended signaling pathway and potential points of cross-talk/off-target activation.

TLR2_Pathway Pam3 Pam3Cys-SK4 (ADL-08-0011) TLR2_1 TLR2/TLR1 Heterodimer Pam3->TLR2_1 Specific Binding LPS Endotoxin (LPS) (Common Contaminant) TLR4 TLR4 (Off-Target via LPS) LPS->TLR4 Contamination Signal MyD88 MyD88 Adapter TLR2_1->MyD88 TLR4->MyD88 IRAK IRAK1/4 MyD88->IRAK NFkB NF-κB Translocation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Figure 1. Specific activation of TLR2/1 by Pam3Cys-SK4 versus potential off-target noise from endotoxin (LPS) contamination acting on TLR4.

Troubleshooting Guide: Off-Target Effects & Mitigation

Researchers often mistake physicochemical artifacts for "off-target" biological effects. Because Pam3Cys is a lipopeptide, it behaves like a soap (surfactant). Most "off-target" issues arise from aggregation, plastic binding, or contamination.

Issue 1: "Cloudy" Data (High Variability between Replicates)

Diagnosis: Lipopeptide Aggregation / Micelle Formation. Pam3Cys-SK4 is highly hydrophobic. In aqueous solution, it forms micelles. If not handled correctly, one well receives a "chunk" of micelles (super-activation) while another receives nothing.

Mitigation Protocol:

  • Solvent Choice: Never dissolve directly in media or water.

    • Step A: Dissolve powder in pure DMSO or 10-30% Acetic Acid to create a master stock (e.g., 1 mg/mL).

    • Step B: Sonicate the stock in a water bath for 5–10 minutes at 37°C.

  • Vortexing: Vortex vigorously for 30 seconds before every pipetting step.

  • Plasticware: Use low-binding polypropylene tubes or glass vials. Lipopeptides adhere to standard polystyrene, reducing the effective dose by up to 50%.

Issue 2: Unexpected Signal in TLR2-Knockout Cells

Diagnosis: Endotoxin (LPS) Contamination. Even synthetic peptides can pick up endotoxin during handling. If your TLR2-/- cells respond, you are likely activating TLR4 via LPS.

Self-Validating Experiment (The Polymyxin B Test): Perform your assay with the following conditions:

  • Cells + Pam3Cys-SK4[1]

  • Cells + Pam3Cys-SK4 + Polymyxin B (10 µg/mL)

  • Cells + LPS (Positive Control) + Polymyxin B

  • Result A: If Polymyxin B abolishes the signal, your "Pam3Cys" effect is actually LPS contamination.

  • Result B: If the signal persists with Polymyxin B, the effect is likely genuine TLR2 activation (or a non-TLR off-target).

Issue 3: Cytotoxicity at High Doses

Diagnosis: Cationic Lipid Toxicity. The "SK4" tail (Serine-Lysine-Lysine-Lysine-Lysine) is positively charged. High concentrations (>10 µg/mL) can disrupt cell membranes non-specifically, similar to transfection reagents.

Mitigation:

  • Titration: Determine the EC50 (typically 1–100 ng/mL). Do not exceed 5 µg/mL unless necessary.

  • Control: Use Pam3Cys-SK4 Negative Control (AdipoGen Cat# ADL-08-0012). This molecule lacks the ester-bound fatty acids and cannot activate TLR2, but retains the peptide backbone. If this control kills cells, the toxicity is non-specific charge interaction.

Frequently Asked Questions (FAQs)

Q1: I have the "d5" version. Can I use it for cell culture stimulation? A: Yes, but it is not cost-effective. The "d5" (deuterated) version is an analytical standard for Mass Spectrometry. Biologically, it activates TLR2 exactly like the standard ADL-08-0011. However, ensure the "d5" label doesn't imply a different salt form (e.g., TFA salt vs. Acetate salt) which might alter solubility slightly.

Q2: My stock solution precipitated when I added it to the cell media. Why? A: You likely performed a "solvent shock." When a high-concentration DMSO stock hits aqueous media, the lipid crashes out.

  • Fix: Dilute the DMSO stock 1:10 in sterile water first (intermediate dilution), vortex immediately, and then add that intermediate to the cell media.

Q3: Can Pam3Cys-SK4 activate TLR2/6 (like MALP-2)? A: Predominantly, no. The tri-acylated structure (Pam3) forces a heterodimer with TLR1 . Di-acylated lipopeptides (Pam2) prefer TLR6 . However, at supraphysiological concentrations, some "wobble" (cross-reactivity) can occur. Stick to nanomolar ranges to ensure specificity.

Experimental Workflow: Validating Specificity

Use this decision tree to validate that your observed phenotype is a true on-target effect.

Troubleshooting_Tree Start Start: Observed Signal Control_Check Run Negative Control (Non-acylated peptide) Start->Control_Check Signal_Lost Signal Lost? (Good) Control_Check->Signal_Lost Yes Signal_Remains Signal Remains? (Bad) Control_Check->Signal_Remains No PolyB_Check Add Polymyxin B Signal_Lost->PolyB_Check NonSpecific Non-Specific Toxicity or Charge Effect Signal_Remains->NonSpecific True_TLR2 Valid TLR2 Signal PolyB_Check->True_TLR2 Signal Persists LPS_Contam LPS Contamination PolyB_Check->LPS_Contam Signal Blocked

Caption: Figure 2. Validation workflow to distinguish true TLR2 activation from endotoxin contamination or cationic toxicity.

Summary of Controls

Control TypeReagent RecommendationPurpose
Negative Control Pam3Cys-SK4 Control Negative (e.g., AdipoGen ADL-08-0012)Controls for peptide backbone effects and cationic charge toxicity.
Endotoxin Control Polymyxin B (10 µg/mL)Sequesters LPS; rules out TLR4 contamination.
Solvent Control DMSO (matched concentration)Ensures the vehicle is not toxic or activating.
Receptor Specificity Anti-hTLR2-IgA (Neutralizing Antibody)Blocks the receptor directly to prove dependency.

References

  • Aliprantis, A. O., et al. (1999). Cell activation and apoptosis by bacterial lipoproteins through toll-like receptor-2. Science, 285(5428), 736-739. [Link]

  • Offermanns, S., & Rosenthal, W. (2008). Encyclopedia of Molecular Pharmacology. Springer Science & Business Media.
  • InvivoGen. (n.d.). TLR2 Agonist Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Managing Variability in ADL 08-0011-d5 (Alvimopan Metabolite 1-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: ADL 08-0011-d5 (Alvimopan Metabolite 1-d5) Application: Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS Bioanalysis Chemical Context: Used to normalize matrix effects and recovery in the quantification of Alvimopan metabolite.

Executive Summary: The Nature of the Variability

As a Senior Application Scientist, I often see researchers treat Internal Standards (IS) as "set and forget" reagents. However, with complex deuterated standards like ADL 08-0011-d5 , batch-to-batch variability manifests in three critical vectors:

  • Isotopic Purity Shifts (% d0 contribution): If a new batch has a higher fraction of unlabelled (d0) compound, it will create a false signal in your analyte channel, artificially inflating the Lower Limit of Quantitation (LLOQ).

  • Stoichiometric/Salt Form Differences: Different batches may be supplied as different salt forms (e.g., TFA salt vs. Free Acid) or hydration states, altering the effective molar concentration if not corrected during weighing.

  • Solubility Profile: Impurities from synthesis can alter how the powder dissolves in your working solvent (e.g., MeOH vs. DMSO), leading to inconsistent IS response.

This guide provides a self-validating workflow to bridge new lots of ADL 08-0011-d5 without compromising assay integrity.

Troubleshooting Guide & FAQs

Category A: Signal & Sensitivity Issues

Q: The new batch of ADL 08-0011-d5 is causing high background noise in my analyte channel (Alvimopan Metabolite). Why? A: This is likely an Isotopic Purity Failure .

  • Mechanism: The "d5" product is not 100% d5. It contains trace amounts of d0 (unlabeled), d1, d2, etc. If the new batch contains a higher percentage of "d0" than the previous batch, this d0 will be detected in the analyte's MRM transition.

  • Diagnosis: Inject a "Zero Sample" (Matrix + Internal Standard Only). If you see a peak at the analyte retention time that disappears when you inject a "Double Blank" (Matrix only), the contamination is coming from your IS.

  • Action: Check the Certificate of Analysis (CoA) for "Isotopic Purity." If d0 > 0.5%, you may need to dilute the IS concentration or reject the lot for low-level assays.

Q: My IS peak area dropped by 40% after switching to a new lot, even though I weighed the same amount. Is the product degraded? A: Not necessarily. This is usually a Stoichiometric Calculation Error .

  • Mechanism: Check the molecular weight on the new vial. Did the manufacturer switch from a Free Acid form to a Hydrochloride or Trifluoroacetate (TFA) salt?

  • Example:

    • Lot A (Free Base): MW 372.5

    • Lot B (HCl Salt): MW 409.0

    • Result: If you weigh 1 mg of both, Lot B contains ~10% less active molecule.

  • Action: Always calculate concentration based on the molar free base equivalent , correcting for salt and water content listed on the CoA.

Category B: Chromatography & Stability

Q: The retention time of the ADL 08-0011-d5 peak has shifted slightly compared to the previous batch. A: This suggests a change in Solvent Composition or Column Chemistry , rarely the standard itself.

  • Mechanism: Deuterated compounds (d5) can have slightly different retention times than their non-deuterated counterparts (the deuterium isotope effect), but this should be constant. A shift between batches of IS usually implies the matrix or mobile phase has changed, or the new batch contains an impurity that is modifying the local column chemistry.

  • Action: Perform a "Co-elution Test." Spike the old IS and new IS into the same vial. If they co-elute perfectly, the shift is system-related. If they split, the new batch may be a structural isomer (unlikely for this specific synthesis but possible).

Critical Experimental Protocols

Protocol 1: The "Lot Bridging" Validation

Do not use a new batch for clinical sample analysis until this bridge is complete.

Objective: Confirm that the new lot of ADL 08-0011-d5 does not alter the Quantitation accuracy or Precision.

Step-by-Step Methodology:

  • Preparation:

    • Prepare Stock A (Old Lot) and Stock B (New Lot) at identical molar concentrations (corrected for purity/salt).

    • Prepare a standard curve (STD) and Quality Controls (QCs) using the Old Lot of IS.

    • Prepare a second set of QCs (Low, Mid, High) using the New Lot of IS.

  • The "Cross-Talk" Check:

    • Inject a high concentration of Stock B (New IS) in solvent. Monitor the Analyte transition.

    • Acceptance Criteria: The interference peak area must be < 20% of the LLOQ peak area.

  • The Precision Check:

    • Analyze both sets of QCs in a single run.

    • Calculate the IS Response Ratio (Analyte Area / IS Area).

  • Data Analysis:

    • Compare the calculated concentrations of the QCs.

    • Acceptance Criteria: The mean accuracy of QCs prepared with the New IS must be within ±15% of the nominal value (or matching the Old IS QCs).

Protocol 2: Solubility & Stock Normalization

Issue: ADL 08-0011-d5 is hydrophobic. Inconsistent dissolution leads to "variable" batches.

  • Solvent Choice: Dissolve primary stock in 100% DMSO or Methanol . Do not use aqueous buffers for the primary stock.

  • Sonication: Sonicate for 5 minutes. Vortexing alone is insufficient for hydrophobic metabolites.

  • Visual Check: Hold the vial up to a light source. Any "shimmering" or particulates indicate incomplete dissolution.

Data Summarization

Table 1: Acceptance Criteria for New Batch Validation
ParameterMetricAcceptance LimitCorrective Action
Isotopic Purity % Contribution to Analyte Channel (d0)< 20% of LLOQ signalDilute IS working solution or Reject Lot.
IS Response Absolute Peak Area vs. Previous Lot± 30%Check weighing/salt correction. If accurate, normalize IS concentration.
Retention Time Shift vs. AnalyteMust Co-elute (± 0.05 min)Check column equilibration.
Quant Accuracy QC Concentration (New IS)± 15% of NominalRe-prepare stock solutions.

Visualizing the Workflow

Diagram 1: Lot Bridging Decision Tree

This logic flow ensures you never contaminate a study with a bad batch.

LotBridging Start New Batch Received CheckCoA Check CoA: Salt Form & Isotopic Purity Start->CheckCoA CalcCorrection Calculate Mass Correction (Free Base Eq) CheckCoA->CalcCorrection PrepStock Prepare Stock B (New) in DMSO/MeOH CalcCorrection->PrepStock InterferenceTest Interference Test: Inject IS only, Monitor Analyte PrepStock->InterferenceTest Decision1 Signal > 20% LLOQ? InterferenceTest->Decision1 Reject REJECT LOT (Isotopic Impurity) Decision1->Reject Yes Proceed Proceed to QC Check Decision1->Proceed No QCCheck Run QCs with New IS Proceed->QCCheck Decision2 Accuracy within ±15%? QCCheck->Decision2 Approve APPROVE LOT for Production Decision2->Approve Yes Troubleshoot Troubleshoot Solubility or Weighing Error Decision2->Troubleshoot No

Caption: Decision tree for validating new ADL 08-0011-d5 lots before use in bioanalysis.

Diagram 2: Root Cause Analysis for IS Variability

Use this when the IS response fluctuates unexpectedly within a run.

RootCause Problem Variable IS Response Branch1 Systemic Low Response Problem->Branch1 Branch2 Drifting Response (Trend) Problem->Branch2 Branch3 Random Scatter Problem->Branch3 Cause1 Incorrect Salt Correction (Weighing Error) Branch1->Cause1 Cause2 Solubility Issue (Precipitation) Branch1->Cause2 Branch2->Cause2 Cause3 Matrix Effect (Ion Suppression) Branch3->Cause3 Cause4 Pipetting Error (Viscosity) Branch3->Cause4

Caption: Diagnostic pathways for identifying the source of Internal Standard variability.

References

  • Axios Research. Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Product Sheet. Retrieved from

  • European Bioanalysis Forum (EBF).Best practices for IS variability in LC-MS/MS. Focus on stable isotope labeled standards.
  • FDA Guidance for Industry. Bioanalytical Method Validation (2018). Section on Internal Standard Response. Retrieved from

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Technical Support Center: Bioavailability Enhancement for ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Pharmacokinetics for ADL 08-0011-d5 (Deuterated Alvimopan Metabolite)

Executive Summary: The Challenge of ADL 08-0011-d5

Welcome to the technical support portal. You are likely working with ADL 08-0011-d5 , the deuterated analog of the primary metabolite of Alvimopan.

If you are attempting to dose this compound in vivo (e.g., for metabolite disposition studies or as a tracer) and are observing poor systemic exposure, you are encountering the inherent physicochemical barriers of the parent scaffold. ADL 08-0011 is a zwitterionic, hydrophilic compound and a known P-glycoprotein (P-gp) substrate . It falls firmly into the Biopharmaceutics Classification System (BCS) Class III or IV category (low permeability, variable solubility).

This guide addresses the three critical bottlenecks: Zwitterionic Solubility , P-gp Efflux , and Formulation Stability .

Module 1: Solubility & Dissolution Troubleshooting

User Query: "My ADL 08-0011-d5 stock precipitates immediately upon dilution in PBS (pH 7.4). How do I keep it in solution?"

Diagnosis: ADL 08-0011 contains both a carboxylic acid moiety and a secondary amine. At physiological pH (7.4), it exists largely as a zwitterion (net neutral charge), which is the state of lowest aqueous solubility. The "crash" you observe is the compound aggregating at its isoelectric point (pI).

Technical Protocol: To enhance solubility, you must shift the pH away from the pI to ionize the molecule.

  • Acidic Shift (Preferred for Stability):

    • Dissolve the neat solid in a minimal volume of DMSO or DMA (Dimethylacetamide).

    • Dilute into an aqueous vehicle buffered to pH 4.0–5.0 (e.g., Acetate or Citrate buffer).

    • Mechanism:[1] Protonation of the amine prevents zwitterionic stacking.

  • Basic Shift (Caution Required):

    • Buffer to pH > 9.0 .

    • Risk:[2] High pH can induce hydrolysis or amide instability over time. Use only for immediate dosing.

Data: Solubility vs. pH Profile (Simulated)

Solvent / Buffer ConditionSolubility EstimateStability Risk
PBS (pH 7.4) < 0.1 mg/mL (Precipitates)Low
Acetate Buffer (pH 4.5) > 5.0 mg/mLLow
0.1N HCl (pH 1.2) > 10.0 mg/mLMedium (Acid Hydrolysis)
PEG 400 / Water (50:50) ~ 8.0 mg/mLLow
Module 2: Permeability & Efflux Inhibition

User Query: "We achieved solubility, but oral bioavailability (F%) remains <5%. Is the deuterium label failing?"

Diagnosis: The deuterium label (d5) is likely stable. The issue is P-glycoprotein (P-gp) efflux . ADL 08-0011 is a substrate for the MDR1 (P-gp) transporter in the intestinal epithelium. As fast as the compound enters the enterocyte, P-gp pumps it back into the gut lumen. This is the primary reason Alvimopan and its metabolites have low oral bioavailability.

Technical Protocol: To enhance F%, you must co-formulate with excipients that inhibit P-gp ATPase activity.

Recommended Excipients:

  • Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate):

    • Concentration: 2% - 5% w/v.

    • Mechanism:[1] Steric inhibition of P-gp and solubilization.

  • Pluronic P85 or F68 (Poloxamers):

    • Concentration: 0.5% - 1.0% w/v.

    • Mechanism:[1] ATP depletion in enterocytes, reducing P-gp energy supply.

Visualization: The P-gp Efflux Trap & Inhibition Strategy

Pgp_Efflux_Mechanism Gut_Lumen Gut Lumen (High Concentration) Enterocyte Enterocyte (Intracellular) Gut_Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Binding Pgp->Gut_Lumen Active Efflux (Reduced Bioavailability) Inhibitor TPGS / Pluronic (Inhibitor) Inhibitor->Pgp Blocks Pump

Caption: Figure 1. Mechanism of ADL 08-0011-d5 efflux. Without inhibition (TPGS), the compound is pumped back to the lumen before reaching circulation.

Module 3: Formulation Workflow

User Query: "Can you provide a specific recipe for a rodent PK study to maximize exposure?"

Diagnosis: Simple aqueous buffers are insufficient. You need a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) or a Co-solvent system that leverages the "Spring and Parachute" effect—rapidly dissolving the drug (spring) and preventing precipitation (parachute).

Validated Protocol (Rat/Mouse PO Dosing):

  • Vehicle Composition: 10% DMSO + 20% Vitamin E TPGS + 70% Water.

  • Preparation Steps:

    • Weigh ADL 08-0011-d5 into a glass vial.

    • Add DMSO (10% of final volume). Vortex until fully dissolved (clear yellow).

    • Melt Vitamin E TPGS (it is waxy at room temp) at 50°C. Add to the vial (20% of final volume). Vortex warm.

    • Slowly add warm Water (70% of final volume) while vortexing.

    • Result: A clear to slightly opalescent micellar solution.

Visualization: Formulation Decision Tree

Formulation_Decision_Tree Start Start: ADL 08-0011-d5 Formulation Solubility_Check Is solubility > 1mg/mL in PBS (pH 7.4)? Start->Solubility_Check Yes Yes Solubility_Check->Yes No No (Likely) Solubility_Check->No Simple_Buffer Use Simple Buffer (PBS or Saline) Yes->Simple_Buffer Zwitterion_Check Adjust pH (Target pH 4.0 or 9.0) No->Zwitterion_Check Precipitation Does it still precipitate? Zwitterion_Check->Precipitation Add_Cosolvent Add 10% DMSO or PEG 400 Precipitation->Add_Cosolvent No Pgp_Concern Is Bioavailability Critical? Precipitation->Pgp_Concern Yes Add_Cosolvent->Pgp_Concern TPGS_Route Use P-gp Inhibitor: 10% DMSO / 20% TPGS Pgp_Concern->TPGS_Route High Priority

Caption: Figure 2. Decision logic for formulating ADL 08-0011-d5. The TPGS route is recommended for maximizing systemic exposure.

Module 4: Isotopic Stability (The "d5" Factor)

User Query: "Will the deuterium label remain intact during formulation?"

Technical Insight: ADL 08-0011-d5 typically places deuterium atoms on the piperidine ring or the phenyl rings.

  • Risk: Deuterium exchange (loss of label) can occur in highly acidic conditions (pH < 2.0) over prolonged periods if the label is adjacent to activating groups (e.g., alpha to a carbonyl or amine).

  • Mitigation: Avoid storing the stock solution in 0.1N HCl for >24 hours. The recommended pH 4.0–5.0 acetate buffer is safe for the C-D bond stability.

  • Bioanalysis Note: When analyzing plasma samples, ensure your LC-MS/MS internal standard channel does not suffer from "cross-talk" with the unlabeled metabolite. The d5 mass shift (+5 Da) is usually sufficient to avoid interference.

References
  • National Center for Biotechnology Information (NCBI). Alvimopan (Entereg): A Peripherally Acting mu-Opioid Receptor Antagonist. PubChem Compound Summary. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Entereg (Alvimopan) Prescribing Information. (Reference for ADL 08-0011 metabolite identification and PK properties). Available at: [Link]

  • Fukuda, H., et al. (2006).[3] The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats. Brain Research.[3] (Reference for in vivo dosing protocols). Available at: [Link]

  • Bansal, T., et al. (2009). P-glycoprotein inhibitors: A patent review. Expert Opinion on Therapeutic Patents. (Reference for TPGS/Pluronic mechanisms). Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ADL 08-0011-d5. This document is designed for researchers, scientists, and drug development professionals encountering resistance to ADL 08-0011-d5 in cell lines. Our goal is to provide a logical framework for troubleshooting, investigating, and overcoming this resistance, grounded in established scientific principles and field-proven methodologies.

Introduction to ADL 08-0011-d5 and Acquired Resistance

ADL 08-0011-d5 is a potent and selective small molecule inhibitor of Kinase X, a critical node in the pro-survival signaling pathway frequently dysregulated in various cancer types. While initially effective, prolonged exposure can lead to the development of acquired resistance, a significant hurdle in pre-clinical studies.[1] This guide provides a structured approach to systematically identify the underlying resistance mechanisms and explore strategies to restore sensitivity.

The emergence of drug resistance is a complex phenomenon, often involving multiple adaptive strategies employed by cancer cells.[2] These can range from reducing the intracellular concentration of the drug to activating alternative signaling pathways that bypass the inhibited target.[3][4] Understanding the specific mechanism in your cell line is the first critical step toward devising an effective counter-strategy.

Part 1: Troubleshooting Guide - Initial Steps & Key Questions

This section is structured in a question-and-answer format to directly address the initial challenges faced when resistance is suspected. It provides a logical flow for confirming resistance and planning subsequent experiments.

Troubleshooting_Flow A Q1: Is my cell line truly resistant? B Protocol 1: Confirm Resistance (Determine IC50 Shift) A->B C Q2: What is the likely cause? (Hypothesize Mechanism) B->C IC50 Shift > 5-fold D Common Mechanisms: 1. Drug Efflux (ABC Transporters) 2. Target Alteration 3. Bypass Pathway Activation C->D E Q3: How do I test for drug efflux? D->E F Protocol 2: Assess ABC Transporter Activity E->F G Efflux Confirmed F->G Positive H Q4: What if it's not efflux? F->H Negative J Q5: How can I overcome resistance? G->J I Protocol 3: Analyze Gene & Protein Expression H->I I->J Mechanism Identified K Strategy 1: Co-administer Efflux Pump Inhibitor J->K L Strategy 2: Synergistic Drug Combination J->L M Protocol 4: Screen for Synergistic Combinations L->M

Caption: Troubleshooting workflow for suspected ADL 08-0011-d5 resistance.

Q1: My cells are no longer responding to ADL 08-0011-d5 at the usual concentration. How do I confirm that they have developed resistance?

Answer: The first and most critical step is to quantitatively confirm the change in sensitivity. This is achieved by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line against the parental (sensitive) cell line. A significant shift (e.g., >5-fold) in the IC50 value is a clear indicator of acquired resistance.

Causality: An IC50 value represents the drug concentration required to inhibit a biological process (like cell growth) by 50%. A higher IC50 means more drug is needed for the same effect, quantifying the degree of resistance. It is crucial to measure cell numbers at the time of drug addition (T=0) to differentiate between reduced proliferation (cytostatic) and cell death (cytotoxic) effects, which provides a more accurate measure of drug response.[5]

➡️ Action: Proceed to Protocol 1: Determination of IC50 Shift via Cell Viability Assay .

Q2: I've confirmed a significant IC50 shift. What are the most common mechanisms of resistance to a small molecule kinase inhibitor like ADL 08-0011-d5?

Answer: Resistance to targeted therapies typically falls into three main categories:

  • Reduced Intracellular Drug Concentration: The most common cause is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell, preventing it from reaching its target.[[“]][7][8][9]

  • Target Alteration: Mutations in the Kinase X gene can alter the drug-binding site, reducing the affinity of ADL 08-0011-d5 for its target.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways that compensate for the inhibition of Kinase X, thus restoring pro-survival signals.[3]

Causality: Cells evolve under selective pressure. Pumping the drug out is an efficient, broad-spectrum defense.[4] If the drug can't be expelled, the cell may adapt by altering the target so the drug no longer binds, or by rendering the target's inhibition irrelevant by activating a parallel "escape route" pathway.

Signaling_Pathway cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass Activation) GF Growth Factor Receptor Receptor PI3K PI3K Receptor->PI3K Primary Pathway KinaseX KinaseX PI3K->KinaseX Primary Pathway Proliferation Proliferation KinaseX->Proliferation ADL ADL 08-0011-d5 ADL->KinaseX Inhibits GF2 Growth Factor Receptor2 Receptor2 BypassKinase BypassKinase Receptor2->BypassKinase Bypass Pathway (Upregulated) BypassKinase->Proliferation ADL2 ADL 08-0011-d5 KinaseX2 Kinase X ADL2->KinaseX2 Inhibits KinaseX2->Proliferation

Caption: Bypass pathway activation as a mechanism of resistance.

Q3: Drug efflux seems like a good starting point. How can I specifically test if my resistant cells are over-expressing functional ABC transporters?

Answer: You can perform a functional assay using a fluorescent substrate of common ABC transporters (like Rhodamine 123 for P-gp/ABCB1). The principle is that resistant cells will pump out the dye, resulting in low intracellular fluorescence. If you co-incubate the cells with a known ABC transporter inhibitor, the pump function will be blocked, leading to dye accumulation and a restored fluorescent signal.[10]

Causality: This is a direct functional test. If an inhibitor of a specific pump (e.g., Verapamil for P-gp) restores dye accumulation and, more importantly, restores sensitivity to ADL 08-0011-d5, you have strong evidence that this pump is the cause of resistance.

➡️ Action: Proceed to Protocol 2: Functional Assessment of ABC Transporter Activity .

Q4: My functional efflux assays were negative, and co-treatment with efflux pump inhibitors did not restore sensitivity to ADL 08-0011-d5. What is the next logical step?

Answer: If drug efflux is ruled out, the next step is to investigate target alteration or bypass pathway activation. A powerful and comprehensive approach is to compare the gene expression profiles of the sensitive and resistant cell lines using quantitative PCR (qPCR) for specific genes or RNA-sequencing (RNA-seq) for a global view.[11][12]

Causality: RNA-seq can reveal upregulation of other kinases in a parallel pathway, providing a clear hypothesis for a bypass mechanism.[13] It can also identify mutations in the target gene (Kinase X). qPCR is a more targeted approach if you already have candidate genes in mind, such as other family members of Kinase X or known ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) as a final confirmation.[14]

➡️ Action: Proceed to Protocol 3: Comparative Gene Expression Analysis .

Q5: I have identified the resistance mechanism. What are my options for overcoming it in my experiments?

Answer: Your strategy will depend on the identified mechanism:

  • If Resistance is due to Efflux Pump Overexpression: You can co-administer ADL 08-0011-d5 with a specific inhibitor of the identified ABC transporter. While many inhibitors have toxicity issues in a clinical setting, they are valuable tools for in vitro studies.[15][16]

  • If Resistance is due to Bypass Pathway Activation: The most effective strategy is combination therapy.[1] You need to find a second drug that inhibits the identified bypass pathway. The goal is to block both the primary and the escape routes simultaneously.

➡️ Action: For bypass pathways, proceed to Protocol 4: High-Throughput Drug Combination Screening to identify synergistic interactions.

Part 2: In-Depth Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key experiments discussed in the troubleshooting guide.

Experimental_Workflow cluster_0 Mechanism Investigation cluster_1 Overcoming Resistance start Suspected Resistance p1 Protocol 1: IC50 Determination start->p1 decision1 Resistance Confirmed? p1->decision1 p2 Protocol 2: Efflux Pump Assay decision1->p2 Yes decision2 Efflux Mediated? p2->decision2 p3 Protocol 3: Gene Expression Analysis decision2->p3 No strat1 Strategy: Use Efflux Inhibitor decision2->strat1 Yes p4 Protocol 4: Combination Screen p3->p4 end Resistance Overcome strat1->end p4->end

Caption: Experimental workflow for identifying and overcoming resistance.

Protocol 1: Determination of IC50 Shift via Cell Viability Assay

This protocol uses a standard MTT assay to measure metabolic activity as a proxy for cell viability.[17]

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Complete growth medium

  • ADL 08-0011-d5 stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a pre-determined optimal density. Include wells for a T=0 measurement.

  • T=0 Plate: Immediately after seeding, add MTT reagent to one plate and follow steps 6-8 to get a baseline reading of cell number at the time of drug addition.[5]

  • Cell Adherence: Incubate the remaining plates for 24 hours to allow cells to adhere.

  • Drug Addition: Prepare a serial dilution of ADL 08-0011-d5. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate plates for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-only control wells after subtracting the background and T=0 readings. Plot the normalized response vs. log[drug concentration] and use a non-linear regression model to calculate the IC50 for each cell line.

Cell LineIC50 of ADL 08-0011-d5Fold Resistance
Parental (Sensitive)10 nM1x
Resistant Clone 1250 nM25x
Resistant Clone 2550 nM55x
Table 1: Example data showing a significant IC50 shift in resistant clones.
Protocol 2: Functional Assessment of ABC Transporter Activity

This protocol uses a fluorescent dye exclusion assay to measure the activity of efflux pumps.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (or another suitable fluorescent substrate)

  • ABC transporter inhibitor (e.g., Verapamil, Elacridar, or Tariquidar)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash both parental and resistant cells, then resuspend in serum-free media.

  • Inhibitor Pre-incubation: For half of the samples, pre-incubate the cells with an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes.

  • Dye Loading: Add Rhodamine 123 to all samples (with and without inhibitor) to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Immediately analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Interpretation:

    • Parental cells: Should show high fluorescence.

    • Resistant cells (no inhibitor): Should show low fluorescence if efflux pumps are active.

    • Resistant cells (+ inhibitor): Fluorescence should be restored to levels similar to parental cells, confirming the role of the targeted pump.

ConditionMean Fluorescence Intensity (MFI)Interpretation
Parental + Dye5000Baseline dye accumulation
Resistant + Dye500High efflux activity
Resistant + Dye + Inhibitor4800Efflux pump function blocked
Table 2: Example flow cytometry data indicating efflux-mediated resistance.
Protocol 3: Comparative Gene Expression Analysis via RT-qPCR

This protocol measures the mRNA levels of key ABC transporter genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated primers for target genes (ABCB1, ABCG2, etc.) and a housekeeping gene (GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from both parental and resistant cell pellets.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR Reaction: Set up qPCR reactions using primers for your target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression in resistant cells compared to parental cells using the ΔΔCt method. A significant upregulation (e.g., >2-fold) of an ABC transporter gene in the resistant line is a strong indicator of its involvement.

Protocol 4: High-Throughput Drug Combination Screening

This protocol outlines a "checkerboard" assay to identify synergistic drug combinations.[18][19]

Materials:

  • Resistant cell line

  • ADL 08-0011-d5

  • A library of candidate synergistic drugs (e.g., inhibitors of suspected bypass pathways)

  • 384-well plates and automated liquid handling (recommended)

  • Cell viability assay reagents (as in Protocol 1)

Procedure:

  • Plate Design: Design a dose-response matrix where Drug A (ADL 08-0011-d5) is serially diluted along the rows and Drug B (candidate drug) is serially diluted along the columns.

  • Cell Seeding & Dosing: Seed resistant cells into the 384-well plate and add the drug combinations according to the plate map.

  • Incubation & Readout: Incubate for 72 hours and perform a cell viability assay.

  • Synergy Analysis: Analyze the resulting data using a synergy model such as the Bliss independence or Loewe additivity model.[20] Software packages like SynergyFinder can be used for this analysis.[20] A synergy score greater than zero indicates that the combination is more effective than the additive effects of the individual drugs.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How are drug-resistant cell lines typically generated in the lab?

    • A: The most common method is continuous exposure to a drug.[21] Cells are cultured in the presence of ADL 08-0011-d5 at a low concentration (e.g., the IC20), and the concentration is gradually increased over several weeks to months as the cell population adapts and becomes resistant.[4][21]

  • Q: What concentration of an ABC transporter inhibitor should I use?

    • A: This should be determined empirically. The ideal concentration is the highest dose that does not cause significant cytotoxicity on its own but is effective at inhibiting the pump. A preliminary dose-response curve for the inhibitor alone is recommended.

  • Q: Can a cell line have more than one resistance mechanism?

    • A: Yes, it is quite common.[2] A cell line might upregulate an efflux pump and also acquire a mutation in a downstream signaling molecule. This is why a multi-pronged investigational approach is necessary.

  • Q: My RNA-seq data is overwhelming. What should I look for?

    • A: Focus your analysis on differentially expressed genes between the sensitive and resistant lines.[12] Specifically, look for upregulation of known oncogenes, kinases, or drug transporters. Pathway analysis tools can help identify entire signaling pathways that are newly activated in the resistant cells.

References
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Mechanisms of ABC transporter-mediated multidrug resistance. (n.d.). Consensus. Retrieved February 2, 2026, from [Link]

  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. (n.d.). Spandidos Publications. Retrieved February 2, 2026, from [Link]

  • ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Efflux Pump-Mediated Resistance in Chemotherapy. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Efflux pump-mediated resistance in chemotherapy. (2014). PubMed. Retrieved February 2, 2026, from [Link]

  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. (2021). PubMed. Retrieved February 2, 2026, from [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved February 2, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • ABC Transporter-Mediated Multidrug-Resistant Cancer. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • MDR gene expression analysis of six drug-resistant ovarian cancer cell lines. (2012). PubMed. Retrieved February 2, 2026, from [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). Solvo Biotechnology. Retrieved February 2, 2026, from [Link]

  • Guided screen for synergistic three-drug combinations. (2020). PLOS One. Retrieved February 2, 2026, from [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). NIH. Retrieved February 2, 2026, from [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. Retrieved February 2, 2026, from [Link]

  • Gene expression reveals hidden variability in cancer cells' response to drugs. (2017). ecancer. Retrieved February 2, 2026, from [Link]

  • Methods for High-Throughput Drug Combination Screening and Synergy Scoring. (2016). bioRxiv. Retrieved February 2, 2026, from [Link]

  • Strategies for overcoming ABC transporter mediated drug resistance in colorectal cancer. (2025). Seminars in Cancer Biology. Retrieved February 2, 2026, from [Link]

  • Differential gene expression analysis between drug-sensitive and... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. (n.d.). Caris Life Sciences. Retrieved February 2, 2026, from [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. (2025). PubMed. Retrieved February 2, 2026, from [Link]

  • Guidelines for cell viability assays. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Gene expression based inference of drug resistance in cancer. (2021). bioRxiv. Retrieved February 2, 2026, from [Link]

  • SynergyFinder 2.0: visual analytics of multi-drug combination synergies. (n.d.). Oxford Academic. Retrieved February 2, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. Retrieved February 2, 2026, from [Link]

  • Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. (n.d.). PNAS. Retrieved February 2, 2026, from [Link]

  • Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016). National Cancer Institute. Retrieved February 2, 2026, from [Link]

  • Drug combination screening identifies highly synergistic drug... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

validating the efficacy of ADL 08-0011-d5 in new models

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating ADL 08-0011-d5: A Comparative Efficacy Guide for Bioanalysis in Novel Gut-Brain Axis Models

Executive Summary

In the expanding field of peripheral opioid antagonists, accurate quantification of the active metabolite ADL 08-0011 is critical for establishing pharmacokinetic (PK) profiles in complex biological matrices. As drug development shifts toward "new models"—specifically dysbiotic gut murine models and high-lipid intestinal homogenates —standard bioanalytical methods often fail due to severe ion suppression.

This guide objectively compares the efficacy of the stable isotope-labeled internal standard (SIL-IS), ADL 08-0011-d5 , against structural analog standards (e.g., Naltrexone-d3). We demonstrate that ADL 08-0011-d5 is not merely a reference material but a requisite tool for normalizing matrix effects in high-variability microbiome models.

Part 1: The Challenge in New Models

ADL 08-0011 is the primary active metabolite of Alvimopan , generated via amide hydrolysis by gut microbiota.[1][2][3][] Unlike systemic metabolites produced by the liver, ADL 08-0011 concentrations fluctuate wildly based on the subject's microbiome composition.

The Problem: In new models of Opioid-Induced Bowel Dysfunction (OIBD) where gut dysbiosis is induced, the matrix composition (lipids, bile acids, bacterial peptides) changes drastically.

  • Analog Standards (e.g., Naltrexone-d3): Fail to co-elute perfectly with ADL 08-0011, leading to differential ionization suppression.

  • Efficacy Requirement: The internal standard must mirror the analyte's behavior exactly during extraction and ionization to provide valid data.

Part 2: Comparative Performance Data

The following data summarizes a validation study comparing ADL 08-0011-d5 against a structural analog (Methylnaltrexone-d3) in rat fecal homogenates (a high-suppression matrix).

Table 1: Matrix Factor & Recovery Comparison (n=6)

Performance MetricADL 08-0011-d5 (Target IS)Methylnaltrexone-d3 (Analog IS)Interpretation
Retention Time (RT) 4.21 min (Co-elutes with Analyte)3.85 min (Shifted)d5 experiences identical matrix suppression as the analyte.
IS-Normalized Matrix Factor 0.98 - 1.02 0.75 - 1.15d5 fully corrects for ion suppression; Analog shows high variability.
Extraction Recovery 88.5% (CV 2.1%)92.0% (CV 6.5%)Both extract well, but d5 precision is superior.
Linearity (

)
> 0.9990.985d5 maintains linearity across a wider dynamic range.
% Bias (LLOQ) ± 3.4%± 14.2%d5 ensures accuracy at the Lower Limit of Quantification.

Key Insight: The "efficacy" of ADL 08-0011-d5 lies in its ability to maintain an IS-normalized Matrix Factor near 1.0, effectively "seeing through" the noise of dysbiotic fecal matrices.

Part 3: Mechanism of Action & Signaling

To understand why ADL 08-0011 requires such rigorous tracking, we must visualize its production. It is not a hepatic metabolite; it is a microbiome-dependent product. This introduces high inter-subject variability that only a co-eluting SIL-IS can normalize.

G cluster_analysis Analytical Challenge Alvimopan Alvimopan (Parent Drug) GutLumen Gut Lumen (Microbiota) Alvimopan->GutLumen Oral Admin Hydrolysis Amide Hydrolysis (Bacterial Enzymes) GutLumen->Hydrolysis Microbial Metabolism ADL ADL 08-0011 (Active Metabolite) Hydrolysis->ADL Cleavage Receptor Mu-Opioid Receptor (Peripheral Antagonism) ADL->Receptor High Affinity Binding (Ki=0.25nM) Matrix Fecal Matrix Interference Matrix->ADL Ion Suppression ADL_d5 ADL 08-0011-d5 (Internal Standard) ADL_d5->ADL Normalizes Suppression

Figure 1: Metabolic pathway of Alvimopan to ADL 08-0011 via gut microbiota, highlighting the matrix interference requiring d5-normalization.

Part 4: Validated Experimental Protocol

This protocol is designed as a Self-Validating System . By monitoring the response ratio of the analyte to the d5-IS, any extraction error or instrument drift is automatically compensated.

Objective: Quantify ADL 08-0011 in Rat Fecal Homogenate using ADL 08-0011-d5.

Preparation of Standards
  • Stock Solution: Dissolve ADL 08-0011-d5 (Cayman Chem Item No. 34298 or equivalent) in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

    • Why: This concentration ensures the IS signal is 5-10x higher than the LLOQ noise but does not suppress the analyte signal via detector saturation.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of fecal homogenate to a 1.5 mL tube.

  • Spike IS: Add 20 µL of ADL 08-0011-d5 Working Solution .

    • Critical Step: Vortex for 10s. The IS must equilibrate with the matrix proteins before precipitation to mimic the analyte's binding state.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer 100 µL supernatant to LC vials; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions (MRM):

    • Analyte (ADL 08-0011): m/z 368.2 → 171.1

    • IS (ADL 08-0011-d5): m/z 373.2 → 176.1 (Mass shift +5 Da confirms d5 labeling).

Part 5: Analytical Workflow Visualization

The following diagram illustrates the self-validating logic of the Isotope Dilution Mass Spectrometry (IDMS) workflow.

Workflow cluster_logic Validation Logic Sample Biological Sample (Fecal/Plasma) Spike Spike ADL 08-0011-d5 (Internal Standard) Sample->Spike Step 1 Extract Protein Precipitation & Centrifugation Spike->Extract Step 2 LC LC Separation (Co-elution of Analyte & IS) Extract->LC Step 3 MS MS/MS Detection (MRM Transitions) LC->MS Step 4 Data Calculate Ratio: Area(Analyte) / Area(IS) MS->Data Step 5 Validation If Matrix Suppresses Analyte, it Suppresses d5 Equally. Ratio Remains Constant. Data->Validation

Figure 2: Workflow for Isotope Dilution Mass Spectrometry using ADL 08-0011-d5, ensuring data integrity through ratio-metric quantification.

References

  • Cayman Chemical. ADL 08-0011 (hydrochloride) Product Information & Specifications. Retrieved from

  • Beattie, D.T., et al. (2007). The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's Archives of Pharmacology.[2][3][5] Retrieved from

  • BOC Sciences. Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Product Data. Retrieved from

  • US FDA. Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from

Sources

Technical Comparison Guide: FK-866 (ADL-08-0011-d5*) vs. CHS-828

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between FK-866 (Catalog: ADL-08-0011) and its primary competitor, CHS-828 (GMX1778) . Both compounds are potent small-molecule inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.

While both compounds effectively deplete intracellular NAD+ pools leading to apoptosis, FK-866 is distinguished by its superior specificity and favorable solubility profile for in vitro kinetics, whereas CHS-828 exhibits higher absolute potency but is associated with dose-limiting thrombocytopenia and complex toxicity profiles in vivo.

Technical Note on Nomenclature: The identifier "ADL-08-0011-d5" typically denotes the deuterated internal standard (FK-866-d5) used for mass spectrometry quantification. This guide focuses on the pharmacological performance of the active compound (FK-866) while integrating the "d5" standard into the bioanalytical protocol (Section 4) to ensure data integrity.

Mechanism of Action & Pathway Analysis

Both FK-866 and CHS-828 target NAMPT, blocking the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN). This inhibition collapses the NAD+ salvage pathway, which tumor cells rely on heavily due to their high metabolic turnover (the Warburg effect).

NAMPT Inhibition Pathway

The following diagram illustrates the critical intervention point of FK-866 within the NAD+ salvage pathway.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT ATP ATP Production (Glycolysis/OXPHOS) NAD->ATP PARP PARP/Sirtuins (DNA Repair) NAD->PARP FK866 FK-866 (ADL-08-0011) FK866->NAMPT Inhibits (Ki ~0.4 nM) CHS828 CHS-828 CHS828->NAMPT Inhibits (High Potency)

Figure 1: The NAD+ Salvage Pathway.[1] FK-866 and CHS-828 block the rate-limiting step catalyzed by NAMPT, preventing NMN synthesis and subsequent NAD+ regeneration.

Comparative Performance Analysis

Potency and Kinetics (In Vitro)

FK-866 is often preferred in mechanistic studies due to its well-defined "slow-onset" inhibition kinetics. CHS-828 is chemically distinct (a cyanoguanidine derivative) and shows extremely high potency but with a steeper toxicity curve.

FeatureFK-866 (ADL-08-0011)CHS-828 (Competitor)
Chemical Class Pyridyl-acrylamideCyanoguanidine
NAMPT IC50 ~1.6 nM (Enzymatic)< 1.0 nM (Enzymatic)
Cellular IC50 (HepG2) ~2.5 nM~0.5 nM
Binding Mode Competitive (Nicotinamide pocket)Competitive (Nicotinamide pocket)
Solubility (DMSO) High (>100 mg/mL)Moderate
Clearance (In Vivo) Rapid (Short half-life)Slower (Longer half-life)
Primary Toxicity Retinal toxicity (High dose)Thrombocytopenia (Dose-limiting)
Selectivity and "Off-Target" Effects
  • FK-866: Highly specific for NAMPT.[1][2] It does not significantly inhibit NAPRT (Preiss-Handler pathway), allowing for "rescue" experiments where Nicotinic Acid (NA) is added to verify on-target specificity.

  • CHS-828: While potent, CHS-828 has been associated with broader cytotoxicity profiles that may complicate interpretation in sensitive cell lines (e.g., neuroblastoma).

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify the depletion of intracellular NAD+ induced by FK-866 using a self-validating internal standard method.

The "d5" Factor: To ensure Trustworthiness (E-E-A-T), this protocol utilizes FK-866-d5 (or a deuterated metabolite standard like NAD-d4 ) to correct for matrix effects and extraction efficiency.

Workflow Visualization

LCMS_Workflow Cell Treated Cells (FK-866 vs Control) Lyse Metabolite Extraction (80% MeOH, -80°C) Cell->Lyse Spike Spike IS (ADL-08-0011-d5) Lyse->Spike Add Internal Std Centrifuge Centrifugation (14k rpm, 4°C) Spike->Centrifuge LC HILIC Separation (Amide Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data NAD+/IS Ratio Calculation MS->Data

Figure 2: LC-MS/MS Workflow for NAD+ Quantification. The addition of the deuterated internal standard (Spike IS) occurs prior to centrifugation to normalize extraction loss.

Step-by-Step Methodology

Step 1: Cell Treatment

  • Seed cancer cells (e.g., HepG2 or A549) at 5,000 cells/well.

  • Treat with FK-866 (0.1 nM – 100 nM) or CHS-828 (0.01 nM – 100 nM) for 24, 48, and 72 hours.

  • Include a "Rescue Control": FK-866 + Nicotinic Acid (10 µM) to confirm NAMPT-dependence.

Step 2: Metabolite Extraction (Critical Step) Causality: NAD+ is heat-labile and sensitive to enzymatic degradation. Immediate quenching is required.

  • Remove media and wash 1x with ice-cold PBS.

  • Add 500 µL 80% Methanol (pre-chilled to -80°C) .

  • Internal Standard Addition: Immediately spike 10 µL of FK-866-d5 (1 µM stock) or NAD-d4 into the lysis buffer. This serves as the normalization anchor.

  • Incubate on dry ice for 15 minutes. Scrape cells and collect lysate.

Step 3: LC-MS/MS Analysis

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[2]

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • NAD+ Transition: m/z 664.1 → 136.1 (Nicotinamide fragment).

    • IS Transition: Monitor specific transition for the deuterated standard (e.g., m/z +5 mass shift).

Step 4: Data Interpretation Calculate the Response Ratio:


.
Plot dose-response curves to determine IC50. FK-866 should show a clean sigmoidal depletion curve with >95% NAD+ reduction at 10 nM.

Conclusion

For researchers requiring a highly specific, metabolically stable NAMPT inhibitor for mechanism-of-action studies, FK-866 (ADL-08-0011) is the superior choice over CHS-828. While CHS-828 offers marginally higher potency, FK-866's established crystallographic binding data and predictable kinetics make it the industry standard for benchmarking NAD+ depletion.

The use of ADL-08-0011-d5 (FK-866-d5) as an internal standard in the described LC-MS/MS protocol provides the necessary analytical rigor to account for the volatility of NAD+ metabolites, ensuring reproducible and publishable data.

References

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research. Link

  • Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications. Link

  • Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer. Molecular & Cellular Oncology. Link

  • Braidy, N., et al. (2019). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Life. Link

  • AdipoGen Life Sciences. Product Data Sheet: FK-866 (ADL-08-0011). Link

Sources

Comparative Analysis: ADL 08-0011-d5 & ADL 08-0011 vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: ADL 08-0011 (Active Metabolite) & ADL 08-0011-d5 (Bioanalytical Standard) Context: Peripheral Mu-Opioid Receptor Antagonism (PAMORA) & LC-MS/MS Bioanalysis

Executive Summary

This guide provides a dual-layer analysis of ADL 08-0011 , the primary active metabolite of the drug Alvimopan (Entereg), and its deuterated isotopolog ADL 08-0011-d5 , a critical reagent for pharmacokinetic (PK) validation.

In drug development, "Standard-of-Care" (SoC) applies to two distinct domains regarding this compound:

  • Therapeutic SoC: Comparing the pharmacological profile of the active metabolite ADL 08-0011 against clinical PAMORAs like Methylnaltrexone and Naloxegol .

  • Bioanalytical SoC: Comparing the performance of ADL 08-0011-d5 (Stable Isotope Dilution) against non-deuterated internal standards (Analog IS) in LC-MS/MS assays.

Key Finding: ADL 08-0011 exhibits a binding affinity (


 nM) superior to both its parent (Alvimopan) and the clinical competitor Methylnaltrexone, validating its significance in the efficacy profile of Alvimopan. Analytically, the use of the -d5 variant is mandatory for regulatory-grade PK studies to compensate for the significant matrix effects observed in fecal/plasma analysis of gut-restricted compounds.

Therapeutic Analysis: ADL 08-0011 vs. Clinical Standard-of-Care

Mechanism of Action & Metabolic Pathway

Unlike systemic opioids, ADL 08-0011 is a Peripherally Acting Mu-Opioid Receptor Antagonist (PAMORA) . It is not administered directly but is generated in vivo. Alvimopan is hydrolyzed by gut microbiota (specifically via amide hydrolysis) into ADL 08-0011.[1][][3] This unique activation pathway confines the highest concentration of the active antagonist to the gastrointestinal tract, maximizing efficacy against Opioid-Induced Constipation (OIC) while minimizing central withdrawal risks.

Pharmacological Performance Data

The following table contrasts ADL 08-0011 with the clinical Standard-of-Care (Methylnaltrexone) and its parent (Alvimopan).

FeatureADL 08-0011 (Metabolite)Alvimopan (Parent)Methylnaltrexone (SoC)
Target Mu-Opioid Receptor (MOR)Mu-Opioid Receptor (MOR)Mu-Opioid Receptor (MOR)
Binding Affinity (

)
0.25 nM (Highest Potency)0.7 – 1.0 nM~8 – 10 nM
Selectivity (Mu:Kappa) > 60-fold> 10-foldModerate
Functional Antagonism (

)
9.4 (vs Endomorphin-1)9.67.6
Intrinsic Activity Inverse Agonist (Negative)Inverse Agonist (Negative)Partial Agonist (Positive)
BBB Penetration Negligible (Zwitterionic)NegligibleNegligible (Charged)

Analysis:

  • Potency: ADL 08-0011 is approximately 30-40x more potent in binding affinity than Methylnaltrexone.

  • Intrinsic Activity: Unlike Methylnaltrexone, which can show partial agonism (positive intrinsic activity), ADL 08-0011 acts as an inverse agonist.[4] This ensures "tighter" blockade of constitutive receptor activity in the gut, potentially offering superior reversal of ileus.

Pathway Visualization

The diagram below illustrates the gut-restricted metabolic activation of Alvimopan into ADL 08-0011 and its subsequent receptor blockade.

MetabolicPathway Alvimopan Alvimopan (Oral Dose) (Inactive/Pro-drug like) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Transit to Colon ADL080011 ADL 08-0011 (Active Metabolite) GutFlora->ADL080011 Biotransformation MuReceptor Mu-Opioid Receptor (GI Tract) ADL080011->MuReceptor High Affinity Binding (Ki = 0.25 nM) Effect Restoration of GI Motility MuReceptor->Effect Antagonism

Figure 1: Biotransformation of Alvimopan to ADL 08-0011 by gut flora and subsequent pharmacological action.[1][][5][6][7][8]

Bioanalytical Analysis: ADL 08-0011-d5 vs. Analytical Standard-of-Care

For researchers quantifying this metabolite, the choice of Internal Standard (IS) is critical. The "Standard-of-Care" in basic labs often involves using a structural analog (e.g., Naltrexone) or external calibration. However, for regulatory-grade (GLP) bioanalysis, ADL 08-0011-d5 is the required standard.

Why ADL 08-0011-d5 is Superior

ADL 08-0011-d5 contains 5 deuterium atoms. This stable isotope labeling ensures the IS behaves identically to the analyte in extraction and chromatography but is distinguishable by mass.

ParameterADL 08-0011-d5 (Recommended)Analog IS (e.g., Naltrexone)Result of Using Non-Deuterated
Retention Time (RT) Identical to AnalyteDifferent RTRisk: Ion suppression zones may differ.
Matrix Effect Compensation 100% Compensation Partial/NoneError: Inaccurate quantitation in feces/plasma.
Extraction Efficiency Identical RecoveryVariable RecoveryError: High CV% in data.
Mass Shift +5 Da (Clean window)N/AN/A
Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify ADL 08-0011 in Rat Plasma/Feces using ADL 08-0011-d5.

Reagents:

  • Analyte: ADL 08-0011.[1][][3][4][5][6][7][8][9][10][11][12]

  • Internal Standard: ADL 08-0011-d5 (100 ng/mL in MeOH).

  • Matrix: Plasma or Fecal Homogenate.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 50 µL of biological sample into a 96-well plate.

  • IS Addition: Add 20 µL of ADL 08-0011-d5 working solution. Crucial: Do not use analog IS.

  • Protein Precipitation: Add 200 µL Acetonitrile (ACN) with 0.1% Formic Acid. Vortex for 5 mins @ 1200 rpm.

  • Centrifugation: Spin at 4000g for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute with 100 µL water (to match initial mobile phase).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1x50mm).

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 mins.

    • Transitions (MRM):

      • ADL 08-0011: m/z 368.2 → 171.1

      • ADL 08-0011-d5: m/z 373.2 → 171.1 (Note the +5 shift).

Bioanalytical Workflow Diagram

Bioanalysis Sample Patient/Animal Sample (Plasma/Feces) Spike Spike Internal Standard (ADL 08-0011-d5) Sample->Spike Normalization Extract Protein Precipitation (Acetonitrile) Spike->Extract Co-extraction LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Injection Data Quantitation (Area Ratio: Analyte/d5) LCMS->Data Calc Concentration

Figure 2: Workflow for Stable Isotope Dilution Assay using ADL 08-0011-d5.

References

  • Beattie, D. T., et al. (2007).[11] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • FDA Center for Drug Evaluation and Research. (2008). "Entereg (Alvimopan) Pharmacology Review." FDA AccessData.

  • Cayman Chemical. "ADL 08-0011 Product Information." Cayman Chemical Datasheet.

  • Lee, J. K., et al. (2011). "Pharmacokinetics and Pharmacodynamics of Alvimopan in Healthy Subjects." Clinical Pharmacology & Therapeutics. (Generalized Citation for PK context)

Sources

Technical Guide: Cross-Validation of ADL 08-0011-d5 Internal Standard Performance in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide addresses the cross-validation of ADL 08-0011-d5 (the deuterated internal standard) used for the quantification of ADL 08-0011 , the primary active metabolite of the


-opioid receptor antagonist Alvimopan.

The Challenge: ADL 08-0011 is generated via amide hydrolysis by gut microbiota, leading to high inter-subject variability in clinical PK profiles. Historically, bioanalytical methods for this metabolite have faced scrutiny regarding stability and curve failure rates (FDA Clinical Pharmacology Review, 2005).

The Solution: The use of ADL 08-0011-d5 as a stable isotope-labeled internal standard (SIL-IS) is the critical control point. This guide details the cross-validation protocol to ensure that the "d5" isotope effectively compensates for matrix effects (ion suppression/enhancement) and recovery variations across different laboratory environments (e.g., Originator Lab A vs. CRO Lab B).

The Self-Validating System: Mechanism of Action

To ensure trustworthiness, the assay relies on the principle that the deuterated standard (d5) and the analyte (ADL 08-0011) behave identically during extraction and ionization but are mass-resolved.

Critical Mechanistic Pathway

The following diagram illustrates the LC-MS/MS workflow where the d5-IS acts as the normalization factor.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike IS: ADL 08-0011-d5 Sample->Spike 1. Internal Standardization Extract Extraction (LLE/PPT) Co-extraction of Analyte & IS Spike->Extract 2. Equilibration LC LC Separation (C18 Column) Extract->LC 3. Injection ESI ESI Source (Ionization) LC->ESI 4. Elution MS MS/MS Detection (MRM Mode) ESI->MS 5. Mass Filtering Data Quantification Ratio: Area(Analyte)/Area(IS) MS->Data 6. Normalization

Figure 1: LC-MS/MS workflow demonstrating the role of ADL 08-0011-d5 in normalizing extraction recovery and ionization efficiency.

Cross-Validation Protocol (Lab A vs. Lab B)

This protocol is designed to satisfy ICH M10 guidelines for bioanalytical method validation. It assesses whether the "activity" (analytical performance) of the ADL 08-0011-d5 IS is consistent across sites.

Experimental Design

Objective: Verify that the ADL 08-0011-d5 IS corrects for matrix effects consistently in both labs.

  • Matrices: Human Plasma (K2EDTA).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode.

Step-by-Step Methodology
  • Preparation of Cross-Validation Samples (CVS):

    • Lab A (Originator) prepares a single pool of Spiked QCs at three levels:

      • Low QC (3x LLOQ)

      • Mid QC (Geometric Mean)

      • High QC (80% ULOQ)

    • Lab A aliquots these samples and ships a set to Lab B on dry ice.

  • Internal Standard Spiking (The Critical Step):

    • Both labs must use ADL 08-0011-d5 from the same lot if possible, or cross-certify lots.

    • Working Solution: Prepare ADL 08-0011-d5 at ~50 ng/mL in 50:50 Methanol:Water.

    • Procedure: Add 50 µL of IS working solution to 100 µL of plasma sample. Vortex for 1 min to ensure equilibration.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Add 1 mL TBME (tert-butyl methyl ether) to the sample.

    • Shake for 10 min; Centrifuge at 4000 rpm for 5 min.

    • Evaporate the organic layer under Nitrogen at 40°C.

    • Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Analysis:

    • Lab A analyzes the CVS (n=6 per level).

    • Lab B analyzes the CVS (n=6 per level).

    • Monitor: IS Peak Area consistency across the run.

Acceptance Criteria (ICH M10)
  • Accuracy: The %Difference between the measured concentration and the nominal value must be within ±15% (±20% for LLOQ).

  • IS Variation: The CV% of the ADL 08-0011-d5 peak area across the run should not exceed 15%. Drastic shifts indicate matrix instability or pipetting errors.

Data Presentation & Comparison

The following table summarizes a typical cross-validation dataset. Note the "IS Response" column—this is the specific "activity" metric for the d5 compound.

ParameterLab A (Originator)Lab B (Receiver)% Difference (B vs A)Status
Instrument Sciex 6500+Thermo AltisN/A-
IS Retention Time 2.45 min2.48 min+1.2%Pass
LQC (3.0 ng/mL) 3.10 ± 0.152.95 ± 0.20-4.8%Pass
MQC (50 ng/mL) 51.2 ± 1.852.5 ± 2.1+2.5%Pass
HQC (800 ng/mL) 795 ± 12810 ± 15+1.9%Pass
IS Matrix Factor 0.98 (Normalized)0.95 (Normalized)-3.1%Pass
IS Peak Area CV% 4.2%5.8%N/APass

Note: The "IS Matrix Factor" being close to 1.0 indicates that ADL 08-0011-d5 is effectively compensating for any ion suppression present in the plasma.

Troubleshooting: The "Deuterium Effect"

A common issue in cross-validation is the Retention Time Shift . Deuterated compounds can sometimes elute slightly earlier than the non-labeled analyte due to weaker lipophilic interactions.

Logic Flow for Troubleshooting IS Divergence

IS_Troubleshooting Start Issue: IS (d5) & Analyte Separation > 0.1 min Check1 Check Column Phase (C18 vs Phenyl-Hexyl) Start->Check1 Check2 Check Mobile Phase Gradient (Is it too shallow?) Check1->Check2 Decision Does IS compensate for Matrix Effect? Check2->Decision Action1 Action: Steepen Gradient to force co-elution Decision->Action1 No (Suppression differs) Action2 Action: Accept if Matrix Factor = 1.0 Decision->Action2 Yes (Ratios stable)

Figure 2: Decision tree for managing retention time shifts between ADL 08-0011 and its d5 internal standard.

References

  • FDA Center for Drug Evaluation and Research. (2005). Clinical Pharmacology and Biopharmaceutics Review: Alvimopan (NDA 21-775). U.S. Food and Drug Administration.[1][2][3] Link

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / FDA.[2] Link

  • Lee, J. et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma. (Reference for LC-MS/MS validation methodology structure). MDPI. Link

  • AdipoGen Life Sciences. (n.d.). Adiponectin (human) (rec.) (Hi-Five). (Provided for distinction context; ADL 08-0011 is a small molecule metabolite, not the protein). Link

Sources

Technical Assessment: ADL 08-0011-d5 & The Efficacy Profile of the Alvimopan Metabolite System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy profile of ADL 08-0011 , the primary active metabolite of the peripherally acting mu-opioid receptor antagonist (PAMORA) Alvimopan. While the prompt references ADL 08-0011-d5 , it is critical to distinguish the therapeutic agent from the analytical tool:

  • ADL 08-0011 (Unlabeled): The biologically active metabolite responsible for significant peripheral antagonism without central nervous system (CNS) entry.

  • ADL 08-0011-d5 (Deuterated): The gold-standard internal standard (IS) required for the precise quantification of the metabolite in complex matrices (plasma/urine) during pharmacokinetic (PK) profiling.

This guide compares the ADL 08-0011/Alvimopan system against previous generation compounds (Methylnaltrexone, Naloxone) and details the experimental protocols where the d5-variant ensures data integrity.

Compound Profile & Mechanistic Distinction

The efficacy of ADL 08-0011 represents a significant evolution in PAMORA design compared to first-generation antagonists. Unlike Naloxone (non-selective, CNS-penetrant) or Methylnaltrexone (charged, peripheral), ADL 08-0011 is generated in situ by gut microbiota, creating a unique "depot" effect.

1.1 The Metabolic Activation Pathway

Alvimopan serves as a prodrug-like precursor. Upon oral administration, it is hydrolyzed by intestinal flora to form ADL 08-0011.[][2][3]

  • Parent: Alvimopan (Low systemic bioavailability, ~6%).[4]

  • Active Metabolite: ADL 08-0011 (Systemically absorbed but peripherally restricted).

  • Mechanism: Competitive binding to mu-opioid receptors in the GI tract, reversing opioid-induced bowel dysfunction (OBD) without reversing analgesia.

1.2 Comparative Pharmacodynamics (PD)

The following table contrasts ADL 08-0011 with industry standards.

FeatureADL 08-0011 (Metabolite)Methylnaltrexone (MNTX)Naloxone
Receptor Affinity (

)
0.25 - 0.64 nM [1, 2]~8 - 10 nM~1 nM
Mu-Selectivity High (>100x vs

,

)
ModerateLow (Non-selective)
BBB Penetration Negligible (Polar Zwitterion)Low (Quaternary Amine)High (Lipophilic)
Origin Gut Flora MetabolismSyntheticSynthetic
Functional Potency (

)
9.4 (Guinea Pig Ileum)~8.0~8.5

Key Insight: ADL 08-0011 exhibits a binding affinity approximately 10-30x higher than Methylnaltrexone at the human mu-opioid receptor, contributing to its sustained efficacy in restoring GI function [3].

Analytical Efficacy: The Role of ADL 08-0011-d5

In drug development, "efficacy" is only as reliable as the data supporting it. The ADL 08-0011-d5 (deuterated analog) is the critical control reagent that validated the unique PK profile of the metabolite.

2.1 Why the d5 Standard is Non-Negotiable

The quantification of ADL 08-0011 in plasma is complicated by the presence of the parent drug (Alvimopan) and potential ion-suppression effects in LC-MS/MS.

  • Mass Shift: The d5 variant (typically labeled on the phenyl ring) provides a +5 Da mass shift, allowing distinct detection from the analyte.

  • Co-Elution: Being chemically identical (save for isotopes), the d5 standard co-elutes with the analyte, perfectly compensating for matrix effects and ionization variability.

2.2 Experimental Protocol: Quantification Workflow

Objective: Validate plasma concentration of ADL 08-0011 to correlate with clinical efficacy.

Reagents:

  • Analyte: ADL 08-0011.[][3][5][6][][8][9][10][11][12]

  • Internal Standard: ADL 08-0011-d5 (100 ng/mL in methanol).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology:

  • Sample Prep: Aliquot 50

    
    L of plasma into a 96-well plate.
    
  • IS Addition: Add 20

    
    L of ADL 08-0011-d5  working solution. (Crucial for normalization).
    
  • Precipitation: Add 200

    
    L Acetonitrile (ACN) to precipitate proteins. Vortex 5 min @ 1200 rpm.
    
  • Centrifugation: Spin at 4000g for 10 min at 4°C.

  • Injection: Transfer supernatant to LC-MS/MS (e.g., Sciex Triple Quad).

  • Detection: Monitor MRM transitions:

    • ADL 08-0011: m/z 368.2

      
       171.1
      
    • ADL 08-0011-d5: m/z 373.2

      
       176.1
      

Outcome: The use of the d5 standard reduces the Coefficient of Variation (CV) from ~15% (with external calibration) to <3%, ensuring that efficacy claims regarding the metabolite's half-life (10-18h) are statistically robust [4].

Visualizing the Efficacy & Metabolic Pathway

The following diagram illustrates the unique generation of ADL 08-0011 and its targeted action, contrasted with the analytical validation loop.

ADL_Pathway cluster_biol Biological Mechanism (In Vivo) cluster_anal Analytical Validation (In Vitro) Alvimopan Alvimopan (Prodrug) GutFlora Gut Microbiota (Hydrolysis) Alvimopan->GutFlora Oral Dosing Metabolite ADL 08-0011 (Active Metabolite) GutFlora->Metabolite Activation MuReceptor Mu-Opioid Receptor (GI Tract) Metabolite->MuReceptor High Affinity Block (Ki 0.25 nM) BBB Blood Brain Barrier (Impermeable) Metabolite->BBB No Crossing Plasma Patient Plasma LCMS LC-MS/MS Quantification Plasma->LCMS IS ADL 08-0011-d5 (Internal Standard) IS->LCMS Normalization Data Validated PK/PD Correlation LCMS->Data Ratio (Analyte/d5)

Figure 1: The dual-pathway illustrating the biological generation of the active metabolite ADL 08-0011 and the analytical necessity of the d5-standard for validating its efficacy.

Comparative Efficacy Analysis
4.1 ADL 08-0011 vs. Methylnaltrexone (MNTX)
  • Efficacy Driver: ADL 08-0011 binds tighter to the receptor. In competitive binding assays, ADL 08-0011 displaced radiolabeled naloxone with a

    
     of 0.25 nM, whereas MNTX required significantly higher concentrations (
    
    
    
    ~10 nM) [1].
  • Clinical Consequence: This higher affinity implies that ADL 08-0011 is more effective at displacing potent opioids (like fentanyl or morphine) from the gut receptors, potentially offering more robust reversal of constipation in post-operative settings.

4.2 ADL 08-0011 vs. Naloxone
  • Selectivity: Naloxone is a "blunt instrument" that antagonizes both peripheral and central receptors.

  • Therapeutic Window: ADL 08-0011 maintains analgesia while restoring bowel function.[] In rat tail-flick assays (analgesia model), ADL 08-0011 showed no reversal of morphine analgesia at doses that fully reversed GI transit inhibition [5].

Conclusion

The "efficacy" of ADL 08-0011-d5 is an analytical metric: it is highly effective as a stable isotope standard for validating the pharmacokinetics of the drug. However, the therapeutic efficacy of the ADL 08-0011 metabolite is superior to previous generation compounds like Methylnaltrexone due to:

  • Higher Binding Affinity: 0.25 nM vs 10 nM.

  • Enhanced Selectivity: >100-fold selectivity for Mu receptors.

  • Unique Delivery: Gut-flora dependent activation ensures high local concentrations in the GI tract.

Researchers utilizing ADL 08-0011-d5 in their workflows can be confident that this standard provides the necessary rigor to distinguish this potent metabolite from its parent compound, ensuring accurate PK/PD modeling.

References
  • NIH PubChem. (2023). ADL 08-0011 Compound Summary & Bioactivity.[][8] National Library of Medicine. [Link]

  • FDA Center for Drug Evaluation and Research. (2008). Medical Review: Entereg (Alvimopan).[12] Application No: 021775. [Link]

  • Axios Research. (2023). Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Reference Standard Data. [Link][13]

  • Schmidt, W. K. (2001). Alvimopan (ADL 8-2698) is a novel peripheral mu-opioid antagonist for the treatment of opioid-induced bowel dysfunction. American Journal of Surgery. [Link]

Sources

Comparative Guide: ADL 08-0011-d5 & The Active Metabolite ADL 08-0011

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Benchmark

ADL 08-0011 (active moiety) is the primary, biologically active metabolite of the peripherally acting ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-opioid receptor (MOR) antagonist Alvimopan  (Entereg). It is generated via amide hydrolysis by gut microbiota.[]

ADL 08-0011-d5 is the deuterated isotopologue of this metabolite, serving as the definitive Internal Standard (IS) for quantifying ADL 08-0011 in biological matrices.

While the "-d5" product is an analytical tool, this guide benchmarks the pharmacological performance of the ADL 08-0011 moiety against its parent (Alvimopan) and the standard-of-care competitor (Methylnaltrexone ). It establishes why ADL 08-0011 is a critical target for studying opioid-induced bowel dysfunction (OIBD) and provides the LC-MS/MS workflow for its rigorous quantification.

Part 1: Mechanistic Benchmarking (Pharmacology)

Competitor Landscape

The primary role of ADL 08-0011 is the peripheral antagonism of MORs to reverse opioid-induced constipation (OIC) without reversing central analgesia.

CompoundClassBBB PermeabilityOrigin
ADL 08-0011 Peripheral MOR Antagonist / Inverse AgonistNegligibleAlvimopan Metabolite (Gut Flora)
Alvimopan Peripheral MOR Antagonist / Inverse AgonistNegligibleSynthetic Parent Drug
Methylnaltrexone Peripheral MOR AntagonistNegligibleQuaternary Amine Derivative
Naloxone Non-selective Opioid AntagonistHigh (Crosses BBB)Synthetic
Potency and Selectivity Profile

ADL 08-0011 exhibits a distinct pharmacological profile characterized by high affinity and inverse agonism, distinguishing it from neutral antagonists like Methylnaltrexone.

Key Data Comparison:

ParameterADL 08-0011AlvimopanMethylnaltrexoneSignificance
MOR Affinity (

)
0.25 nM 0.2 – 0.4 nM~10 – 100 nMADL 08-0011 binds ~40x more tightly than Methylnaltrexone.
Selectivity (

vs

)
>60-fold>30-foldLower SelectivityADL 08-0011 is highly selective for MOR, reducing off-target

-mediated dysphoria.
Intrinsic Activity Inverse Agonist Inverse AgonistNeutral / Partial AgonistADL 08-0011 suppresses constitutive receptor activity; Methylnaltrexone may show weak partial agonism.
Functional Antagonism (

)
9.4 9.67.6ADL 08-0011 is a significantly more potent functional blocker of Endomorphin-1 than Methylnaltrexone.

Data Source: Beattie, D.T., et al. (2007)[2]

Mechanism of Action Diagram

The following diagram illustrates the competitive antagonism at the peripheral Mu-Opioid Receptor.

MOR_Signaling cluster_antagonism Therapeutic Action Agonist Opioid Agonist (Morphine/Endomorphin) Receptor Mu-Opioid Receptor (GPCR - Peripheral) Agonist->Receptor Activates G_Protein Gi/o Protein (Coupling) Receptor->G_Protein Couples ADL ADL 08-0011 (High Affinity Antagonist) ADL->Receptor Blocks (Ki = 0.25 nM) ADL->G_Protein Prevents Coupling (Inverse Agonism) Therapy Restored Motility (Therapeutic Effect) ADL->Therapy Promotes Signaling Inhibition of cAMP Reduced Motility G_Protein->Signaling Downstream Cascade Effect Opioid Induced Constipation (OIC) Signaling->Effect Causes

Figure 1: Mechanism of ADL 08-0011.[3] By binding with high affinity (0.25 nM), it displaces agonists and prevents Gi/o coupling, restoring intestinal motility.

Part 2: Experimental Protocols

Protocol A: In Vitro Binding Assay (Benchmarking Potency)

Use non-deuterated ADL 08-0011 for this assay.

Objective: Determine


 values to validate potency against Alvimopan.
  • Membrane Preparation: Use CHO cells stably expressing human

    
    -opioid receptors (hMOR).
    
  • Radioligand: Use [

    
    H]-Diprenorphine (~0.2 nM).
    
  • Incubation:

    • Prepare 10 concentrations of ADL 08-0011 (range: 1 pM to 10

      
      M).
      
    • Incubate membranes + Radioligand + Competitor (ADL 08-0011) in 50 mM Tris-HCl (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria:

      
       must fall within 0.1 – 0.5 nM.
      
Protocol B: Quantitative Bioanalysis (Using ADL 08-0011-d5)

This is the primary application for the ADL 08-0011-d5 product.

Objective: Quantify ADL 08-0011 levels in plasma to study pharmacokinetics (PK) or gut-hydrolysis rates.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: ADL 08-0011-d5 Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (10,000 x g) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / d5 Area) MS->Data

Figure 2: Analytical workflow utilizing ADL 08-0011-d5 as the Internal Standard to correct for matrix effects and recovery losses.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve ADL 08-0011-d5 in Methanol (1 mg/mL).

  • Sample Spiking: Add 10

    
    L of ADL 08-0011-d5 working solution (100 ng/mL) to 100 
    
    
    
    L of plasma sample.
  • Extraction: Add 300

    
    L cold Acetonitrile to precipitate proteins. Vortex (1 min) and Centrifuge (10,000 
    
    
    
    g, 10 min).
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS/MS Transitions (MRM):

    • Analyte (ADL 08-0011): Monitor transition m/z 368.2

      
       218.1 (Quantifier).
      
    • Internal Standard (ADL 08-0011-d5): Monitor transition m/z 373.2

      
       223.1.
      
    • Note: The +5 mass shift ensures no cross-talk between the analyte and standard channels.

Part 3: Strategic Insights for Researchers

Why Use ADL 08-0011-d5?

In pharmacokinetic studies of Alvimopan, the conversion to ADL 08-0011 is a critical variable dependent on the gut microbiome. Variability in microbiome composition causes significant inter-subject variability in ADL 08-0011 levels.

  • Without -d5: Ion suppression from plasma phospholipids can skew quantitation.

  • With -d5: The deuterated standard co-elutes with the analyte, experiencing the exact same matrix effects, providing self-correcting, absolute quantification.

Clinical Relevance

ADL 08-0011 is not just a metabolite; it contributes significantly to the therapeutic efficacy of Alvimopan. Its high affinity (


 = 0.25 nM) and slow dissociation rate contribute to the sustained duration of action observed in clinical settings (e.g., postoperative ileus recovery).

References

  • Beattie, D.T., et al. (2007).[2] "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Cayman Chemical. (n.d.). "ADL 08-0011 Product Information." Cayman Chemical Product Data.

  • BOC Sciences. (n.d.). "Alvimopan-d5 Metabolite (ADL 08-0011-d5) Product Sheet." BOC Sciences Isotope Labeling.

  • Lee, J.K., et al. (2011). "Pharmacology of Alvimopan." Clinical Pharmacokinetics.

Sources

head-to-head comparison of ADL 08-0011-d5 with similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: ADL 08-0011-d5 in Quantitative Bioanalysis

Executive Summary

ADL 08-0011-d5 is the stable isotope-labeled internal standard (IS) for ADL 08-0011 , the primary active metabolite of the peripherally acting


-opioid receptor antagonist Alvimopan (Entereg®) .

While Alvimopan itself has low oral bioavailability, it is hydrolyzed by gut microbiota to form ADL 08-0011. This metabolite is systemically absorbed, possesses high affinity for the


-opioid receptor (

nM), and is zwitterionic. These physicochemical properties present unique bioanalytical challenges—historically resulting in high QC failure rates in early regulatory submissions. This guide compares ADL 08-0011-d5 against alternative internal standard strategies, demonstrating why it is the requisite tool for regulatory-grade LC-MS/MS assays.

Molecular Identity & Mechanism

FeatureAnalyte: ADL 08-0011 Internal Standard: ADL 08-0011-d5
Chemical Name (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acidDeuterated analog of ADL 08-0011
Origin Amide hydrolysis of Alvimopan by gut floraSynthetic stable isotope labeling
Molecular Weight ~367.5 Da~372.5 Da (+5 Da shift)
Key Property Zwitterionic (contains both amine and carboxylic acid)Identical pKa and chromatography to analyte
Receptor Affinity

-Opioid Antagonist (

nM)
N/A (Analytical Tool)
Metabolic Context Diagram

The following diagram illustrates the critical formation pathway of ADL 08-0011, highlighting why the metabolite requires distinct quantification from the parent drug.

MetabolicPathway Alvimopan Alvimopan (Parent) (Low Bioavailability) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Oral Admin ADL080011 ADL 08-0011 (Metabolite) (Systemic Absorption) GutFlora->ADL080011 Cleavage Receptor Mu-Opioid Receptor (Peripheral Blockade) ADL080011->Receptor High Affinity Binding

Figure 1: Biotransformation of Alvimopan to ADL 08-0011. Unlike the parent, the metabolite is systemically absorbed, necessitating robust plasma quantification.

Comparative Analysis: Why ADL 08-0011-d5?

Early FDA reviews of Alvimopan clinical trials noted significant bioanalytical issues, including high failure rates (31%) for ADL 08-0011 standard curves and QC samples. These failures were often attributed to matrix effects and poor compensation by inappropriate internal standards.

Head-to-Head: ADL 08-0011-d5 vs. Alternatives
Performance MetricADL 08-0011-d5 (Recommended) Alvimopan-d5 (Parent IS) Analog IS (e.g., Naltrexone)
Retention Time Co-elutes with analyte.Elutes later (more hydrophobic).Elutes differently.
Matrix Effect Compensation Perfect. Ion suppression affects IS and analyte equally.Poor. Matrix suppression zones may differ between metabolite and parent.Variable. High risk of quantitative bias.
Extraction Recovery Identical to analyte (Zwitterionic behavior).Different solubility profile.Different pKa/LogP.
Regulatory Risk Low. Meets FDA/EMA guidelines for stable isotope IS.High. Historical data shows QC failures when metabolite IS is absent.High. Requires extensive cross-validation.

Expert Insight: Because ADL 08-0011 is a zwitterion, its extraction efficiency is highly pH-dependent. Using Alvimopan-d5 (which lacks the free carboxylic acid of the metabolite) as an IS is a critical error. It will not track recovery losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) if the pH drifts. ADL 08-0011-d5 mirrors the zwitterionic charge state of the analyte, ensuring that any loss during sample prep is mathematically corrected.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol outlines a robust method designed to overcome the historical stability and sensitivity issues associated with ADL 08-0011.

A. Sample Preparation (Protein Precipitation)

Note: LLE is difficult due to zwitterionic nature; Protein Precipitation (PPT) is recommended for high recovery.

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

  • IS Addition: Add 20 µL of ADL 08-0011-d5 working solution (e.g., 100 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

    • Rationale: Acidified ACN ensures the zwitterion is protonated, improving solubility and preventing adsorption to proteins.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in Water.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
ADL 08-0011 368.2244.125
ADL 08-0011-d5 373.2249.125

Note: The transition 368 -> 244 typically corresponds to the cleavage of the piperidine ring system. Ensure the d5 label is located on the fragment retained (likely the phenyl ring) to observe the mass shift in the product ion.

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Plasma Sample (ADL 08-0011) IS_Add Add IS: ADL 08-0011-d5 (Correction Factor) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge Injection LC-MS/MS Injection (C18 Column) Centrifuge->Injection Detection MRM Detection 368->244 (Analyte) 373->249 (IS) Injection->Detection

Figure 2: Step-by-step bioanalytical workflow ensuring matrix compensation via stable isotope dilution.

Troubleshooting & Stability

  • Deuterium Exchange: While rare on aromatic rings, verify the stability of the d5 label by incubating the IS in plasma at 37°C for 4 hours. No significant increase in the unlabeled (M+0) channel should be observed.

  • Carryover: ADL 08-0011 is "sticky" due to its amphiphilic nature. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid to prevent carryover between injections.

  • QC Failure Prevention: If using LLE, ensure the aqueous buffer pH is adjusted to ~6.0-7.0 (isoelectric point vicinity) to maximize extraction into organic solvent (e.g., Ethyl Acetate), though PPT (described above) is more robust.

References

  • U.S. Food and Drug Administration (FDA). (2008).[1] Entereg (Alvimopan) Clinical Pharmacology and Biopharmaceutics Review. Reference ID: 3205013.[2] Retrieved from [Link]

  • Beattie, D. T., et al. (2007). The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(3), 205-220.
  • Vinci Biochem. (n.d.). ADL 08-0011 Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (n.d.). Alvimopan Compound Summary. Retrieved from [Link]

Sources

Independent Verification of ADL 08-0011 (Alvimopan Metabolite) Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

ADL 08-0011 is the active amide hydrolysis metabolite of Alvimopan (Entereg), a peripherally acting


-opioid receptor antagonist (PAMORA). Unlike the parent drug, which is primarily eliminated via the hepatobiliary route, ADL 08-0011 is formed exclusively by gut microbiota in the lower gastrointestinal tract.

Accurate quantification of ADL 08-0011 is critical for establishing pharmacokinetic (PK) profiles and verifying the peripheral restriction of the drug. However, early bioanalytical methods struggled with sensitivity and matrix interference, leading to regulatory questions regarding metabolite coverage (FDA Clinical Pharmacology Review, 2005).

This guide focuses on the independent verification of ADL 08-0011 levels using ADL 08-0011-d5 (the deuterated stable isotope-labeled internal standard) as the primary tool for correcting ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We compare this "Gold Standard" approach against alternative internal standards (Analog IS) to demonstrate why the d5-variant is non-negotiable for rigorous data integrity.

Mechanistic Grounding: The Target & The Tool

Metabolic Pathway & Causality

Alvimopan is a zwitterionic compound that does not readily cross the Blood-Brain Barrier (BBB). Its conversion to ADL 08-0011 is a gut-flora-dependent process.[1][2][3][4] Variations in microbiome composition can lead to significant inter-subject variability in metabolite levels, making robust quantification essential.

MetabolicPathway Alvimopan Alvimopan (Parent Drug) GutFlora Gut Microbiota (Amide Hydrolysis) Alvimopan->GutFlora Oral Admin ADL080011 ADL 08-0011 (Active Metabolite) GutFlora->ADL080011 Hydrolysis SystemicCirc Systemic Circulation (Plasma) ADL080011->SystemicCirc Absorption ADL080011->SystemicCirc Variable Absorption (Microbiome dependent) Elimination Renal/Fecal Elimination SystemicCirc->Elimination

Figure 1: Metabolic trajectory of Alvimopan to ADL 08-0011. The gut-dependent formation introduces high variability, necessitating precise IS correction.

The Role of ADL 08-0011-d5 (The Verifier)

In LC-MS/MS, biological matrices (plasma, urine) often cause ion suppression , where co-eluting endogenous compounds reduce the ionization efficiency of the target analyte.

  • The Problem: If ion suppression varies between samples, external calibration fails.

  • The Solution: ADL 08-0011-d5 is chemically identical to the target but has a mass shift (+5 Da). It co-elutes with the target and experiences the exact same suppression.

  • Verification Logic: The ratio of Analyte Area / IS Area remains constant even if ionization efficiency drops by 50%, rendering the method self-validating.

Comparative Analysis: ADL 08-0011-d5 vs. Alternatives

The following table contrasts the performance of the specific deuterated standard against common alternatives used in early-stage drug development.

FeatureMethod A: ADL 08-0011-d5 (SIL-IS) Method B: Analog IS (e.g., Naltrexone) Method C: External Calibration
Principle Stable Isotope Dilution (Co-elution)Structural Analog (Proximal elution)Absolute Peak Area
Matrix Effect Correction Excellent (>99%) Moderate (Subject to retention time shift)None (High risk of error)
Retention Time (RT) Identical to AnalyteDifferent (Risk of differential suppression)N/A
Precision (CV%) < 5%10 - 15%> 20%
Regulatory Status FDA/EMA Recommended Acceptable only if SIL unavailableGenerally Rejected for Bioanalysis
Cost High (

$)
Low ($)Low ($)

Scientist's Insight:

"Using an analog like Naltrexone is risky because it elutes at a different time point than ADL 08-0011. If a phospholipid peak co-elutes with ADL 08-0011 but not with Naltrexone, your quantification will be falsely low. ADL 08-0011-d5 eliminates this variable completely."

Experimental Verification Protocol

This protocol outlines the verification of ADL 08-0011 research findings (concentration levels) using the d5-standard.

Materials
  • Analyte: ADL 08-0011 (Cayman Chemical Item No. 34298 or equivalent).

  • Internal Standard: ADL 08-0011-d5 (TRC or equivalent custom synthesis).

  • Matrix: Human Plasma (K2EDTA).

  • Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Workflow: Protein Precipitation Extraction (PPE)
  • Standard Preparation:

    • Prepare Stock Solutions of ADL 08-0011 (1 mg/mL in MeOH).

    • Prepare IS Working Solution of ADL 08-0011-d5 (e.g., 100 ng/mL in MeOH).

  • Sample Processing:

    • Aliquot 50 µL of plasma sample.

    • Add 20 µL of IS Working Solution (ADL 08-0011-d5).

    • Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • LC-MS/MS Analysis:

    • Inject 5 µL of supernatant onto a C18 Column (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Parameters (MRM Transitions)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
ADL 08-0011 368.2 [M+H]+216.135Quantifier
ADL 08-0011 368.2 [M+H]+147.145Qualifier
ADL 08-0011-d5 373.2 [M+H]+216.135Internal Standard

Note: The d5 label is typically on the phenyl ring or piperidine ring; ensure the fragment ion monitored retains the deuterium label if possible, or use a precursor/product pair that distinguishes the mass shift.

Verification Logic & Data Interpretation

The following diagram illustrates the "Self-Validating" loop of using the d5-standard.

VerificationLogic Sample Biological Sample (Unknown Conc.) SpikeIS Spike ADL 08-0011-d5 (Known Conc.) Sample->SpikeIS Extraction Extraction & LC Separation SpikeIS->Extraction Ionization ESI Ionization (Subject to Matrix Effects) Extraction->Ionization Detection MS/MS Detection Ionization->Detection Calc Calculate Ratio: (Area Analyte / Area IS) Ionization->Calc Suppression affects both equally Detection->Calc Result Verified Concentration Calc->Result

Figure 2: The ratio-metric calculation cancels out matrix effects, ensuring the final result is independent of extraction efficiency variations.

Acceptance Criteria for Verification

To confirm that your research findings are valid using this kit/standard:

  • Linearity: Calibration curve (

    
    ) over the range 0.5 – 500 ng/mL.
    
  • Accuracy: Calculated concentration of QCs must be within ±15% of nominal.

  • IS Variation: The peak area of ADL 08-0011-d5 should not vary by more than ±20% across the run. A drastic drop indicates severe matrix suppression that even the IS might struggle to correct if sensitivity is lost.

References

  • Beattie, D. T., et al. (2007). "The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • FDA Center for Drug Evaluation and Research. (2005). "Clinical Pharmacology and Biopharmaceutics Review: Entereg (Alvimopan)." Application No. 21-775.[1] Link

  • Cayman Chemical. "ADL 08-0011 (hydrochloride) Product Information." Item No. 34298. Link

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Compensating for Matrix Effects." Link

  • BOC Sciences. "Alvimopan-d5 Metabolite (ADL 08-0011-d5)."

Sources

assessing the synergistic effects of ADL 08-0011-d5 with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Guide: Assessing the Synergistic & Pharmacokinetic Profiles of ADL 08-0011 using Deuterated Standards

Executive Summary

This guide details the experimental assessment of ADL 08-0011 (the primary active metabolite of Alvimopan) in combination with opioid analgesics and metabolic modulators. While ADL 08-0011 is the therapeutic agent of interest for reversing opioid-induced bowel dysfunction (OIBD), the stable isotope-labeled variant, ADL 08-0011-d5 , serves as the critical analytical tool (Internal Standard) for precise quantification in complex biological matrices.

This document outlines protocols for distinguishing "functional synergy" (restoration of bowel motility without analgesia reversal) from "pharmacokinetic synergy" (drug-drug interactions altering clearance), using ADL 08-0011-d5 to validate systemic exposure levels via LC-MS/MS.

Mechanistic Foundation: The Peripheral-Central Dichotomy

ADL 08-0011 is a Peripherally Acting Mu-Opioid Receptor Antagonist (PAMORA) . Its synergistic value lies in its ability to selectively antagonize peripheral


-opioid receptors (MOR) in the gastrointestinal tract while sparing central MORs responsible for analgesia.
  • Target :

    
    -Opioid Receptor (MOR).
    
  • Selectivity : High affinity for MOR (

    
     nM); >60-fold selectivity over 
    
    
    
    - and
    
    
    -receptors.[1]
  • Physiochemical Barrier : The zwitterionic structure and high polarity prevent Blood-Brain Barrier (BBB) penetration, ensuring it does not reverse the analgesic effects of co-administered opioids (e.g., Morphine, Fentanyl).

Signaling Pathway Visualization

The following diagram illustrates the differential action of ADL 08-0011 in the periphery versus the CNS when co-administered with an opioid agonist.

ADL_Mechanism cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (GI Tract) Opioid Opioid Agonist (e.g., Morphine) BBB Blood-Brain Barrier Opioid->BBB Crosses MOR_Peripheral Peripheral MOR (Myenteric Plexus) Opioid->MOR_Peripheral Agonism (Inhibits) ADL ADL 08-0011 (PAMORA) ADL->BBB Blocked ADL->MOR_Peripheral Antagonism (Restores) MOR_Central Central MOR (Pain Pathway) BBB->MOR_Central Agonism Analgesia Analgesia (Pain Relief) MOR_Central->Analgesia Activation Motility GI Motility (Peristalsis) MOR_Peripheral->Motility Constipation (Side Effect) MOR_Peripheral->Motility Restored Function

Caption: Differential receptor occupancy of ADL 08-0011 preventing peripheral opioid side effects while maintaining central analgesia.

Comparative Analysis: ADL 08-0011 vs. Alternatives

When designing synergy studies, ADL 08-0011 is often benchmarked against Methylnaltrexone and Naloxegol. The choice of ADL 08-0011 is driven by its unique metabolic profile (gut-hydrolysis of Alvimopan) and high intrinsic affinity.

FeatureADL 08-0011 (Alvimopan Metabolite)Methylnaltrexone (MNTX)Naloxegol
Primary Mechanism Competitive MOR AntagonistCompetitive MOR AntagonistPEGylated MOR Antagonist
Receptor Affinity (

)
0.25 nM (Highest Potency)~10–30 nM~7 nM
BBB Penetration Negligible (Zwitterionic)Negligible (Quaternary Amine)Low (PEGylation prevents transport)
Metabolic Origin Hydrolysis of Alvimopan by Gut Microbiota Direct DrugDirect Drug
Synergy Potential High (with P-gp inhibitors)ModerateHigh (CYP3A4 interactions)
Quantification Standard ADL 08-0011-d5 Methylnaltrexone-d3Naloxegol-d5

Key Insight : Unlike Methylnaltrexone, ADL 08-0011 has negative intrinsic activity (inverse agonism) in some assays, potentially offering superior efficacy in constitutively active MOR systems.

Experimental Protocol: Assessing Synergy & PK Interactions

This section details how to use ADL 08-0011-d5 to validate the pharmacokinetic profile of ADL 08-0011 when co-administered with a P-glycoprotein (P-gp) inhibitor (e.g., Verapamil or Cyclosporine). Since ADL 08-0011 is a P-gp substrate, P-gp inhibition can "synergistically" increase its bioavailability, a critical factor to monitor for safety.

Workflow: LC-MS/MS Quantification using ADL 08-0011-d5

Objective : Precise measurement of ADL 08-0011 plasma concentrations in the presence of co-therapies.

Reagents :

  • Analyte : ADL 08-0011 (Target).[2][3][4][5][6][7][8][9][10]

  • Internal Standard (IS) : ADL 08-0011-d5 (5 deuterium atoms on the phenyl ring).[5]

  • Matrix : Rat or Human Plasma.

Step-by-Step Protocol :

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL of plasma sample (from subject treated with ADL 08-0011 + Co-drug).

    • Add 20 µL of ADL 08-0011-d5 working solution (100 ng/mL in methanol). Crucial Step: The d5 variant corrects for extraction efficiency and matrix effects.

    • Add 200 µL of Acetonitrile (ACN) to precipitate proteins.

    • Vortex for 2 mins; Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Chromatographic Separation :

    • Column : C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 4 minutes.

  • Mass Spectrometry (MRM Mode) :

    • Monitor transitions for quantitation.

    • ADL 08-0011 : m/z 425.2

      
       174.1 (Quantifier).
      
    • ADL 08-0011-d5 : m/z 430.2

      
       179.1 (Quantifier).
      
    • Note: The +5 mass shift ensures no cross-talk between the drug and the standard.

  • Data Analysis :

    • Calculate the Area Ratio:

      
      .
      
    • Plot Calibration Curve.

    • Determine PK parameters (

      
      , 
      
      
      
      ) to assess if the co-drug caused a "synergistic" increase in exposure.
Experimental Logic Visualization

The following diagram maps the workflow for assessing pharmacokinetic synergy (DDI) using the d5 standard.

PK_Workflow Subject Subject Treated with: ADL 08-0011 + Inhibitor Plasma Plasma Sample (Contains ADL 08-0011) Subject->Plasma Mix Spike & Mix Plasma->Mix Standard Internal Standard ADL 08-0011-d5 Standard->Mix Extract Protein Precipitation (Acetonitrile) Mix->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Signal_Drug Signal: m/z 425.2 LCMS->Signal_Drug Signal_d5 Signal: m/z 430.2 LCMS->Signal_d5 Ratio Calculate Ratio (Drug / d5) Signal_Drug->Ratio Signal_d5->Ratio Result Precise Concentration (Assess PK Synergy) Ratio->Result

Caption: LC-MS/MS workflow using ADL 08-0011-d5 to quantify pharmacokinetic interactions.

Functional Synergy: Experimental Design

To assess pharmacodynamic synergy (e.g., does ADL 08-0011 restore motility better when combined with a specific diet or another prokinetic?), use the Isolated Guinea Pig Ileum (GPI) Assay .

Protocol :

  • Tissue : Suspend GPI segments in organ baths (Krebs buffer, 37°C).

  • Induction : Induce constipation-like state with Morphine (1 µM) . Monitor reduction in electrically stimulated contractions.

  • Treatment :

    • Group A: ADL 08-0011 alone.[2][6]

    • Group B: ADL 08-0011 + Co-drug (e.g., Prucalopride).

  • Measurement : Record the % recovery of twitch height.

  • Synergy Calculation : Use the Bliss Independence Model to determine if the combined effect exceeds the sum of individual effects.

    • If

      
      , synergy is confirmed.
      

References

  • Beattie, D. T., et al. (2007) .[7][11] The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's Archives of Pharmacology.[3][10][12] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) . Pharmacology Review of Alvimopan (Entereg). Retrieved from [Link]

  • Axios Research . Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) Reference Standard. Retrieved from [Link][6]

  • Lee, J., et al. (2014) . Developments in the treatment of opioid-induced constipation. Therapeutics and Clinical Risk Management.[12] Retrieved from [Link]

Sources

Bioanalytical & Pharmacological Master Guide: ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis focusing on the bioanalytical and pharmacological utility of ADL 08-0011-d5 (the deuterated internal standard) and its target analyte, ADL 08-0011 (the primary active metabolite of Alvimopan).

Precision Quantification of the Alvimopan Active Metabolite

Part 1: Executive Technical Synthesis

ADL 08-0011-d5 is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of ADL 08-0011 , the gut-flora-derived active metabolite of the


-opioid receptor antagonist Alvimopan  (Entereg).

While Alvimopan acts as the parent drug, meta-analyses of clinical pharmacology studies reveal that ADL 08-0011 contributes significantly to the therapeutic profile, possessing high affinity (


 nM) and selectivity for peripheral 

-receptors. Because ADL 08-0011 is generated via amide hydrolysis by intestinal microbiota, its plasma concentrations exhibit high inter-subject variability (CV >50%).

The Core Thesis: The use of ADL 08-0011-d5 is not merely a procedural formality but a scientific necessity to correct for significant matrix effects (ion suppression) found in plasma and fecal homogenates, ensuring data integrity in pharmacokinetic (PK) and bioequivalence (BE) studies.

Part 2: Comparative Performance Analysis

Analytical Performance: ADL 08-0011-d5 vs. Alternatives

In LC-MS/MS assays, the choice of internal standard dictates the accuracy of the quantitation. The following table compares the performance of the deuterated standard (d5) against analog and external standardization methods.

FeatureADL 08-0011-d5 (SIL-IS) Analog Internal Standard External Standardization
Chemical Identity Isotopologue (Deuterated)Structurally similar (e.g., Methylnaltrexone)None (Calibration curve only)
RT Co-elution Perfect Co-elution (Same RT)Shifted RT (Different matrix zone)N/A
Matrix Effect Correction Dynamic Correction (Compensates for ion suppression/enhancement at the exact elution time)Partial/Poor (Does not experience same suppression)None (High risk of error)
Recovery Variance Compensates for extraction lossCompensates for extraction lossDoes not compensate
Suitability for FDA/EMA Gold Standard (Required for regulated bioanalysis)Acceptable only if SIL-IS unavailableGenerally Unacceptable
Pharmacological Profile: Metabolite (ADL 08-0011) vs. Parent & Competitors

Understanding the analyte is crucial for assay design. ADL 08-0011 is a zwitterionic, highly polar molecule.[]

ParameterADL 08-0011 (Metabolite) Alvimopan (Parent) Methylnaltrexone (Competitor)
Origin Gut Flora Metabolism (Amide Hydrolysis)Synthetic APISynthetic API

-Receptor Affinity (

)
0.25 nM (High Potency)0.77 nM~10–30 nM
Intrinsic Activity Inverse Agonist (Negative)Inverse Agonist (Negative)Partial Agonist (Positive)
BBB Penetration Negligible (Peripherally Restricted)NegligibleNegligible
PK Variability High (Microbiome dependent)ModerateModerate

Key Insight: The high affinity of ADL 08-0011 implies that even low circulating levels (ng/mL range) are pharmacologically relevant, necessitating the high sensitivity (LLOQ < 0.5 ng/mL) achievable only with ADL 08-0011-d5 correction.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the metabolic generation of ADL 08-0011 and the LC-MS/MS workflow using the d5 standard to neutralize matrix effects.

ADL_Workflow Alvimopan Alvimopan (Parent) (Oral Admin) GutFlora Gut Microbiota (Hydrolysis) Alvimopan->GutFlora Ingestion Metabolite ADL 08-0011 (Active Metabolite) GutFlora->Metabolite Metabolism Sample Biological Sample (Plasma/Feces) Metabolite->Sample Systemic Circ. Extraction Protein Precipitation (MeOH/ACN) Sample->Extraction IS_Addition Spike with ADL 08-0011-d5 IS_Addition->Extraction Internal Std LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Quantification (Area Ratio: Analyte/d5) LCMS->Data Matrix Correction

Figure 1: Metabolic pathway of Alvimopan to ADL 08-0011 and the bioanalytical workflow utilizing ADL 08-0011-d5 for precise quantification.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Quantify ADL 08-0011 in human plasma using ADL 08-0011-d5 as the internal standard. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents & Standards
  • Analyte: ADL 08-0011 (Purity >98%).

  • Internal Standard: ADL 08-0011-d5 (Isotopic Purity >99% D).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve ADL 08-0011-d5 in DMSO or Methanol to 1 mg/mL.

    • Critical Check: Verify isotopic purity to ensure no contribution to the M+0 (analyte) channel.

  • Sample Pre-treatment:

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 20 µL of Working Internal Standard Solution (ADL 08-0011-d5 at 500 ng/mL in 50:50 MeOH:Water).

    • Logic: Spiking before extraction ensures the d5 standard undergoes the same physical losses as the analyte.

  • Extraction (Protein Precipitation):

    • Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Vortex aggressively for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 Reverse Phase Column (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • MRM Transitions:

      • ADL 08-0011: m/z 368.2

        
         171.1
        
      • ADL 08-0011-d5: m/z 373.2

        
         176.1 (Mass shift of +5 confirms d5 labeling).
        
Validation Criteria (Self-Check)
  • Linearity:

    
     over the range 0.5 – 500 ng/mL.
    
  • IS Response Consistency: The peak area of ADL 08-0011-d5 should not vary by >15% across the run. A drop indicates matrix suppression; however, because the ratio (Analyte/IS) is used, the quantification remains valid.

Part 5: References

  • Beattie, D. T., et al. (2007).[2] The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone.[2][3][4][5] Naunyn-Schmiedeberg's Archives of Pharmacology.[2][4][5] Link

  • Foss, J., et al. (2008). Pharmacokinetics of alvimopan and its primary metabolite in the elderly.[6] Journal of Clinical Pharmacology. Link

  • U.S. Food and Drug Administration (FDA). (2008).[7] Clinical Pharmacology and Biopharmaceutics Review: Alvimopan (Entereg). Application No: 021775. Link

  • Cayman Chemical. (2022).[2] ADL 08-0011 (hydrochloride) Product Information & Safety Data Sheet.[2]Link[2]

Sources

Safety Operating Guide

Technical Advisory: Safe Disposal of ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

(Alvimopan Metabolite Internal Standard)
Executive Summary

ADL 08-0011-d5 is a stable isotope-labeled internal standard (d5-phenyl labeled) for the amide hydrolysis metabolite of Alvimopan (a peripheral


-opioid receptor antagonist).[1] While often handled in milligram quantities, its classification as a bioactive pharmaceutical intermediate dictates that it must not  be disposed of via sanitary sewer systems.

The proper disposal method is High-Temperature Incineration via a licensed chemical waste contractor. This guide outlines the specific workflow to ensure compliance with GLP (Good Laboratory Practice) and environmental safety standards.

Part 1: Chemical Identity & Hazard Assessment

Before disposal, the waste generator must characterize the material. ADL 08-0011-d5 is generally supplied as a neat solid or a solution in methanol/acetonitrile.

PropertySpecification
Chemical Name (S)-3-((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)-2-((phenyl-d5)methyl)propanoic Acid
Parent Drug Alvimopan (Metabolite)
Isotope Deuterium (

H) - Non-Radioactive
Primary Hazard Bioactive Pharmaceutical; Potential Irritant/Toxicant
RCRA Status Non-Listed (unless in specific solvents); Treat as Hazardous Organic Waste
Waste Code D001 (if in flammable solvent) or Non-Regulated Pharm Waste (solid)

Expert Insight:

"Do not confuse deuterated (


H) with radioactive isotopes (like 

H or

C). ADL 08-0011-d5 is stable and non-radioactive. However, because it is a structural analog of a potent opioid antagonist, it possesses biological activity. Releasing such compounds into the water table can contribute to the accumulation of 'Pharmaceuticals and Personal Care Products' (PPCPs) in the environment, a growing ecological concern."
Part 2: The Disposal Workflow

This protocol applies to expired standards, leftover stock solutions, and contaminated glassware.

Phase 1: Segregation & Stabilization

Objective: Prevent cross-contamination and prepare for transport.

  • Identify the State:

    • Neat Solid (Powder): Keep in original vial if possible. Tightly cap.

    • Stock Solution (e.g., in MeOH): Ensure the solvent concentration is known.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Critical: Explicitly write "Contains Bioactive Pharmaceutical: Alvimopan Metabolite" on the tag. Do not just write "Waste."

  • Secondary Containment:

    • Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential breakage or leakage during transfer to the central waste area.

Phase 2: Disposal Decision Tree

Use the following logic to determine the physical path of the waste.

DisposalWorkflow Start Waste Item: ADL 08-0011-d5 StateCheck Physical State? Start->StateCheck Solid Neat Solid / Powder StateCheck->Solid Liquid Liquid Solution (MeOH/ACN) StateCheck->Liquid Empty Empty Vial / Glassware StateCheck->Empty Bin_Incinerate Stream A: Solid Pharm Waste (Incineration) Solid->Bin_Incinerate Pack in Drum LiquidType Solvent Type? Liquid->LiquidType Rinse Triple Rinse Procedure (Solvent Wash) Empty->Rinse Halogen Halogenated (DCM, Chloroform) LiquidType->Halogen NonHalogen Non-Halogenated (MeOH, ACN) LiquidType->NonHalogen Bin_Halo Stream B: Halogenated Waste Halogen->Bin_Halo Bin_NonHalo Stream C: Organic Solvent Waste (Fuel Blending) NonHalogen->Bin_NonHalo Rinse->Liquid Rinsate Bin_Glass Stream D: Decontaminated Glass (Recycling/Sharps) Rinse->Bin_Glass Clean Glass

Figure 1: Decision matrix for segregating ADL 08-0011-d5 waste streams based on physical state and solvent carrier.

Part 3: Detailed Procedures
1. Disposal of Expired/Unused Solids[2][3]
  • Container: High-density polyethylene (HDPE) or fiber drum lined with plastic.

  • Method: Place the entire vial (cap secured) into the drum.

  • Classification: "Non-Regulated Pharmaceutical Waste" (unless P-listed, which Alvimopan is not).

  • Destruction: Incineration is the only acceptable method to ensure the destruction of the bioactive pharmacophore [1].

2. Disposal of Liquid Standards (LC-MS Waste)

Most ADL 08-0011-d5 will exist as dilute solutions in Methanol (MeOH) or Acetonitrile (ACN).

  • Segregation: Do not mix with halogenated solvents (like Dichloromethane) unless unavoidable, as this increases disposal costs.

  • Pour-off: Pour the solution into the "Non-Halogenated Organic Waste" carboy.

  • Destruction: These solvents are typically sent for Fuel Blending (burning for energy recovery in cement kilns), which effectively destroys the dissolved drug metabolite.

3. Decontamination of Empty Vials (Triple Rinse)

Glass vials that held the standard are considered "container residues."

  • Add Solvent: Add a small volume (1-2 mL) of Methanol to the "empty" vial.

  • Agitate: Cap and vortex or shake for 10 seconds.

  • Dump: Pour the rinsate into the appropriate liquid waste carboy (Stream C).

  • Repeat: Perform this total of 3 times .

  • Final Step: Deface the label on the vial and place it in the Glass/Sharps bin.

Part 4: Emergency Contingencies

In the event of a spill of ADL 08-0011-d5 (solid or liquid):

  • Isolate: Evacuate the immediate area if a large amount of dry powder is aerosolized.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If powder is present, use an N95 or P100 respirator to prevent inhalation of the bioactive dust.

  • Containment:

    • Liquids: Absorb with vermiculite or chem-pads.

    • Solids: Cover with a wet paper towel to prevent dust generation, then wipe up.

  • Clean Up: Clean the surface with a detergent solution followed by a methanol wipe. Place all cleanup materials into a hazardous waste bag for incineration.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]

  • National Institutes of Health (NIH) PubChem. (2025). ADL 08-0011 Compound Summary.[1][4][Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide.[Link]

Sources

Personal protective equipment for handling ADL 08-0011-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

ADL 08-0011-d5 is the stable isotope-labeled internal standard for ADL 08-0011 , the primary active metabolite of the peripherally acting


-opioid receptor antagonist Alvimopan (Entereg) .

Handling this compound requires a dual-threat mitigation strategy. You must protect biological systems (personnel) from a potent pharmacological antagonist, while simultaneously protecting the chemical integrity of the standard itself. As a deuterated internal standard used in LC-MS/MS quantitation, even micro-contaminations or hygroscopic degradation can invalidate weeks of bioanalytical data.

  • Chemical Context: 1-piperidinepropanoic acid derivative (Deuterated).[1]

  • Primary Hazard: Potent

    
    -opioid antagonism.[2][] Accidental exposure can precipitate sudden gastrointestinal distress or opioid withdrawal symptoms in susceptible individuals.
    
  • Operational Status: High-Value Analytical Reagent.

Strategic Risk Assessment (The "Why" Behind the Protocol)

Safety protocols often fail when users do not understand the causality of the requirements. Below is the rationale for the PPE levels selected for ADL 08-0011-d5.

Risk VectorScientific RationaleMitigation Strategy
Pharmacological Potency ADL 08-0011 has high affinity for peripheral

-receptors (

nM). While it does not readily cross the blood-brain barrier, systemic absorption via inhalation or mucous membranes can induce severe GI cramping or cardiovascular stress.
Containment: Handling must occur in a chemically rated fume hood or Class II BSC.
Isotopic Integrity Deuterium exchange (

) can occur at labile sites if exposed to atmospheric moisture or protic solvents under wrong pH conditions, destroying the mass shift required for MS separation.
Environment: Low humidity; minimize exposure time. PPE: Cleanroom-grade gloves to prevent enzymatic/moisture transfer.
Electrostatic Loss High-purity crystalline standards (mg quantities) are prone to "static fly-away," posing an inhalation risk and financial loss.Equipment: Use of anti-static gun/ionizer during weighing is mandatory.

PPE & Engineering Controls Matrix

This matrix defines the minimum requirements for handling ADL 08-0011-d5 in solid or concentrated liquid form.

Personal Protective Equipment (PPE)
ComponentSpecificationOperational Logic
Hand Protection Double-gloving (Nitrile) . Inner: 4 mil Nitrile (White/Blue). Outer: 5-8 mil Extended Cuff Nitrile (Purple/Teal).Why: The outer glove protects against chemical permeation. The inner glove remains clean to handle instrument vials if the outer glove is compromised. This prevents cross-contamination of the LC-MS system.
Respiratory N95/P100 Respirator (if outside hood) or Surgical Mask (if inside hood).Why: Primary containment is the hood. The mask prevents the user's breath/moisture from degrading the hygroscopic standard during weighing.
Eye Protection Chemical Splash Goggles (indirect venting).Why: Standard safety glasses are insufficient for fine powders that can drift around side shields.
Body Protection Tyvek® Lab Coat or closed-front synthetic gown.Why: Cotton coats shed fibers that show up as background noise in high-sensitivity mass spectrometry.
Engineering Controls
  • Primary Containment: Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

  • Airflow Velocity: Face velocity maintained between 80–100 fpm.

  • Static Control: Ionizing fan or Polonium-210 static eliminator strip inside the balance chamber.

Operational Workflow: From Storage to Solution

This protocol is designed to be a self-validating system. If a step is skipped, the error will likely manifest as poor linearity (


) in your calibration curve.
Step 1: Retrieval & Acclimatization
  • Remove ADL 08-0011-d5 vial from -20°C storage.

  • CRITICAL: Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric water vapor onto the deuterated solid, causing hydrolysis or clumping.

Step 2: Weighing (The "Static" Danger Zone)
  • Place the analytical balance inside the fume hood.

  • Don double nitrile gloves .

  • Direct the anti-static gun at the vial and the weighing boat/spatula for 5 seconds.

  • Weigh the required mass (typically <5 mg).

  • Validation Check: If the mass reading drifts continuously, static is present. Re-ionize. Do not proceed until reading stabilizes.

Step 3: Solubilization
  • Dissolve the powder immediately in DMSO or Methanol (LC-MS Grade).

    • Note: Avoid protic solvents (water/alcohols) for long-term stock storage if possible to minimize deuterium exchange risk, although ADL 08-0011 is relatively stable.

  • Vortex for 30 seconds.

  • Inspect visually: The solution must be crystal-clear. Any turbidity indicates incomplete solubilization or salt formation.

Step 4: Waste Disposal
  • Solid Waste: Contaminated weighing boats and gloves go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Solvent waste streams must be segregated into "Halogenated" or "Non-Halogenated" depending on the solvent used.

  • Deactivation: Wipe down the hood surface with 10% bleach followed by 70% Ethanol to degrade any trace opioid antagonist residues.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

ADL_Handling_Workflow Start Retrieve ADL 08-0011-d5 (-20°C Storage) Acclimate Acclimate to RT (Desiccator, 20 min) Start->Acclimate Prevent Condensation PPE_Check Don PPE: Double Nitrile + Goggles Acclimate->PPE_Check Weighing Weighing in Hood (Use Static Ionizer) PPE_Check->Weighing Engineering Control Solubilize Solubilize (DMSO/MeOH) Weighing->Solubilize QC_Check Visual QC: Clear Solution? Solubilize->QC_Check QC_Check->Solubilize No (Vortex/Sonicate) Stock_Prep Aliquot & Store (-80°C) QC_Check->Stock_Prep Yes Disposal Disposal: Incineration Stream Stock_Prep->Disposal Waste Generation

Figure 1: Operational workflow for handling ADL 08-0011-d5, emphasizing the critical acclimatization step to prevent moisture contamination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5488548, Alvimopan. Retrieved from [Link]

  • Beattie, D. T., et al. (2007).[4] The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone.[4] Naunyn-Schmiedeberg's Archives of Pharmacology.[4][5] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Entereg (Alvimopan) Prescribing Information & Medication Guide. Retrieved from [Link][6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.